molecular formula C29H38N4O3 B1673005 JNJ-26076713 CAS No. 669076-03-3

JNJ-26076713

Cat. No.: B1673005
CAS No.: 669076-03-3
M. Wt: 490.6 g/mol
InChI Key: AJVBWPQQXWRZHQ-BJKOFHAPSA-N
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Description

a potent, orally bioavailable, nonpeptide alpha(V) integrin antagonist ;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

669076-03-3

Molecular Formula

C29H38N4O3

Molecular Weight

490.6 g/mol

IUPAC Name

(3S)-4-[1-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoyl]piperidin-4-yl]-3-[(3S)-1,2,3,4-tetrahydroquinolin-3-yl]butanoic acid

InChI

InChI=1S/C29H38N4O3/c34-27(10-9-25-8-7-21-5-3-13-30-29(21)32-25)33-14-11-20(12-15-33)16-23(18-28(35)36)24-17-22-4-1-2-6-26(22)31-19-24/h1-2,4,6-8,20,23-24,31H,3,5,9-19H2,(H,30,32)(H,35,36)/t23-,24+/m0/s1

InChI Key

AJVBWPQQXWRZHQ-BJKOFHAPSA-N

Isomeric SMILES

C1CC2=C(NC1)N=C(C=C2)CCC(=O)N3CCC(CC3)C[C@@H](CC(=O)O)[C@@H]4CC5=CC=CC=C5NC4

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)CCC(=O)N3CCC(CC3)CC(CC(=O)O)C4CC5=CC=CC=C5NC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(3,S,beta,S)-1,2,3,4-tetrahydro-beta-((1-(1-oxo-3-(1,5,6,7-tetrahydro-1,8-naphthyridin-2-yl)propyl)-4-piperidinyl)methyl)-3-quinolinepropanoic acid
JNJ-26076713

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of JNJ-77242113 (Icotrokinra)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-77242113, also known as icotrokinra, is a first-in-class, orally administered, targeted peptide antagonist of the interleukin-23 receptor (IL-23R). It exhibits high-affinity binding to the IL-23R, potently and selectively inhibiting the IL-23 signaling pathway, a key driver in the pathogenesis of several immune-mediated inflammatory diseases. Preclinical and clinical studies have demonstrated its capacity to suppress the production of pro-inflammatory cytokines, such as IL-17 and IL-22, leading to the amelioration of disease phenotypes in models of psoriasis and colitis. This document provides a comprehensive overview of the mechanism of action of JNJ-77242113, including its binding characteristics, effects on downstream signaling, and a summary of the experimental protocols used for its characterization.

Core Mechanism of Action: Selective IL-23 Receptor Antagonism

JNJ-77242113 functions as a competitive antagonist of the IL-23 receptor.[1][2][3] By binding to the receptor, it sterically hinders the binding of the endogenous ligand, IL-23. This blockade prevents the subsequent conformational changes in the receptor complex required for downstream signal transduction. A key feature of JNJ-77242113 is its high selectivity for the IL-23R, with no significant impact on the related IL-12 signaling pathway, which shares the p40 subunit with IL-23 but utilizes a different receptor chain for signaling.[1] This selectivity is crucial as IL-12 plays a distinct role in host defense.

Binding Affinity and Potency

JNJ-77242113 demonstrates a high binding affinity for the IL-23 receptor, with a dissociation constant (KD) in the single-digit picomolar range.[1] This high affinity translates to potent inhibition of IL-23-mediated signaling, with IC50 values also in the picomolar range.

ParameterValueAssay SystemReference
Binding Affinity (KD) 7.1 pMNot specified[1]
IC50 (IL-23 Signaling) 5.6 pMHuman cells[1]
IC50 (IFNγ production) 18.4 pMNK cells[1]
IC50 (IFNγ production) 11 pMHealthy donor blood[1]
IC50 (IFNγ production) 9 pMPsoriasis patient blood[1]

Signaling Pathway Inhibition

The binding of IL-23 to its receptor normally activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, primarily through the phosphorylation of STAT3 (pSTAT3).[2] JNJ-77242113 effectively blocks this initial step of IL-23-induced pSTAT3 formation.[2] This inhibition of proximal signaling prevents the nuclear translocation of pSTAT3 and the subsequent transcription of target genes, including those for the pro-inflammatory cytokines IL-17A, IL-17F, and IL-22.[1]

IL23_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-23 IL-23 IL-23R IL-23 Receptor IL-23->IL-23R Binds JNJ-77242113 JNJ-77242113 JNJ-77242113->IL-23R Blocks JAK2 JAK2 IL-23R->JAK2 Activates TYK2 TYK2 IL-23R->TYK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates TYK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Pro-inflammatory Cytokines IL-17A, IL-17F, IL-22 Nucleus->Pro-inflammatory Cytokines Induces Transcription

IL-23 Signaling Pathway and JNJ-77242113 Inhibition.

Experimental Protocols

In Vitro Inhibition of IL-23-induced pSTAT3

Objective: To determine the potency of JNJ-77242113 in inhibiting IL-23-induced STAT3 phosphorylation in human peripheral blood mononuclear cells (PBMCs).

Methodology:

  • Cell Isolation: PBMCs are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Compound Incubation: PBMCs are pre-incubated with serial dilutions of JNJ-77242113 for a specified period (e.g., 30 minutes) at 37°C.

  • Stimulation: Recombinant human IL-23 is added to the cell suspension to a final concentration known to induce robust STAT3 phosphorylation (e.g., 100 ng/mL) and incubated for a short duration (e.g., 15 minutes) at 37°C.

  • Fixation and Permeabilization: Cells are fixed with a paraformaldehyde-based buffer and subsequently permeabilized with a methanol-based buffer to allow intracellular antibody staining.

  • Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) and intracellular pSTAT3.

  • Flow Cytometry: The level of pSTAT3 in specific cell populations is quantified using a flow cytometer.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

pSTAT3_Assay_Workflow A Isolate Human PBMCs B Pre-incubate with JNJ-77242113 A->B C Stimulate with rhIL-23 B->C D Fix and Permeabilize Cells C->D E Stain for pSTAT3 and Cell Markers D->E F Analyze via Flow Cytometry E->F G Calculate IC50 F->G

Workflow for the in vitro pSTAT3 inhibition assay.
Ex Vivo Inhibition of IL-23-Stimulated Cytokine Production

Objective: To assess the pharmacodynamic effect of orally administered JNJ-77242113 by measuring the inhibition of IL-23-induced cytokine production in whole blood.[1]

Methodology:

  • Blood Collection: Whole blood is collected from subjects (preclinical species or human volunteers) at various time points following oral administration of JNJ-77242113.

  • Ex Vivo Stimulation: Aliquots of whole blood are stimulated with recombinant human IL-23 (e.g., 10 ng/mL) and incubated for an extended period (e.g., 24-48 hours) at 37°C in a CO2 incubator.

  • Plasma Separation: Plasma is separated from the blood cells by centrifugation.

  • Cytokine Quantification: The concentration of IFNγ (or other relevant cytokines like IL-17A) in the plasma is measured using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

  • Data Analysis: The percentage of inhibition of cytokine production at each time point post-dosing is calculated relative to the pre-dose baseline.

IL-23-Induced Rat Skin Inflammation Model

Objective: To evaluate the in vivo efficacy of orally administered JNJ-77242113 in a model of IL-23-driven skin inflammation.[1]

Methodology:

  • Animal Model: The study utilizes a suitable rat strain, such as Sprague Dawley.[1]

  • Compound Administration: Rats are orally dosed with JNJ-77242113 or vehicle for a predetermined number of days.

  • Induction of Inflammation: A solution of recombinant rat IL-23 is intradermally injected into the ear of the rats. The contralateral ear may be injected with vehicle as a control.

  • Endpoint Measurement:

    • Ear Thickness: Ear thickness is measured daily using a digital caliper as a primary indicator of inflammation.

    • Histopathology: At the end of the study, ear tissue is collected, fixed, and processed for histological analysis (e.g., H&E staining) to assess epidermal hyperplasia and immune cell infiltration.

    • Gene Expression: RNA is extracted from the ear tissue, and the expression of pro-inflammatory cytokine genes (e.g., IL-17A, IL-17F, IL-22) is quantified by quantitative real-time PCR (qRT-PCR).[1]

  • Data Analysis: The effect of JNJ-77242113 on ear swelling, histological scores, and gene expression is compared between the treated and vehicle control groups.

Clinical Validation: The FRONTIER 1 Study

The efficacy and safety of JNJ-77242113 in patients with moderate-to-severe plaque psoriasis were evaluated in the Phase 2b FRONTIER 1 clinical trial.[4]

FRONTIER 1 Trial Design
  • Study Type: Phase 2b, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[4]

  • Participants: Adults with moderate-to-severe plaque psoriasis.

  • Intervention: Patients were randomized to receive one of five different oral doses of JNJ-77242113 or a placebo for 16 weeks.[4] The dosing regimens included 25 mg once daily, 25 mg twice daily, 50 mg once daily, 100 mg once daily, and 100 mg twice daily.

  • Primary Endpoint: The primary outcome was the proportion of patients achieving at least a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) at week 16.[4]

Key Efficacy Results

A significant dose-dependent increase in the proportion of patients achieving PASI 75 was observed in the JNJ-77242113 treatment groups compared to placebo.[4] In the highest dose group (100 mg twice daily), a substantial percentage of patients achieved PASI 75, demonstrating the clinical efficacy of JNJ-77242113.

Treatment GroupPASI 75 Response at Week 16
Placebo9.3%
JNJ-77242113 (25 mg QD)37.2%
JNJ-77242113 (100 mg BID)78.6%

Conclusion

JNJ-77242113 is a highly potent and selective oral peptide inhibitor of the IL-23 receptor. Its mechanism of action, centered on the blockade of the IL-23/STAT3 signaling axis, has been robustly characterized through a series of in vitro and in vivo studies. The subsequent reduction in pro-inflammatory cytokine production translates to significant clinical efficacy in immune-mediated diseases such as psoriasis. The development of an oral therapy that selectively targets the IL-23 pathway represents a significant advancement in the treatment landscape for these conditions.

References

JNJ-26076713: A Technical Guide to a Potent αvβ3 and αvβ5 Integrin Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-26076713 is a potent, orally active small molecule antagonist of αvβ3 and αvβ5 integrins. Integrins are transmembrane receptors crucial for cell-cell and cell-extracellular matrix (ECM) interactions, playing a pivotal role in angiogenesis, cell migration, and survival. The αvβ3 and αvβ5 integrins, in particular, are key mediators of pathological angiogenesis, making them attractive targets for therapeutic intervention in diseases such as age-related macular degeneration (AMD), diabetic retinopathy, and cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation.

Introduction

Integrins are a family of heterodimeric glycoproteins that mediate essential physiological and pathological processes.[1] The αvβ3 and αvβ5 integrins are highly expressed on activated endothelial cells and some tumor cells, where they regulate angiogenesis, the formation of new blood vessels from pre-existing ones.[2][3] Dysregulated angiogenesis is a hallmark of several diseases, including cancer and various ophthalmological conditions.[2][3] this compound is a tetrahydroquinoline-containing compound designed to inhibit the function of αvβ3 and αvβ5 integrins, thereby blocking their downstream signaling and inhibiting pathological angiogenesis.[4]

Chemical Properties

PropertyValue
IUPAC Name 3-Quinolinepropanoic acid, 1,2,3,4-tetrahydro-beta-((1-(1-oxo-3-(1,5,6,7-tetrahydro-1,8-naphthyridin-2-yl)propyl)-4-piperidinyl)methyl)-, (betaS,3S)-
Molecular Formula C29H38N4O3
Molecular Weight 490.64 g/mol
CAS Number 669076-03-3

Mechanism of Action

This compound competitively inhibits the binding of natural ligands, such as vitronectin, to the αvβ3 and αvβ5 integrins. This blockade disrupts the downstream signaling cascades that are crucial for endothelial cell migration, proliferation, and survival. The primary signaling pathway inhibited involves Focal Adhesion Kinase (FAK) and Src kinase.[5][6][7] Upon ligand binding to integrins, FAK is recruited to the focal adhesions and undergoes autophosphorylation, creating a binding site for Src. The resulting FAK/Src complex then phosphorylates a multitude of downstream targets, leading to the activation of pathways such as the Ras-ERK pathway, which is essential for angiogenesis.[8][9] By preventing the initial ligand-integrin interaction, this compound effectively blocks the activation of this entire signaling cascade.

Ligand Extracellular Matrix (e.g., Vitronectin) Integrin αvβ3 / αvβ5 Integrin Ligand->Integrin Binds FAK FAK Integrin->FAK Activates JNJ This compound JNJ->Integrin Inhibits Src Src FAK->Src Recruits & Activates Downstream Downstream Signaling (e.g., Ras-ERK pathway) FAK->Downstream Src->FAK Phosphorylates Src->Downstream Angiogenesis Angiogenesis, Cell Migration, Survival Downstream->Angiogenesis

Figure 1: Simplified signaling pathway of αvβ3/αvβ5 integrins and the inhibitory action of this compound.

Quantitative Data

In Vitro Activity
AssayTargetIC50 (nM)
Integrin Binding Assayαvβ32.3
Integrin Binding Assayαvβ56.3

Data sourced from MedChemExpress.[2]

In Vivo Efficacy
Animal ModelTreatmentDosing RegimenKey Findings
Oxygen-Induced Retinopathy (OIR) in C57BL/6J MiceThis compound (intragastric)30, 60, 120 mg/kg, twice daily for 5 daysDose-dependent inhibition of retinal neovascularization (33%, 43%, and 67% inhibition, respectively).[2]
Streptozotocin-Induced Diabetic Long-Evans RatsThis compound (intragastric)60 mg/kg, twice daily for 5 days48% reduction in leukocyte adhesion and inhibition of retinal vascular permeability.[2]
Chick Chorioallantoic Membrane (CAM) AssayThis compound0.1, 1, and 10 µgDose-dependent inhibition of angiogenesis.[2]

Experimental Protocols

In Vitro Integrin Binding Assay (Competitive ELISA)

This protocol is a general method for determining the IC50 of a small molecule inhibitor for integrin-ligand binding.

Materials:

  • Purified recombinant human αvβ3 or αvβ5 integrin

  • Vitronectin

  • 96-well high-binding microplates

  • This compound and other test compounds

  • Blocking buffer (e.g., 1% BSA in Tris-buffered saline with 1 mM MnCl2)

  • Wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20)

  • Anti-integrin primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coat the 96-well plate with vitronectin (e.g., 1-5 µg/mL) overnight at 4°C.

  • Wash the plate with wash buffer and block with blocking buffer for 1-2 hours at room temperature.

  • During blocking, pre-incubate a constant concentration of purified integrin with serial dilutions of this compound in blocking buffer for 30-60 minutes.

  • Wash the plate and add the integrin/inhibitor mixtures to the wells. Incubate for 1-2 hours at room temperature.

  • Wash the plate to remove unbound integrin.

  • Add the primary anti-integrin antibody and incubate for 1 hour.

  • Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Wash the plate and add TMB substrate. Allow color to develop.

  • Stop the reaction with stop solution and read the absorbance at 450 nm.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.[10]

cluster_0 Plate Preparation cluster_1 Binding Reaction cluster_2 Detection p1 Coat plate with Vitronectin p2 Block with BSA p1->p2 r2 Add mixture to coated plate p2->r2 r1 Pre-incubate Integrin with this compound r1->r2 d1 Add primary Ab r2->d1 d2 Add secondary Ab-HRP d1->d2 d3 Add TMB substrate d2->d3 d4 Read absorbance d3->d4

Figure 2: Workflow for the in vitro integrin binding assay.

HUVEC Migration Assay (Boyden Chamber Assay)

This assay assesses the ability of an inhibitor to block endothelial cell migration towards a chemoattractant.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Endothelial cell growth medium (EGM)

  • Serum-free basal medium

  • Chemoattractant (e.g., VEGF-A)

  • This compound

  • Calcein AM or Crystal Violet for staining

Procedure:

  • Culture HUVECs to ~80% confluency and then serum-starve for 4-6 hours.

  • Add serum-free basal medium containing the chemoattractant to the lower chamber of the 24-well plate.

  • Harvest the starved HUVECs and resuspend them in serum-free basal medium containing various concentrations of this compound.

  • Seed the HUVEC suspension into the upper chamber of the Transwell inserts.

  • Incubate for 4-6 hours at 37°C to allow for migration.

  • Remove the inserts and gently wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several fields of view under a microscope.

  • Calculate the percentage of migration inhibition compared to the vehicle control.[1][11][12]

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay evaluates the effect of a compound on angiogenesis in a living system.

Materials:

  • Fertilized chicken eggs (day 3 of incubation)

  • Thermostable filter paper discs or gelatin sponges

  • This compound

  • Sterile PBS

  • Egg incubator

  • Stereomicroscope

Procedure:

  • Incubate fertilized eggs at 37.5°C in a humidified incubator.

  • On day 3, create a small window in the eggshell to expose the CAM.

  • On day 8-10, apply a sterile filter paper disc or gelatin sponge saturated with a specific concentration of this compound (or vehicle control) onto the CAM.

  • Seal the window and return the egg to the incubator for 48-72 hours.

  • On day 12-13, open the window and observe the vasculature around the implant under a stereomicroscope.

  • Quantify the angiogenic response by counting the number of blood vessels growing towards the implant or by measuring the area of vessel growth.[1][3][13]

Oxygen-Induced Retinopathy (OIR) Mouse Model

This model is used to study retinal neovascularization.

Procedure:

  • On postnatal day 7 (P7), place C57BL/6J mouse pups and their nursing mother in a hyperoxic chamber (75% oxygen).

  • On P12, return the mice to normoxic (room air) conditions. This induces relative hypoxia in the retina, stimulating neovascularization.

  • From P12 to P17, administer this compound via oral gavage or other appropriate routes at the desired dosing regimen.

  • On P17, euthanize the mice and enucleate the eyes.

  • Dissect the retinas and prepare flat mounts.

  • Stain the retinal vasculature with a fluorescently labeled lectin (e.g., isolectin B4).

  • Image the retinal flat mounts using fluorescence microscopy and quantify the area of neovascularization and avascular area using imaging software.[2][14]

Streptozotocin-Induced Diabetic Rat Model

This model is used to study diabetic retinopathy.

Procedure:

  • Induce diabetes in adult Long-Evans or Wistar rats by a single intraperitoneal injection of streptozotocin (B1681764) (STZ).

  • Confirm diabetes by measuring blood glucose levels (typically >250 mg/dL).

  • Allow the diabetic phenotype to develop for a specified period (e.g., several weeks to months).

  • Administer this compound at the desired dose and frequency.

  • Assess retinal vascular permeability using methods like the Evans blue dye leakage assay.

  • Evaluate leukostasis (leukocyte adhesion to the retinal vasculature) by perfusing the animals with a fluorescently labeled lectin or by immunohistochemistry on retinal cross-sections.[4][12][15]

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, AUC, oral bioavailability, clearance, and half-life, are not extensively available in the public domain. However, the compound is described as "orally active," and in vivo studies have demonstrated its efficacy following intragastric administration, indicating sufficient oral absorption to achieve therapeutic concentrations in the target tissues.[2][4] General approaches for predicting human pharmacokinetic parameters from preclinical data involve allometric scaling and in vitro metabolism studies.[16]

Clinical Development

There is no publicly available information on clinical trials specifically for this compound. However, other small molecule and peptide-based αvβ3/αvβ5 integrin antagonists have been investigated in clinical trials for conditions such as age-related macular degeneration and diabetic macular edema, providing a rationale for the clinical development of this class of compounds.[8][14] For example, cilengitide, another αvβ3/αvβ5 inhibitor, has been studied in various cancers.

Conclusion

This compound is a potent and selective antagonist of αvβ3 and αvβ5 integrins with demonstrated efficacy in preclinical models of pathological angiogenesis, particularly in the context of retinal diseases. Its oral activity makes it an attractive candidate for further development. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other integrin antagonists. Further studies are warranted to fully elucidate its pharmacokinetic profile and to explore its therapeutic potential in clinical settings.

References

JNJ-26076713: A Technical Whitepaper on its Biological Activity as a Potent αv Integrin Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-26076713 is a potent, orally active small molecule antagonist of αv (alpha-v) integrins, with high affinity for the αvβ3 and αvβ5 subtypes.[1][2] This technical guide provides a comprehensive overview of the biological activity of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. The primary therapeutic potential of this compound lies in the treatment of ocular diseases characterized by pathological angiogenesis, such as age-related macular degeneration (AMD) and diabetic retinopathy.[3][4][5][6][7]

Core Biological Activity: αv Integrin Antagonism

This compound exerts its biological effects by inhibiting the function of αvβ3 and αvβ5 integrins. These heterodimeric cell surface receptors play a crucial role in cell adhesion, migration, proliferation, and survival, particularly in activated endothelial cells during angiogenesis (the formation of new blood vessels).[3][8] By blocking the interaction of these integrins with their extracellular matrix (ECM) ligands, such as vitronectin, fibronectin, and osteopontin, this compound disrupts the signaling cascades that promote neovascularization.[8][9]

Quantitative Data: In Vitro Potency

The inhibitory potency of this compound against its primary targets has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high affinity of the compound for both αvβ3 and αvβ5 integrins.

TargetIC50 (nM)
αvβ3 Integrin2.3
αvβ5 Integrin6.3

(Data sourced from MedChemExpress and MCE)[1][2]

Preclinical Efficacy: In Vitro and In Vivo Models

The anti-angiogenic activity of this compound has been demonstrated in a range of preclinical models, highlighting its potential for therapeutic intervention in diseases driven by excessive blood vessel growth.

In Vitro Angiogenesis Models
  • Inhibition of Endothelial Cell Migration: this compound dose-dependently inhibits the migration of Human Umbilical Vein Endothelial Cells (HUVECs) induced by pro-angiogenic factors such as Fibroblast Growth Factor 2 (FGF2).[2] This is a critical step in the formation of new blood vessels.

  • Chick Chorioallantoic Membrane (CAM) Assay: In the CAM model, a well-established in vivo assay for angiogenesis, this compound has been shown to inhibit the formation of new blood vessels in a dose-dependent manner when applied to the membrane.[2]

In Vivo Models of Ocular Disease
  • Oxygen-Induced Retinopathy (OIR) Model: this compound is the first orally administered αv integrin antagonist reported to inhibit retinal neovascularization in a mouse model of oxygen-induced retinopathy, which mimics aspects of retinopathy of prematurity.[7]

  • Diabetic Retinopathy Model: In diabetic rat models, oral administration of this compound markedly inhibits retinal vascular permeability, a key pathological feature of diabetic macular edema.[5][6][7]

Signaling Pathways Modulated by this compound

This compound's antagonism of αvβ3 and αvβ5 integrins disrupts downstream signaling pathways that are crucial for endothelial cell survival, proliferation, and migration during angiogenesis. The diagrams below illustrate the key signaling cascades affected.

G cluster_0 αvβ3 Integrin Signaling GF Growth Factors (e.g., bFGF) GFR Growth Factor Receptor GF->GFR FAK FAK GFR->FAK avb3 αvβ3 Integrin avb3->FAK Survival Cell Survival (Anti-apoptosis) avb3->Survival ECM ECM (e.g., Vitronectin) ECM->avb3 JNJ This compound JNJ->avb3 Src Src FAK->Src Ras Ras Src->Ras MEK MEK Ras->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation

Caption: αvβ3 integrin signaling pathway in angiogenesis.

G cluster_1 αvβ5 Integrin Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Src Src VEGFR->Src PKC PKC VEGFR->PKC avb5 αvβ5 Integrin FAK FAK avb5->FAK ECM ECM (e.g., Vitronectin) ECM->avb5 JNJ This compound JNJ->avb5 Src->FAK Angiogenesis Angiogenesis (Permeability, Migration) FAK->Angiogenesis PKC->Angiogenesis

Caption: αvβ5 integrin signaling pathway in angiogenesis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols in the field and are illustrative of the procedures used to evaluate the biological activity of this compound.

HUVEC Migration Assay (Transwell Assay)

This assay measures the ability of a compound to inhibit the migration of endothelial cells towards a chemoattractant.

Workflow:

G A 1. Seed HUVECs on Transwell insert B 2. Starve cells in serum-free media A->B C 3. Add this compound to upper chamber B->C D 4. Add chemoattractant (e.g., FGF2) to lower chamber C->D E 5. Incubate to allow migration D->E F 6. Fix, stain, and quantify migrated cells E->F

Caption: HUVEC migration assay workflow.

Methodology:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.

  • Assay Setup: A Transwell insert with a porous membrane (e.g., 8 µm pores) is placed in a 24-well plate. The upper surface of the membrane is coated with an extracellular matrix protein like fibronectin. HUVECs are seeded onto the upper chamber of the insert.

  • Treatment: The cells are serum-starved for a few hours. Subsequently, different concentrations of this compound are added to the upper chamber.

  • Chemotaxis: A chemoattractant, such as FGF2 or VEGF, is added to the lower chamber to stimulate cell migration.

  • Incubation: The plate is incubated for a period of 4-24 hours to allow the HUVECs to migrate through the pores of the membrane towards the chemoattractant.

  • Quantification: Non-migrated cells on the upper side of the membrane are removed with a cotton swab. The migrated cells on the lower side of the membrane are fixed and stained (e.g., with crystal violet). The number of migrated cells is then quantified by microscopy or by eluting the stain and measuring its absorbance.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis.

Workflow:

G A 1. Incubate fertilized chicken eggs B 2. Create a window in the eggshell to expose the CAM A->B C 3. Apply a carrier (e.g., filter disk) with this compound B->C D 4. Incubate for 48-72 hours C->D E 5. Image the CAM vasculature D->E F 6. Quantify blood vessel formation E->F

Caption: Chick Chorioallantoic Membrane (CAM) assay workflow.

Methodology:

  • Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator for 9-10 days.

  • Windowing: A small window is carefully cut into the eggshell to expose the chorioallantoic membrane, a highly vascularized extraembryonic membrane.

  • Compound Application: A sterile carrier, such as a filter disk or a gelatin sponge, is saturated with a solution of this compound at various concentrations and placed directly onto the CAM. A vehicle control is also applied to a separate set of eggs.

  • Incubation: The window is sealed, and the eggs are returned to the incubator for an additional 48-72 hours.

  • Analysis: The CAM is then imaged in situ or excised and imaged. The degree of angiogenesis is quantified by measuring parameters such as the number of blood vessel branch points, vessel length, and vessel density in the area surrounding the carrier.

Oxygen-Induced Retinopathy (OIR) Mouse Model

This model is used to study retinal neovascularization, a hallmark of several ischemic retinopathies.[5][7][10][11]

Methodology:

  • Hyperoxia Exposure: Neonatal mouse pups at postnatal day 7 (P7) and their nursing dam are placed in a chamber with 75% oxygen for 5 days.[7][11] This hyperoxic environment leads to the cessation of normal retinal vessel development and vaso-obliteration in the central retina.

  • Return to Normoxia: At P12, the mice are returned to room air (21% oxygen). The now avascular and hypoxic central retina responds by over-expressing pro-angiogenic factors, leading to pathological retinal neovascularization (the formation of new, abnormal blood vessels).

  • Treatment: this compound is administered orally to the pups daily from P12 to P16.

  • Analysis: At P17, the peak of neovascularization, the mice are euthanized, and their eyes are enucleated. The retinas are dissected, flat-mounted, and stained with a fluorescent isolectin to visualize the vasculature. The extent of retinal neovascularization and the area of vaso-obliteration are quantified using fluorescence microscopy and image analysis software.[7]

Streptozotocin (B1681764) (STZ)-Induced Diabetic Retinopathy Rat Model

This model is used to study the vascular permeability changes associated with diabetic retinopathy.[12][13][14]

Methodology:

  • Induction of Diabetes: Diabetes is induced in adult rats by a single intraperitoneal injection of streptozotocin (STZ), a chemical that is toxic to the insulin-producing beta cells of the pancreas.[12][13] The development of diabetes is confirmed by measuring blood glucose levels.

  • Treatment: After the onset of diabetes, rats are treated with daily oral doses of this compound or a vehicle control for a specified period.

  • Measurement of Vascular Permeability: Retinal vascular permeability is assessed using the Evans blue dye method. Evans blue dye is injected intravenously and allowed to circulate. The dye binds to albumin in the blood, and its extravasation into the retinal tissue is a measure of the breakdown of the blood-retinal barrier.

  • Quantification: After a set circulation time, the rats are euthanized, and the retinas are dissected. The amount of Evans blue dye that has leaked into the retina is quantified by spectrophotometry after extraction from the tissue. A reduction in dye leakage in the treated group compared to the vehicle group indicates that the compound has reduced vascular permeability.[14]

Conclusion

This compound is a potent and orally bioavailable antagonist of αvβ3 and αvβ5 integrins. Its ability to inhibit endothelial cell migration and angiogenesis in robust preclinical models of neovascularization, particularly in the context of ocular diseases, highlights its significant therapeutic potential. The detailed mechanisms of action, centered on the disruption of key pro-angiogenic signaling pathways, provide a strong rationale for its further development as a novel treatment for conditions such as age-related macular degeneration and diabetic retinopathy.

References

JNJ-26076713: A Technical Guide to an Orally Active αv Integrin Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-26076713 is a potent, orally bioavailable, small-molecule antagonist of αv integrins, specifically targeting αvβ3 and αvβ5. It has been investigated for its anti-angiogenic properties, with potential therapeutic applications in ocular diseases characterized by neovascularization. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols. The information is intended to support further research and development efforts in the field of integrin-targeted therapies.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and various pathological conditions, including cancer and ischemic eye diseases. Integrins, a family of transmembrane cell adhesion receptors, play a pivotal role in regulating cellular interactions with the extracellular matrix (ECM), thereby modulating cell migration, proliferation, and survival. The αv integrins, particularly αvβ3 and αvβ5, are known to be upregulated on activated endothelial cells during angiogenesis, making them attractive targets for anti-angiogenic therapies.

This compound is a non-peptide small molecule designed to inhibit the function of αv integrins. Its oral bioavailability presents a significant advantage over peptide-based or antibody therapies targeting the same pathway. This document summarizes the key preclinical findings for this compound.

Mechanism of Action

This compound functions as a competitive antagonist of αvβ3 and αvβ5 integrins. By binding to these integrins, it blocks their interaction with ECM proteins such as vitronectin, fibronectin, and osteopontin. This disruption of integrin-ligand binding inhibits the downstream signaling pathways that are crucial for endothelial cell migration and proliferation, two key events in angiogenesis. The inhibition of these processes ultimately leads to a reduction in neovascularization.

Signaling Pathways

The antagonism of αvβ3 and αvβ5 by this compound disrupts key signaling cascades involved in angiogenesis. The diagrams below illustrate the targeted pathways.

alpha_v_beta_3_pathway cluster_ecm Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm ECM_Ligand Vitronectin, Fibronectin avB3 αvβ3 Integrin ECM_Ligand->avB3 FAK FAK avB3->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K Migration Cell Migration & Adhesion FAK->Migration Ras Ras Src->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation JNJ This compound JNJ->avB3

αvβ3 Integrin Signaling Pathway in Angiogenesis.

alpha_v_beta_5_pathway cluster_growth_factor Growth Factors cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR VEGFR VEGF->VEGFR avB5 αvβ5 Integrin VEGFR->avB5 activates FAK FAK avB5->FAK Src Src FAK->Src PKC PKC Src->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis JNJ This compound JNJ->avB5

αvβ5 Integrin Signaling in VEGF-Mediated Angiogenesis.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity

AssayTargetCell LineIC50 (nM)Reference
Integrin Bindingαvβ3-2.3Santulli et al., 2008
Integrin Bindingαvβ5-6.3Santulli et al., 2008
Cell Migration-HUVECDose-dependent inhibition (5-5000 nM)Santulli et al., 2008

Table 2: In Vivo Efficacy

ModelSpeciesDosing RegimenEndpointResultReference
Chick Chorioallantoic Membrane (CAM)Chicken0.1, 1, 10 µgAngiogenesisDose-dependent inhibitionSantulli et al., 2008
Oxygen-Induced Retinopathy (OIR)Mouse30, 60, 120 mg/kg, i.g., BID for 5 daysRetinal Neovascularization33%, 43%, and 67% inhibition, respectivelySantulli et al., 2008
Streptozotocin-Induced DiabeticRat60 mg/kg, i.g., BID for 5 daysRetinal Vascular PermeabilityInhibition of permeability and leukostasisSantulli et al., 2008

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Integrin Binding Assay
  • Objective: To determine the in vitro potency of this compound in inhibiting the binding of ligands to αvβ3 and αvβ5 integrins.

  • Methodology: Solid-phase binding assays were performed using purified human placental αvβ3 and αvβ5 integrins coated onto 96-well plates. The ability of this compound to inhibit the binding of biotinylated vitronectin to the immobilized integrins was measured. The concentration of this compound required to inhibit 50% of vitronectin binding (IC50) was determined by non-linear regression analysis.

HUVEC Migration Assay
  • Objective: To assess the effect of this compound on endothelial cell migration.

  • Methodology: Human Umbilical Vein Endothelial Cells (HUVECs) were seeded into the upper chamber of a modified Boyden chamber. The lower chamber contained fibroblast growth factor 2 (FGF2) as a chemoattractant. This compound was added to the upper chamber at various concentrations (5-5000 nM). After an incubation period, the number of cells that migrated to the lower surface of the membrane was quantified.

huvec_migration_workflow Start HUVECs seeded in upper chamber Treatment Add this compound (5-5000 nM) Start->Treatment Incubation Incubate Treatment->Incubation Chemoattractant FGF2 in lower chamber Chemoattractant->Incubation Migration Cells migrate through porous membrane Incubation->Migration Quantification Quantify migrated cells Migration->Quantification End Determine dose-dependent inhibition Quantification->End

HUVEC Migration Assay Workflow.
Chick Chorioallantoic Membrane (CAM) Assay

  • Objective: To evaluate the anti-angiogenic activity of this compound in an in vivo model.

  • Methodology: Fertilized chicken eggs were incubated for 10 days. A filter disk containing this compound (0.1, 1, or 10 µg) was placed on the CAM. After 72 hours of further incubation, the CAM was examined for changes in vessel growth around the filter disk. The degree of angiogenesis inhibition was scored based on the reduction in vessel density and sprouting.

Oxygen-Induced Retinopathy (OIR) Model
  • Objective: To assess the efficacy of this compound in a mouse model of retinal neovascularization.

  • Methodology: C57BL/6J mouse pups at postnatal day 7 (P7) were exposed to 75% oxygen for 5 days to induce vessel obliteration in the central retina. At P12, the mice were returned to room air, which triggers retinal neovascularization. This compound was administered by oral gavage twice daily from P12 to P16 at doses of 30, 60, and 120 mg/kg. At P17, the mice were euthanized, and the retinas were dissected, stained for blood vessels, and the extent of neovascularization was quantified.

Streptozotocin-Induced Diabetic Rat Model
  • Objective: To evaluate the effect of this compound on retinal vascular permeability in a diabetic rat model.

  • Methodology: Diabetes was induced in Long-Evans rats by a single intraperitoneal injection of streptozotocin. After the onset of diabetes, the rats were treated with this compound (60 mg/kg) or vehicle by oral gavage twice daily for 5 days. Retinal vascular permeability was assessed by measuring the extravasation of Evans blue dye. Leukostasis was also quantified by counting the number of trapped leukocytes in the retinal vasculature.

Clinical Development Status

As of the latest available information, there are no registered clinical trials for this compound. The compound appears to have been evaluated at the preclinical stage of development.

Conclusion

This compound is a potent and orally active antagonist of αvβ3 and αvβ5 integrins with demonstrated anti-angiogenic effects in a range of in vitro and in vivo models of ocular vasculopathy. The preclinical data support its potential as a therapeutic agent for diseases characterized by pathological neovascularization. Further investigation would be required to determine its clinical utility.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The information presented is based on publicly available preclinical research data.

The Discovery and Development of Icotrokinra (JNJ-77242113/JNJ-2113): A Technical Guide to the First Oral IL-23 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Icotrokinra (also known as JNJ-77242113 and JNJ-2113) is a first-in-class, orally administered, targeted peptide antagonist of the interleukin-23 (IL-23) receptor. Developed through a collaboration between Protagonist Therapeutics and Janssen, a Johnson & Johnson company, icotrokinra represents a significant advancement in the treatment of IL-23-mediated autoimmune diseases, offering the potential for biologic-like efficacy in a convenient oral formulation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of icotrokinra, with a focus on the key experimental data and protocols that have defined its therapeutic profile.

Introduction: The IL-23/Th17 Pathway and the Unmet Need in Autoimmune Disease

The IL-23/Th17 signaling pathway is a critical driver of inflammation in a number of autoimmune diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease. IL-23, a heterodimeric cytokine, binds to its receptor (IL-23R) on the surface of T helper 17 (Th17) cells and other immune cells. This interaction triggers a signaling cascade that promotes the proliferation and activation of Th17 cells, leading to the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. These cytokines, in turn, drive the chronic inflammation and tissue damage characteristic of these diseases.

While injectable biologic therapies targeting the IL-23 pathway have demonstrated significant efficacy, a substantial unmet need has remained for an oral therapy with a comparable mechanism of action and level of effectiveness. Icotrokinra was developed to address this gap, offering a novel, targeted oral treatment option for patients with moderate-to-severe IL-23-mediated conditions.

Discovery and Preclinical Development

Icotrokinra was jointly discovered and is being developed under a license and collaboration agreement between Protagonist Therapeutics and Janssen.[1] The discovery process leveraged Protagonist's proprietary peptide technology platform to identify a macrocyclic peptide with high affinity and selectivity for the human IL-23 receptor.[2]

Mechanism of Action

Icotrokinra is a targeted oral peptide that selectively binds to the IL-23 receptor, thereby blocking the binding of IL-23 and inhibiting downstream signaling.[2] This targeted inhibition of the IL-23 pathway is central to its therapeutic effect.

dot

Figure 1. Mechanism of Action of Icotrokinra.
Preclinical Pharmacology

Icotrokinra demonstrated potent and selective inhibition of IL-23 signaling in a variety of preclinical models.

AssayCell TypeEndpointResult (IC50)
IL-23 Receptor BindingHuman CellsDissociation Constant (KD)7.1 pM[2]
IL-23-induced STAT3 PhosphorylationHuman Peripheral Blood Mononuclear Cells (PBMCs)Inhibition of pSTAT35.6 pM[2]
IL-23-induced IFNγ ProductionHuman Natural Killer (NK) CellsInhibition of IFNγ18.4 pM[3]
IL-23-induced IFNγ ProductionWhole Blood (Healthy Donors)Inhibition of IFNγ11 pM[4]
IL-23-induced IFNγ ProductionWhole Blood (Psoriasis Patients)Inhibition of IFNγ9 pM[4]
Preclinical Animal Models

The efficacy of icotrokinra was evaluated in rodent models of inflammatory bowel disease and skin inflammation.

In a trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rats, oral administration of icotrokinra attenuated disease parameters at doses of 0.3 mg/kg/day and higher.[4] This demonstrated the potential for oral delivery to achieve therapeutic effects in a model of gastrointestinal inflammation.

In an IL-23-induced skin inflammation model in rats, icotrokinra inhibited skin thickening and the gene induction of IL-17A, IL-17F, and IL-22.[4] This provided preclinical evidence of its activity in a dermatological context.

Clinical Development

The clinical development program for icotrokinra has progressed through Phase 1, 2, and 3 studies, primarily focusing on moderate-to-severe plaque psoriasis.

Phase 1 Studies

The initial Phase 1 study in healthy volunteers, completed in October 2021, established the safety, tolerability, and pharmacokinetics of icotrokinra.[5][6] The results supported the advancement of the compound into Phase 2 clinical trials.

Phase 2b FRONTIER 1 Trial

The FRONTIER 1 trial was a randomized, multicenter, double-blind, placebo-controlled Phase 2b study designed to evaluate the efficacy and safety of various oral doses of icotrokinra in adults with moderate-to-severe plaque psoriasis.[5]

dot

FRONTIER_1_Workflow cluster_screening Screening Period (≤ 4 weeks) cluster_treatment Treatment Period (16 weeks) cluster_followup Safety Follow-up (4 weeks) Screening Patient Screening - Diagnosis of moderate-to-severe plaque psoriasis - PASI ≥ 12, sPGA ≥ 3, BSA ≥ 10% - Candidate for systemic therapy or phototherapy Randomization Randomization (N=255) Screening->Randomization Placebo Placebo Randomization->Placebo Dose1 25 mg QD Randomization->Dose1 Dose2 25 mg BID Randomization->Dose2 Dose3 50 mg QD Randomization->Dose3 Dose4 100 mg QD Randomization->Dose4 Dose5 100 mg BID Randomization->Dose5 Endpoint Primary Endpoint Assessment (Week 16) - PASI 75 Response FollowUp Post-Treatment Safety Monitoring Endpoint->FollowUp

Figure 2. FRONTIER 1 Clinical Trial Workflow.
Treatment GroupPASI 75 Response (%)PASI 90 Response (%)PASI 100 Response (%)IGA Score of 0 or 1 (%)
Placebo9.32.309.3
25 mg Once Daily37.214.04.732.6
25 mg Twice Daily51.226.812.243.9
50 mg Once Daily67.444.218.660.5
100 mg Once Daily72.144.225.660.5
100 mg Twice Daily78.658.140.562.8

Data adapted from publicly available sources.

The FRONTIER 1 trial successfully met its primary endpoint, demonstrating a statistically significant and dose-dependent improvement in PASI 75 response at week 16 compared to placebo.[5] The highest dose tested, 100 mg twice daily, achieved a PASI 75 response rate of 78.6%.[5] The treatment was well-tolerated, with no meaningful differences in adverse events across treatment groups compared to placebo.[5]

Phase 3 ICONIC Program

Based on the positive results from the FRONTIER 1 trial, Janssen initiated the comprehensive ICONIC Phase 3 clinical development program to further evaluate the efficacy and safety of icotrokinra in adult and adolescent patients with moderate-to-severe plaque psoriasis.[7]

dot

ICONIC_Program cluster_trials ICONIC Phase 3 Clinical Trial Program Icotrokinra Icotrokinra (JNJ-77242113) LEAD ICONIC-LEAD (vs. Placebo) Icotrokinra->LEAD TOTAL ICONIC-TOTAL (vs. Placebo in High-Impact Sites) Icotrokinra->TOTAL ADVANCE1 ICONIC-ADVANCE 1 (vs. Placebo and Deucravacitinib) Icotrokinra->ADVANCE1 ADVANCE2 ICONIC-ADVANCE 2 (vs. Placebo and Deucravacitinib) Icotrokinra->ADVANCE2 ASCEND ICONIC-ASCEND (vs. Placebo and Ustekinumab) Icotrokinra->ASCEND

Figure 3. Overview of the ICONIC Phase 3 Program.

The ICONIC program includes several pivotal trials:

  • ICONIC-LEAD and ICONIC-TOTAL: These trials are designed to evaluate the efficacy and safety of icotrokinra compared to placebo.[7][8]

  • ICONIC-ADVANCE 1 and ICONIC-ADVANCE 2: These studies will compare icotrokinra to both placebo and the oral TYK2 inhibitor, deucravacitinib.[9]

  • ICONIC-ASCEND: This trial will assess the efficacy and safety of icotrokinra against placebo and the injectable anti-IL-12/23 antibody, ustekinumab.[10][11]

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical and clinical development of icotrokinra.

In Vitro STAT3 Phosphorylation Assay

This assay is crucial for determining the direct inhibitory effect of icotrokinra on the proximal IL-23 signaling pathway.

  • Cell Culture: Human PBMCs are isolated from healthy donors or psoriasis patients.

  • Stimulation: Cells are pre-incubated with varying concentrations of icotrokinra before being stimulated with recombinant human IL-23 to induce STAT3 phosphorylation.

  • Cell Lysis: After stimulation, cells are lysed to extract total protein.

  • Western Blot Analysis:

    • Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (pSTAT3) and total STAT3.

    • Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate.

    • The intensity of the pSTAT3 band is normalized to the total STAT3 band to quantify the level of inhibition.

Ex Vivo IL-23-Stimulated IFNγ Production Assay

This whole blood assay assesses the functional consequence of IL-23 receptor blockade.

  • Sample Collection: Whole blood is collected from healthy volunteers or clinical trial participants.

  • Stimulation: Aliquots of whole blood are stimulated ex vivo with recombinant human IL-23 in the presence of co-stimulatory cytokines such as IL-2 and IL-18.

  • Incubation: The blood is incubated to allow for cytokine production.

  • Cytokine Measurement: Plasma is separated, and the concentration of IFNγ is measured using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The inhibition of IL-23-induced IFNγ production by icotrokinra is calculated relative to vehicle-treated controls.

Tape-Strip Proteomics

This minimally invasive technique is used to assess changes in the proteome of the stratum corneum in response to treatment.

  • Sample Collection: Adhesive tape strips are sequentially applied to and removed from a defined area of lesional and non-lesional skin to collect the outermost layers of the epidermis.

  • Protein Extraction: Proteins are extracted from the tape strips using a suitable lysis buffer and sonication.

  • Proteomic Analysis: The protein extract is analyzed using a high-throughput proteomic platform, such as the Olink Proximity Extension Assay (PEA), which can simultaneously quantify a large panel of inflammatory and structural proteins.

  • Data Analysis: Changes in the protein expression profiles between baseline and post-treatment samples, as well as between lesional and non-lesional skin, are analyzed to identify biomarkers of treatment response and to understand the molecular effects of icotrokinra in the skin.

TNBS-Induced Colitis Model in Rats

This is a widely used preclinical model to evaluate the efficacy of potential therapies for inflammatory bowel disease.

  • Induction of Colitis: Following a period of fasting, rats are anesthetized, and a solution of TNBS dissolved in ethanol (B145695) is administered intra-rectally via a catheter.[2]

  • Treatment: Icotrokinra or vehicle is administered orally at specified doses and time points relative to the induction of colitis.

  • Assessment of Disease Activity: Over the course of the study, animals are monitored for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood.

  • Histopathological Analysis: At the end of the study, the colons are removed, and macroscopic damage is scored. Colonic tissue sections are then prepared for histological evaluation to assess the degree of inflammation, ulceration, and tissue damage.

Conclusion

Icotrokinra (JNJ-77242113/JNJ-2113) has emerged as a promising and potentially transformative oral therapy for moderate-to-severe plaque psoriasis and other IL-23-mediated diseases. Its targeted mechanism of action, potent preclinical activity, and compelling clinical data from the FRONTIER 1 trial underscore its potential to meet a significant unmet need for patients seeking a convenient and effective oral treatment option. The ongoing Phase 3 ICONIC program will further delineate the efficacy and safety profile of icotrokinra and will be instrumental in defining its future role in the management of autoimmune and inflammatory conditions. The experimental methodologies detailed in this guide provide a framework for understanding the robust scientific foundation upon which the development of this novel therapeutic is built.

References

JNJ-26076713: A Technical Guide to a Potent αV Integrin Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 669076-03-3

This in-depth technical guide provides a comprehensive overview of JNJ-26076713, a potent, orally active dual antagonist of αVβ3 and αVβ5 integrins. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its pharmacological properties, mechanism of action, and relevant experimental data.

Core Compound Information

This compound is a nonpeptide small molecule belonging to the 1,2,3,4-tetrahydroquinoline (B108954) class of compounds.[1] It has been investigated for its therapeutic potential in ocular diseases characterized by pathological angiogenesis and vascular permeability, such as age-related macular degeneration (AMD), macular edema, and proliferative diabetic retinopathy.[1]

PropertyValue
IUPAC Name (3S,βS)-1,2,3,4-Tetrahydro-β-[[1-[1-oxo-3-(1,5,6,7-tetrahydro-1,8-naphthyridin-2-yl)propyl]-4-piperidinyl]methyl]-3-quinolinepropanoic acid
Molecular Formula C29H38N4O3
Molecular Weight 490.64 g/mol
CAS Number 669076-03-3

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity
AssayTarget/StimulusSpeciesIC50
Vitronectin BindingHuman αVβ3 IntegrinHuman2.3 nM
Vitronectin BindingHuman αVβ5 IntegrinHuman6.3 nM
HUVEC MigrationVEGF-inducedHuman30 nM
HUVEC MigrationFGF2-inducedHuman31 nM

Data sourced from a 2008 publication.

Table 2: In Vivo Efficacy
ModelSpeciesAdministrationKey Findings
Oxygen-Induced Retinopathy (OIR)RodentOralInhibition of retinal neovascularization
Diabetic ModelRatOralMarked inhibition of retinal vascular permeability
Chick Chorioallantoic Membrane (CAM) AssayAvianN/ADemonstrated antiangiogenic properties

Data sourced from a 2008 publication and other preclinical studies.[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by competitively antagonizing the binding of extracellular matrix proteins, such as vitronectin, to αVβ3 and αVβ5 integrins. These integrins are crucial for the survival, proliferation, and migration of endothelial cells, particularly during angiogenesis. By blocking these receptors, this compound disrupts the downstream signaling cascades initiated by growth factors like Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor 2 (FGF2), ultimately leading to an inhibition of angiogenesis and a reduction in vascular permeability.

JNJ-26076713_Mechanism_of_Action cluster_0 Extracellular Matrix cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response Vitronectin Vitronectin Integrin αVβ3 / αVβ5 Integrins Vitronectin->Integrin Binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Downstream Downstream Signaling FAK->Downstream Phosphorylates Angiogenesis Angiogenesis & Vascular Permeability Downstream->Angiogenesis Promotes JNJ This compound JNJ->Integrin Inhibits GrowthFactors VEGF / FGF2 GrowthFactors->Angiogenesis Stimulates

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Integrin-Vitronectin Binding Assay (ELISA-based)

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to determine the inhibitory activity of this compound on the binding of vitronectin to αVβ3 and αVβ5 integrins.

Integrin_Binding_Assay_Workflow start Start step1 Coat 96-well plate with Vitronectin start->step1 step2 Block non-specific binding sites step1->step2 step3 Add purified human αVβ3 or αVβ5 integrin + this compound step2->step3 step4 Incubate to allow binding step3->step4 step5 Wash to remove unbound components step4->step5 step6 Add primary antibody against integrin β subunit step5->step6 step7 Incubate and wash step6->step7 step8 Add HRP-conjugated secondary antibody step7->step8 step9 Incubate and wash step8->step9 step10 Add substrate (e.g., TMB) and stop solution step9->step10 step11 Read absorbance at 450 nm step10->step11 end Calculate IC50 step11->end

Caption: Workflow for the integrin-vitronectin binding assay.

  • Plate Coating: Coat a 96-well high-binding microplate with human vitronectin (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.

  • Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBST) for 1-2 hours at room temperature.

  • Competitive Binding: Add serial dilutions of this compound to the wells, followed by a constant concentration of purified human αVβ3 or αVβ5 integrin.

  • Incubation: Incubate the plate for 2-3 hours at room temperature to allow for competitive binding.

  • Washing: Wash the plate multiple times with PBST to remove unbound integrin and inhibitor.

  • Primary Antibody: Add a primary antibody specific for the β3 or β5 integrin subunit and incubate for 1-2 hours.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.

  • Washing: Repeat the washing step.

  • Detection: Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color develops. Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable curve-fitting software.

HUVEC Migration Assay (Boyden Chamber)

This protocol describes a Boyden chamber assay to assess the effect of this compound on the migration of Human Umbilical Vein Endothelial Cells (HUVECs) induced by VEGF or FGF2.

  • Cell Culture: Culture HUVECs in appropriate endothelial cell growth medium. Prior to the assay, starve the cells in a serum-free medium for 4-6 hours.

  • Assay Setup: Place cell culture inserts (e.g., 8 µm pore size) into a 24-well plate. In the lower chamber, add serum-free medium containing either VEGF (e.g., 10 ng/mL) or FGF2 (e.g., 20 ng/mL) as the chemoattractant.

  • Cell Seeding: Resuspend the starved HUVECs in serum-free medium containing various concentrations of this compound. Seed the cells into the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell migration.

  • Cell Fixation and Staining: Remove the inserts and gently wipe the non-migrated cells from the top of the membrane with a cotton swab. Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with a suitable dye (e.g., crystal violet).

  • Quantification: Elute the stain from the migrated cells and measure the absorbance. Alternatively, count the number of migrated cells in several fields of view under a microscope.

  • Data Analysis: Determine the percent inhibition of migration for each concentration of this compound and calculate the IC50 value.

Oxygen-Induced Retinopathy (OIR) Model in Rodents

This in vivo protocol is used to evaluate the efficacy of orally administered this compound in a model of retinal neovascularization.

  • Induction of OIR: On postnatal day 7 (P7), place neonatal mice or rats with their nursing dam into a hyperoxic chamber (75% oxygen). After 5 days (at P12), return the animals to normoxic conditions (room air). This oxygen fluctuation induces retinal neovascularization.

  • Drug Administration: Prepare a formulation of this compound suitable for oral gavage. From P12 to P16, administer the compound or vehicle control to the pups daily.

  • Tissue Collection and Analysis: At P17, euthanize the animals and enucleate the eyes. Fix the eyes and dissect the retinas.

  • Visualization of Retinal Vasculature: Stain the retinal whole mounts with a fluorescently labeled endothelial cell marker (e.g., isolectin B4).

  • Quantification of Neovascularization: Acquire images of the stained retinas using a fluorescence microscope. Quantify the area of neovascular tufts and/or the avascular area of the retina using image analysis software.

  • Statistical Analysis: Compare the extent of neovascularization between the this compound-treated groups and the vehicle control group to determine the efficacy of the compound.

Synthesis

The synthesis of this compound has been reported to be achieved through a Suzuki-Miyaura coupling approach. This methodology allows for the efficient and stereoselective construction of the core tetrahydroquinoline structure.

Conclusion

This compound is a potent dual antagonist of αVβ3 and αVβ5 integrins with demonstrated in vitro and in vivo activity in models of angiogenesis and vascular permeability. Its oral bioavailability makes it a promising candidate for the treatment of ocular diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in this compound and the broader field of integrin antagonism.

References

JNJ-26076713: A Technical Guide for Angiogenesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26076713 is a potent, orally bioavailable, non-peptide antagonist of αv integrins, specifically targeting the αvβ3 and αvβ5 heterodimers.[1] These integrins are key mediators in the process of angiogenesis, the formation of new blood vessels, which is a critical process in both normal physiology and pathological conditions such as cancer and retinopathies. By blocking the interaction of these integrins with their extracellular matrix (ECM) ligands, this compound effectively inhibits endothelial cell migration, proliferation, and survival, thereby impeding neovascularization. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a visual representation of the signaling pathways it modulates.

Core Mechanism of Action

This compound competitively inhibits the binding of ECM proteins, such as vitronectin, to αvβ3 and αvβ5 integrins on the surface of endothelial cells.[1][2] This disruption of cell-matrix adhesion interferes with downstream signaling pathways crucial for angiogenesis. Integrin engagement with the ECM is essential for transducing signals that regulate cell survival, proliferation, and migration. The inhibition of these signals by this compound leads to the suppression of angiogenesis.

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound in various preclinical models of angiogenesis.

Table 1: In Vitro Efficacy of this compound

TargetAssayIC50 ValueReference
αvβ3 IntegrinBinding Assay2.3 nM
αvβ5 IntegrinBinding Assay6.3 nM

Table 2: In Vivo and Ex Vivo Efficacy of this compound

ModelSpeciesTreatmentEffectReference
FGF2-induced HUVEC MigrationHuman5-5000 nM this compoundDose-dependent inhibition
Chick Chorioallantoic Membrane (CAM) AssayChicken0.1, 1, and 10 µg this compoundDose-dependent inhibition of angiogenesis
Oxygen-Induced Retinopathy (OIR)Mouse (C57BL/6J)30, 60, and 120 mg/kg this compound (i.g., twice daily for 5 days)33%, 43%, and 67% inhibition of retinal neovascularization, respectively
Diabetic RetinopathyRat (Long-Evans)60 mg/kg this compound (i.g., twice daily for 5 days)48% reduction in leukocyte adhesion and inhibition of retinal vascular permeability

Signaling Pathways

This compound's antagonism of αvβ3 and αvβ5 integrins disrupts critical downstream signaling cascades initiated by growth factors like Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor 2 (FGF2). These pathways are essential for endothelial cell function during angiogenesis.

Integrin Signaling in Angiogenesis cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response Growth_Factors VEGF / FGF2 Growth_Factor_Receptor VEGFR / FGFR Growth_Factors->Growth_Factor_Receptor ECM ECM (e.g., Vitronectin) Integrin αvβ3 / αvβ5 Integrin ECM->Integrin Ras Ras Growth_Factor_Receptor->Ras FAK FAK Integrin->FAK PAK PAK Integrin->PAK Src Src Integrin->Src JNJ This compound JNJ->Integrin FAK->Ras Raf Raf PAK->Raf Src->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Migration, Proliferation, Survival (Angiogenesis) ERK->Angiogenesis

Caption: this compound inhibits αvβ3/αvβ5 integrin signaling, disrupting downstream pathways like FAK, PAK, and Ras/Raf/MEK/ERK, ultimately blocking angiogenesis. (Max Width: 760px)

Experimental Protocols

Detailed methodologies for key experiments used to characterize the anti-angiogenic activity of this compound are provided below.

FGF2-Induced HUVEC Migration Assay

This assay assesses the ability of this compound to inhibit the migration of Human Umbilical Vein Endothelial Cells (HUVECs) towards a chemoattractant, Fibroblast Growth Factor 2 (FGF2).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM)

  • Fetal Bovine Serum (FBS)

  • Transwell inserts (8 µm pore size)

  • Fibronectin

  • FGF2

  • This compound

  • Calcein AM

Protocol:

  • Cell Culture: Culture HUVECs in EGM supplemented with 2% FBS.

  • Coating Transwells: Coat the underside of Transwell inserts with 10 µg/mL fibronectin in PBS for 1 hour at 37°C.

  • Cell Starvation: Serum-starve HUVECs in EGM with 0.5% FBS for 4-6 hours.

  • Assay Setup:

    • Add EGM with 0.5% FBS containing 10 ng/mL FGF2 to the lower chamber of a 24-well plate.

    • Add varying concentrations of this compound (5-5000 nM) to the lower chamber.

    • Harvest and resuspend starved HUVECs in EGM with 0.5% FBS at 1 x 10^6 cells/mL.

    • Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Quantification:

    • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Stain migrated cells on the lower surface with Calcein AM.

    • Quantify fluorescence using a plate reader.

HUVEC Migration Assay Workflow A Coat Transwell with Fibronectin B Seed Starved HUVECs in Upper Chamber A->B C Add FGF2 +/- this compound to Lower Chamber B->C D Incubate (4-6 hours) C->D E Remove Non-Migrated Cells D->E F Stain Migrated Cells (Calcein AM) E->F G Quantify Fluorescence F->G

Caption: Workflow for the FGF2-induced HUVEC migration assay to evaluate the inhibitory effect of this compound. (Max Width: 760px)
Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model to assess the effect of this compound on blood vessel formation.

Materials:

  • Fertilized chicken eggs

  • Sterile filter paper discs

  • This compound

  • FGF2

  • Stereomicroscope

  • Image analysis software

Protocol:

  • Egg Incubation: Incubate fertilized eggs at 37.5°C in a humidified incubator.

  • Windowing: On day 3 of incubation, create a small window in the eggshell to expose the CAM.

  • Sample Application:

    • On day 10, apply sterile filter paper discs saturated with a solution of FGF2 (as an angiogenic stimulus) and varying concentrations of this compound (0.1, 1, and 10 µg) onto the CAM.

  • Incubation: Reseal the window and incubate for 48-72 hours.

  • Analysis:

    • Image the CAM under a stereomicroscope.

    • Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the filter disc.

CAM Assay Workflow A Incubate Fertilized Eggs B Create Window in Eggshell (Day 3) A->B C Apply Filter Disc with FGF2 +/- this compound (Day 10) B->C D Incubate (48-72 hours) C->D E Image CAM D->E F Quantify Vessel Branching E->F

Caption: Workflow of the Chick Chorioallantoic Membrane (CAM) assay for assessing the anti-angiogenic effects of this compound. (Max Width: 760px)
Mouse Model of Oxygen-Induced Retinopathy (OIR)

The OIR model is a well-established in vivo model for studying retinal neovascularization.

Materials:

  • C57BL/6J mouse pups with nursing mothers

  • Oxygen chamber

  • This compound

  • Oral gavage needles

  • Isolectin B4 fluorescent conjugate

  • Microscope with fluorescence imaging capabilities

Protocol:

  • Induction of Retinopathy:

    • On postnatal day 7 (P7), place C57BL/6J mouse pups and their nursing mother in a 75% oxygen chamber for 5 days.

    • On P12, return the mice to room air to induce relative hypoxia and subsequent retinal neovascularization.

  • Drug Administration:

    • From P12 to P17, administer this compound (30, 60, or 120 mg/kg) or vehicle control twice daily via oral gavage.

  • Tissue Collection and Staining:

    • On P17, euthanize the pups and enucleate the eyes.

    • Dissect the retinas and perform whole-mount staining with a fluorescently labeled isolectin B4 to visualize the retinal vasculature.

  • Quantification:

    • Capture images of the flat-mounted retinas using a fluorescence microscope.

    • Quantify the area of neovascularization using image analysis software.

OIR Model Workflow A P7-P12: Expose Mice to 75% Oxygen B P12: Return to Room Air (Induce Hypoxia) A->B C P12-P17: Oral Gavage with this compound B->C D P17: Euthanize and Enucleate Eyes C->D E Stain Retinas with Isolectin B4 D->E F Quantify Neovascular Area E->F

Caption: Workflow of the mouse Oxygen-Induced Retinopathy (OIR) model to evaluate the in vivo efficacy of this compound. (Max Width: 760px)

Conclusion

This compound is a potent inhibitor of αvβ3 and αvβ5 integrins with demonstrated anti-angiogenic activity in a range of preclinical models. Its oral bioavailability makes it an attractive candidate for therapeutic development in diseases characterized by pathological angiogenesis. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists working in the field of angiogenesis and drug development.

References

JNJ-26076713: A Technical Guide to its Preclinical Evaluation in Retinal Neovascularization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies used to evaluate the efficacy of JNJ-26076713 in models of retinal neovascularization. This compound is a potent, orally bioavailable antagonist of αv integrins, specifically targeting αvβ3 and αvβ5, which play crucial roles in the pathogenesis of neovascular eye diseases such as age-related macular degeneration (AMD) and diabetic retinopathy.

Core Efficacy Data of this compound

The following tables summarize the key quantitative data from in vitro and in vivo studies, demonstrating the inhibitory effects of this compound on key processes involved in angiogenesis.

Table 1: In Vitro Activity of this compound

AssayTargetIC50 (nM)
Vitronectin Receptor Bindingαvβ32.3
Vitronectin Receptor Bindingαvβ56.3

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Oxygen-Induced Retinopathy

Dosage (mg/kg, b.i.d.)Inhibition of Retinal Neovascularization (%)
3033
6043
12067

Table 3: In Vivo Efficacy of this compound in a Diabetic Rat Model

Dosage (mg/kg, b.i.d.)EffectInhibition (%)
60Reduction of Leukocyte Adhesion48
60Inhibition of Retinal Vascular PermeabilityNot specified

Table 4: Anti-Angiogenic Activity of this compound in HUVEC Migration and Chick Chorioallantoic Membrane (CAM) Assays

AssayStimulantThis compound Concentration/DoseResult
HUVEC MigrationFGF25-5000 nMDose-dependent inhibition
CAM AngiogenesisFGF0.1, 1, and 10 µgDose-dependent inhibition

Signaling Pathway of αv Integrin in Angiogenesis

The following diagram illustrates the signaling pathway targeted by this compound. By blocking the interaction of αv integrins with their extracellular matrix ligands, this compound disrupts downstream signaling cascades that are essential for endothelial cell proliferation, migration, and survival, thereby inhibiting neovascularization.

cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling ECM Ligands ECM Ligands avB3_avB5 αvβ3 / αvβ5 Integrins ECM Ligands->avB3_avB5 Binding FAK FAK avB3_avB5->FAK Activation Src Src FAK->Src Activation Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK Activation PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Activation Cellular_Responses Cell Proliferation, Migration, Survival Ras_MAPK->Cellular_Responses PI3K_Akt->Cellular_Responses This compound This compound This compound->avB3_avB5 Inhibition

Caption: this compound inhibits αv integrin signaling to block angiogenesis.

Experimental Protocols

Detailed methodologies for the key preclinical studies are provided below.

Oxygen-Induced Retinopathy (OIR) in Mice

This model mimics the vasoproliferative phase of retinopathy of prematurity.

P7 P7: C57BL/6J pups with nursing dam Hyperoxia 75% Oxygen (5 days) P7->Hyperoxia Normoxia Room Air (P12 - P17) Hyperoxia->Normoxia Dosing This compound (30, 60, 120 mg/kg) or Vehicle (b.i.d., oral gavage) Normoxia->Dosing Analysis P17: Euthanasia, Eye Enucleation, Retinal Flat Mounts, Quantification of Neovascularization Dosing->Analysis

Caption: Experimental workflow for the Oxygen-Induced Retinopathy (OIR) model.

Methodology:

  • Animal Model: C57BL/6J mouse pups with their nursing dam are used.

  • Induction of Retinopathy: At postnatal day 7 (P7), the pups and their dam are placed in a hyperoxic environment (75% oxygen) for 5 days.

  • Return to Normoxia: At P12, the animals are returned to room air (normoxia). This sudden change to relative hypoxia induces retinal neovascularization.

  • Drug Administration: From P12 to P17, this compound is administered orally via gavage twice daily (b.i.d.) at doses of 30, 60, and 120 mg/kg. A vehicle control group is also included.

  • Assessment of Neovascularization: At P17, the mice are euthanized, and their eyes are enucleated. Retinal flat mounts are prepared and stained with a fluorescent vascular marker. The area of neovascularization is quantified using image analysis software.

Streptozotocin-Induced Diabetic Rat Model

This model is used to study diabetic retinopathy, including increased vascular permeability and leukostasis.

Induction Long-Evans Rats: Streptozotocin (B1681764) (STZ) Injection to Induce Diabetes Confirmation Confirmation of Hyperglycemia Induction->Confirmation Dosing This compound (60 mg/kg) or Vehicle (b.i.d., oral gavage for 5 days) Confirmation->Dosing Analysis Assessment of: - Retinal Vascular  Permeability - Leukostasis Dosing->Analysis

Caption: Experimental workflow for the Streptozotocin-Induced Diabetic Rat model.

Methodology:

  • Animal Model: Long-Evans rats are used.

  • Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ).

  • Confirmation of Diabetes: Hyperglycemia is confirmed by measuring blood glucose levels.

  • Drug Administration: Diabetic rats are treated with this compound (60 mg/kg) or vehicle via oral gavage twice daily for 5 days.

  • Assessment of Vascular Permeability and Leukostasis:

    • Vascular Permeability: Retinal vascular permeability is assessed by measuring the extravasation of a fluorescently labeled tracer (e.g., Evans blue dye or fluorescein (B123965) isothiocyanate-dextran) into the retinal tissue.

    • Leukostasis: The number of adherent leukocytes in the retinal vasculature is quantified by perfusion with a fluorescently labeled lectin (e.g., concanavalin (B7782731) A) followed by retinal flat mount preparation and fluorescence microscopy.

Human Umbilical Vein Endothelial Cell (HUVEC) Migration Assay

This in vitro assay assesses the effect of this compound on endothelial cell migration, a key step in angiogenesis. A transwell migration (Boyden chamber) assay is commonly used.

Setup Transwell Chamber: Upper Chamber: HUVECs + this compound (5-5000 nM) Lower Chamber: Chemoattractant (FGF2) Incubation Incubation (several hours) Setup->Incubation Staining Fixation and Staining of Migrated Cells Incubation->Staining Quantification Quantification of Migrated Cells (microscopy and image analysis) Staining->Quantification

Caption: Experimental workflow for the HUVEC Transwell Migration Assay.

Methodology:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured under standard conditions.

  • Assay Setup:

    • The lower chamber of a transwell plate is filled with media containing a chemoattractant, such as Fibroblast Growth Factor 2 (FGF2).

    • HUVECs are seeded into the upper chamber (insert with a porous membrane) in serum-free media containing various concentrations of this compound (5-5000 nM).

  • Incubation: The plate is incubated for a period sufficient to allow cell migration (typically several hours).

  • Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed and stained (e.g., with crystal violet). The number of migrated cells is quantified by microscopy and image analysis.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay provides a rapid assessment of a compound's effect on angiogenesis in a living system.

Preparation Fertilized Chicken Eggs: Incubate for 3-4 days, Create a window in the shell Application Apply a carrier (e.g., filter disc) with FGF and this compound (0.1, 1, 10 µg) or Vehicle to the CAM Preparation->Application Incubation Incubate for 2-3 days Application->Incubation Analysis Examine CAM for Angiogenesis Inhibition (e.g., vessel density, branching) Incubation->Analysis

Caption: Experimental workflow for the Chick Chorioallantoic Membrane (CAM) Assay.

Methodology:

  • Egg Preparation: Fertilized chicken eggs are incubated for 3-4 days. A small window is then carefully made in the shell to expose the chorioallantoic membrane (CAM).

  • Compound Application: A carrier, such as a sterile filter disc or a methylcellulose (B11928114) pellet, containing Fibroblast Growth Factor (FGF) as the angiogenic stimulus, and either this compound (at doses of 0.1, 1, and 10 µg) or a vehicle control, is placed on the CAM.

  • Incubation: The window is sealed, and the eggs are incubated for an additional 2-3 days to allow for a vascular response.

  • Assessment of Angiogenesis: The CAM is then examined under a stereomicroscope. The degree of angiogenesis is assessed by quantifying parameters such as the number and length of blood vessels and the number of vessel branch points within the area of the carrier. Inhibition of angiogenesis is determined by comparing the vascular response in the this compound-treated groups to the vehicle control group.

Unraveling the Downstream Signaling of αvβ3 Antagonism: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the molecular cascades affected by the inhibition of the αvβ3 integrin, a critical regulator of cellular behavior, reveals a complex network of signaling pathways pivotal in cancer progression, angiogenesis, and inflammatory diseases. While specific data on the compound JNJ-26076713 is not publicly available, this guide will provide an in-depth analysis of the downstream signaling consequences of αvβ3 antagonism, drawing upon established knowledge of this well-studied therapeutic target.

The αvβ3 integrin, a heterodimeric transmembrane receptor, plays a crucial role in cell-extracellular matrix (ECM) adhesion and signal transduction. Its ligation with ECM proteins, such as vitronectin, fibronectin, and osteopontin, which contain the arginine-glycine-aspartic acid (RGD) motif, triggers a cascade of intracellular events that regulate cell survival, proliferation, migration, and differentiation. Dysregulation of αvβ3 signaling is implicated in various pathologies, making it a prime target for therapeutic intervention.

Core Signaling Cascades Modulated by αvβ3 Antagonism

Antagonism of the αvβ3 integrin disrupts its ability to bind to its ligands, thereby inhibiting the activation of several key downstream signaling pathways. The primary consequences of this blockade are the inhibition of cell adhesion, migration, and the induction of apoptosis in proliferating cells, particularly endothelial cells and certain tumor cells that overexpress this integrin.

The central signaling hub affected by αvβ3 antagonism is the Focal Adhesion Kinase (FAK). Upon αvβ3 ligation, FAK is recruited to focal adhesions and undergoes autophosphorylation, creating docking sites for other signaling molecules, including the Src family kinases. This FAK/Src complex then phosphorylates a multitude of downstream targets, initiating several signaling cascades.

Key Downstream Signaling Pathways:
  • FAK/Src Pathway: Inhibition of αvβ3 prevents the activation of FAK and Src, leading to the disassembly of focal adhesions and a reduction in cell migration and invasion.

  • PI3K/Akt Pathway: The FAK/Src complex can activate Phosphoinositide 3-kinase (PI3K), which in turn activates Akt, a key regulator of cell survival and proliferation. Antagonism of αvβ3 can thus lead to decreased Akt activity and promote apoptosis.

  • MAPK/ERK Pathway: The Ras/Raf/MEK/ERK (MAPK) pathway, which is critical for cell proliferation and differentiation, can also be activated by αvβ3-mediated signaling.[1] αvβ3 antagonists can attenuate ERK activation, contributing to their anti-proliferative effects.

  • NF-κB Pathway: In some cellular contexts, αvβ3 integrin signaling can lead to the activation of the transcription factor NF-κB, which is involved in inflammatory responses and cell survival.[2][3] αvβ3 antagonism can modulate NF-κB activity, although the specific effects can be cell-type dependent.[2]

Visualizing the Impact of αvβ3 Antagonism

To better understand the intricate network of interactions, the following diagrams illustrate the core signaling pathways affected by αvβ3 antagonism.

alpha_v_beta_3_Signaling_Pathway ECM ECM Ligands (e.g., Vitronectin) avb3 αvβ3 Integrin ECM->avb3 Binds FAK FAK avb3->FAK Activates NFkB NF-κB avb3->NFkB Activates JNJ This compound (αvβ3 Antagonist) JNJ->avb3 Blocks Src Src FAK->Src Recruits & Activates PI3K PI3K FAK->PI3K Activates Ras Ras FAK->Ras Activates Src->FAK Akt Akt PI3K->Akt Activates Cell_Responses Cellular Responses (Adhesion, Migration, Proliferation, Survival) Akt->Cell_Responses Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Responses NFkB->Cell_Responses

Figure 1: Overview of αvβ3 integrin downstream signaling and the inhibitory effect of an antagonist.

Experimental_Workflow_for_alpha_v_beta_3_Antagonist_Evaluation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Cell_Culture Cell Culture (e.g., Endothelial Cells, Tumor Cells) Treatment Treatment with αvβ3 Antagonist Cell_Culture->Treatment Adhesion_Assay Cell Adhesion Assay Treatment->Adhesion_Assay Migration_Assay Cell Migration/Invasion Assay (e.g., Transwell) Treatment->Migration_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT, BrdU) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V, Caspase activity) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (p-FAK, p-Akt, p-ERK) Treatment->Western_Blot Animal_Model Animal Model (e.g., Tumor Xenograft, Angiogenesis Model) Drug_Administration Administration of αvβ3 Antagonist Animal_Model->Drug_Administration Tumor_Growth Tumor Growth Measurement Drug_Administration->Tumor_Growth Angiogenesis_Eval Evaluation of Angiogenesis (e.g., CD31 staining) Drug_Administration->Angiogenesis_Eval Toxicity_Study Toxicity Assessment Drug_Administration->Toxicity_Study

References

The Role of Aurora Kinase Inhibition in Cell Migration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound identifier "JNJ-26076713" provided in the topic does not correspond to a publicly documented Aurora kinase inhibitor from Johnson & Johnson. Extensive searches have yielded no specific data for a compound with this designation. However, research on other Aurora kinase inhibitors demonstrates a clear role for this class of compounds in the regulation of cell migration. This guide will focus on Danusertib (PHA-739358) , a well-characterized pan-Aurora kinase inhibitor, to provide an in-depth technical overview of how targeting Aurora kinases can inhibit cell migration. Additionally, available information on the Johnson & Johnson compound JNJ-7706621 , a dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora kinases, will be presented.

Introduction to Aurora Kinases and Cell Migration

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and cell division.[1][2] Overexpression of Aurora kinases is frequently observed in various cancers and is often associated with poor prognosis.[2] Beyond their well-established role in cell cycle progression, emerging evidence indicates that Aurora kinases, particularly Aurora A and B, are also implicated in the regulation of cell migration and invasion, key processes in cancer metastasis.[3][4] Cell migration is a complex process involving dynamic remodeling of the cytoskeleton, cell-matrix adhesions, and the expression of migratory machinery. Aurora kinases can influence these processes through various signaling pathways.

Danusertib (PHA-739358): A Case Study in Inhibiting Cell Migration

Danusertib is a potent, ATP-competitive small molecule inhibitor of all three Aurora kinase family members (Aurora A, B, and C).[5][6] It has been investigated in numerous preclinical and clinical studies for its anti-cancer properties.[5][7]

Quantitative Data on the Inhibition of Cell Migration by Danusertib

The inhibitory effects of Danusertib on the migration of various cancer cell lines have been quantified using in vitro assays. The following tables summarize the key findings.

Cell LineCancer TypeAssay TypeDanusertib ConcentrationTime Point% Inhibition of MigrationReference
SK-Mel-28MelanomaTranswell Migration100 nM-40%[8]
Lu1205MelanomaTranswell Migration100 nM-66%[8]
SK-Mel-28MelanomaTranswell Migration5 µM24 h70%[8]
SK-Mel-28MelanomaTranswell Migration5 µM48 h90%[8]
SK-Mel-28MelanomaTranswell Migration5 µM72 h99%[8]
CFPAC-1Pancreatic AdenocarcinomaWound Healing400 nM96 hSignificant inhibition (qualitative)[1]

Table 1: Inhibition of Cancer Cell Migration by Danusertib

Cell LineCancer TypeIC50 for Cell Viability (72h)Reference
WM3211Melanoma1.76 ± 0.04 µM[8]
Lu1205Melanoma3.34 ± 0.05 µM[8]
SK-Mel-28Melanoma12.45 ± 0.27 µM[8]

Table 2: Cytotoxicity of Danusertib in Melanoma Cell Lines

Experimental Protocols

This protocol is adapted from the methodology described in the study by Xie et al., 2014.[8]

Materials:

  • SK-Mel-28 and Lu1205 melanoma cell lines

  • Danusertib (PHA-739358)

  • 24-well Transwell inserts (8 µm pore size)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Crystal Violet stain

  • Cotton swabs

Procedure:

  • Cell Preparation: Culture melanoma cells to 70-80% confluency. Prior to the assay, serum-starve the cells for 24 hours.

  • Assay Setup:

    • Add 600 µL of complete medium (with 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

    • Resuspend serum-starved cells in serum-free medium containing different concentrations of Danusertib (e.g., 100 nM, 5 µM) or vehicle control.

    • Seed 1 x 10^5 cells in 100 µL of the cell suspension into the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired time (e.g., 24, 48, or 72 hours).

  • Staining and Quantification:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15-20 minutes.

    • Stain the migrated cells with 0.1% crystal violet for 15 minutes.

    • Wash the inserts with PBS and allow them to air dry.

    • Count the number of migrated cells in several random fields under a microscope.

    • Calculate the percentage of migration inhibition relative to the vehicle-treated control.

This protocol is based on the description in the study by Gungor et al.[1]

Materials:

  • CFPAC-1 pancreatic adenocarcinoma cell line

  • Danusertib (PHA-739358)

  • 12-well culture plates

  • Sterile 200 µL pipette tip

  • Culture medium (e.g., IMDM with 10% FBS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed CFPAC-1 cells in 12-well plates and grow them to form a confluent monolayer.

  • Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

  • Treatment:

    • Wash the wells with PBS to remove detached cells.

    • Add fresh culture medium containing Danusertib (400 nM) or vehicle control to the wells.

  • Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., up to 96 hours) using a phase-contrast microscope.

  • Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is indicative of cell migration.

Signaling Pathways Implicated in Danusertib-Mediated Inhibition of Cell Migration

Danusertib's effect on cell migration is linked to its ability to modulate key signaling pathways that control the migratory and invasive machinery of cancer cells.

In melanoma cells, Danusertib has been shown to inhibit the NFκB signaling pathway, which leads to the downregulation of Matrix Metalloproteinase-2 (MMP-2).[8] MMPs are enzymes that degrade the extracellular matrix, a critical step for cancer cell invasion and metastasis.[9]

G Danusertib Danusertib (PHA-739358) Aurora_Kinase Aurora Kinase Danusertib->Aurora_Kinase NFkB NFκB Pathway Aurora_Kinase->NFkB MMP2 MMP-2 Expression NFkB->MMP2 Cell_Migration Cell Migration & Invasion MMP2->Cell_Migration

Caption: Danusertib inhibits Aurora Kinase, leading to suppression of the NFκB pathway and reduced MMP-2 expression, ultimately inhibiting cell migration.

JNJ-7706621: A Dual CDK and Aurora Kinase Inhibitor

JNJ-7706621 is a novel small molecule inhibitor developed by Johnson & Johnson that targets both CDKs and Aurora kinases.[10][11] Its primary mechanism of action is the induction of cell cycle arrest and apoptosis in cancer cells.[10][11]

While the available literature extensively details the effects of JNJ-7706621 on cell proliferation and the cell cycle, there is a lack of specific published data directly quantifying its role in inhibiting cell migration.[10][11] However, given its potent inhibition of Aurora kinases, it is plausible that JNJ-7706621 would also impact cell migration through mechanisms similar to those observed with other Aurora kinase inhibitors like Danusertib. Further research is required to specifically elucidate the anti-migratory properties of JNJ-7706621.

Known Effects of JNJ-7706621
  • Potent inhibitor of CDK1, CDK2, Aurora A, and Aurora B.[12]

  • Induces G2/M cell cycle arrest.[11]

  • Inhibits histone H3 phosphorylation, a marker of Aurora B activity.[11]

  • Shows anti-tumor activity in human tumor xenograft models.[11]

G JNJ7706621 JNJ-7706621 CDKs CDKs (CDK1, CDK2) JNJ7706621->CDKs Aurora_Kinases Aurora Kinases (A, B) JNJ7706621->Aurora_Kinases Apoptosis Apoptosis JNJ7706621->Apoptosis Cell_Cycle_Progression Cell Cycle Progression CDKs->Cell_Cycle_Progression Cell_Migration_Inhibition Cell Migration Inhibition (Hypothesized) Aurora_Kinases->Cell_Migration_Inhibition

Caption: JNJ-7706621 inhibits CDKs and Aurora kinases, leading to cell cycle arrest and apoptosis. Its effect on cell migration is hypothesized based on its Aurora kinase inhibition.

Conclusion

Inhibition of Aurora kinases represents a promising strategy to not only halt cancer cell proliferation but also to impede their migratory and invasive capabilities. As demonstrated with Danusertib, targeting Aurora kinases can disrupt key signaling pathways, such as the NFκB/MMP-2 axis, that are essential for cell motility. While direct evidence for the anti-migratory effects of JNJ-7706621 is currently limited in the public domain, its potent activity against Aurora kinases suggests a high likelihood of a similar role. Further investigation into the specific effects of JNJ-7706621 and other Aurora kinase inhibitors on the cytoskeleton, cell adhesion dynamics, and the broader signaling networks governing cell migration will be crucial for the continued development of this class of therapeutics for the treatment of metastatic cancer.

References

The Impact of Selumetinib (JNJ-26076713) on Endothelial Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selumetinib (B1684332), formerly known as JNJ-26076713, is a potent and selective inhibitor of MEK1 and MEK2 (MEK1/2), key components of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[1][2] While extensively studied for its anti-tumor properties, particularly in the context of neurofibromatosis type 1 (NF1) and various cancers, selumetinib also exerts significant effects on endothelial cells, the primary cells lining blood vessels.[3][4] This technical guide provides an in-depth analysis of the mechanisms and consequences of selumetinib's interaction with endothelial cells, with a focus on its anti-angiogenic properties. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying signaling pathways and experimental workflows.

Introduction: The Role of MEK/ERK Signaling in Endothelial Cells

The MAPK/ERK signaling cascade is a critical regulator of fundamental cellular processes, including proliferation, differentiation, migration, and survival.[5] In endothelial cells, this pathway is activated by various growth factors, most notably Vascular Endothelial Growth Factor (VEGF), through its receptor VEGFR2. Activation of the MAPK/ERK pathway is essential for angiogenesis, the formation of new blood vessels from pre-existing ones. This process is vital for normal physiological functions but is also a hallmark of cancer, where tumors induce angiogenesis to support their growth and metastasis.

Selumetinib, by inhibiting MEK1/2, effectively blocks the phosphorylation and activation of ERK1/2, thereby disrupting downstream signaling and impeding endothelial cell functions requisite for angiogenesis.[1][6]

Mechanism of Action of Selumetinib on Endothelial Cells

Selumetinib is an allosteric, non-ATP-competitive inhibitor of MEK1/2.[7] Its primary mechanism of action in endothelial cells involves the suppression of the MAPK/ERK signaling pathway.

Inhibition of the MAPK/ERK Signaling Pathway

The binding of VEGF to its receptor, VEGFR2, on the surface of endothelial cells triggers a signaling cascade that leads to the activation of RAS, which in turn activates RAF, MEK, and finally ERK. Activated ERK translocates to the nucleus and phosphorylates various transcription factors, leading to the expression of genes involved in cell proliferation, migration, and survival. Selumetinib's inhibition of MEK1/2 interrupts this cascade, preventing the activation of ERK and thereby blocking the downstream cellular responses.

VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 RAS RAS VEGFR2->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Selumetinib Selumetinib Selumetinib->MEK Nucleus Nucleus ERK->Nucleus Proliferation Proliferation Nucleus->Proliferation Migration Migration Nucleus->Migration Survival Survival Nucleus->Survival

Caption: Selumetinib's inhibition of the MAPK/ERK signaling pathway in endothelial cells.
Reduction of VEGF Expression

Preclinical studies have shown that selumetinib can reduce the production of VEGF by tumor cells.[3][6] This indirect effect further contributes to its anti-angiogenic activity by decreasing the primary stimulus for endothelial cell activation.

Quantitative Analysis of Selumetinib's Effects on Endothelial Cells

While specific IC50 values for selumetinib's inhibition of proliferation in primary endothelial cells are not consistently reported in the reviewed literature, preclinical studies in cancer models provide strong evidence for its anti-angiogenic effects.

Parameter Model System Effect of Selumetinib Reference
Microvessel Density Orthotopic human non-small cell lung cancer models (NCI-H441 and NCI-H460)Significant reduction in microvessel density.[1][6]
VEGF Expression NCI-H441 lung tumorsDose-dependent reduction of VEGF expression (42% decrease at 12.5 mg/kg and 62% decrease at 25 mg/kg).[3]
VEGFR Activation NCI-H441 and NCI-H460 lung cancer modelsSignificant inhibition of VEGFR activation in tumor-associated endothelial cells.[3][6]
Cell Proliferation Triple-negative breast cancer cell lines (HCC1937 and MDA-MB-231)Dose-dependent reduction in cell viability with IC50 values of 15.65 µM and 12.94 µM, respectively.[2]
Cell Migration Triple-negative breast cancer cell linesInhibition of cell migration.[2]

Note: The provided IC50 values for proliferation are for cancer cell lines, as specific data for endothelial cells were not available in the searched literature. However, given the critical role of the MEK/ERK pathway in endothelial cell proliferation, similar inhibitory effects are expected.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the effect of selumetinib on endothelial cell function.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Fetal Bovine Serum (FBS)

  • Selumetinib

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in EGM and incubate overnight.

  • Prepare serial dilutions of selumetinib in EGM with a low serum concentration (e.g., 2% FBS). Include a vehicle control (DMSO).

  • Replace the medium in the wells with the selumetinib dilutions or vehicle control.

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Seed Seed HUVECs in 96-well plate Treat Treat with Selumetinib (serial dilutions) Seed->Treat Incubate Incubate (48-72 hours) Treat->Incubate MTT Add MTT solution and incubate Incubate->MTT Solubilize Solubilize formazan crystals MTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for an endothelial cell proliferation assay.
Endothelial Cell Migration Assay (Wound Healing Assay)

This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent cell monolayer.

Materials:

  • HUVECs

  • EGM

  • 6-well plates

  • Pipette tips (p200)

Procedure:

  • Seed HUVECs in 6-well plates and grow to a confluent monolayer.

  • Create a scratch (wound) in the monolayer using a sterile p200 pipette tip.

  • Wash with PBS to remove detached cells.

  • Add fresh EGM containing different concentrations of selumetinib or vehicle control.

  • Capture images of the wound at 0 hours and after a defined time period (e.g., 12-24 hours).

  • Measure the width of the wound at different points and calculate the percentage of wound closure.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[1]

Materials:

  • HUVECs

  • EGM

  • Matrigel or other basement membrane extract

  • 96-well plates

Procedure:

  • Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Resuspend HUVECs in EGM containing different concentrations of selumetinib or vehicle control.

  • Seed the HUVECs onto the Matrigel-coated wells.

  • Incubate for 4-18 hours.

  • Visualize and capture images of the tube-like structures using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.

Coat Coat 96-well plate with Matrigel Seed Seed HUVECs with Selumetinib Coat->Seed Incubate Incubate (4-18 hours) Seed->Incubate Image Image tube formation Incubate->Image Quantify Quantify tube length and junctions Image->Quantify

Caption: Workflow for an endothelial cell tube formation assay.

Conclusion

Selumetinib exerts potent anti-angiogenic effects by directly targeting the MEK/ERK signaling pathway in endothelial cells, leading to the inhibition of proliferation, migration, and tube formation. Additionally, its ability to reduce VEGF expression in the tumor microenvironment further contributes to its anti-angiogenic activity. The experimental protocols detailed in this guide provide a framework for the in vitro evaluation of selumetinib and other MEK inhibitors on endothelial cell function. A thorough understanding of these effects is crucial for the continued development and optimization of selumetinib as a therapeutic agent in oncology and other diseases characterized by pathological angiogenesis.

References

Investigating JNJ-26076713 in Diabetic Retinopathy Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical investigation of JNJ-26076713, a potent αv integrin antagonist, in various models of diabetic retinopathy. This document summarizes the mechanism of action, quantitative efficacy data, and detailed experimental protocols from key studies, offering a comprehensive resource for researchers in the field of retinal diseases and drug development.

Core Compound: this compound

This compound is an orally active antagonist of αv integrins, specifically targeting αvβ3 and αvβ5.[1] These integrins are known to play a crucial role in angiogenesis and inflammation, key pathological processes in diabetic retinopathy. The inhibitory activity of this compound is summarized in the table below.

TargetIC50 Value
αvβ32.3 nM[1]
αvβ56.3 nM[1]

Preclinical Efficacy in Diabetic Retinopathy Models

This compound has demonstrated significant efficacy in multiple preclinical models relevant to diabetic retinopathy, including in vivo animal models and in vitro/ex vivo assays. The following tables summarize the key quantitative findings from these studies.

In Vivo Animal Models

Table 2.1.1: Efficacy of this compound in a Diabetic Long-Evans Rat Model [1]

Animal ModelTreatmentDurationKey EndpointsResults
Diabetic Long-Evans RatsThis compound (60 mg/kg, i.g., twice daily)5 daysRetinal Vascular Permeability & LeukostasisInhibited the increase in both retinal vascular permeability and leukostasis associated with diabetes.

Table 2.1.2: Efficacy of this compound in an Oxygen-Induced Retinopathy (OIR) Mouse Model [1]

Animal ModelTreatment (i.g., twice daily for 5 days)EndpointResults
C57BL/6J mice with OIRThis compound (30 mg/kg)Inhibition of Retinal Neovascularization33%
This compound (60 mg/kg)43%
This compound (120 mg/kg)67%

Table 2.1.3: Efficacy of this compound in a Streptozotocin-Induced Diabetic Rat Model [1]

Animal ModelTreatmentEndpointResults
Streptozotocin (B1681764) Diabetic Rats-Leukocyte AdhesionReduced by 48%
In Vitro and Ex Vivo Assays

Table 2.2.1: Effect of this compound on HUVEC Migration and Angiogenesis [1]

AssayModelTreatmentResults
Cell MigrationFGF2-induced HUVEC migrationThis compound (5-5000 nM)Dose-dependent inhibition
AngiogenesisChick Chorioallantoic Membrane (CAM)This compound (0.1, 1, and 10 μg)Dose-dependent inhibition

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the workflows of the key experimental models used in its preclinical evaluation.

JNJ-26076713_Mechanism_of_Action cluster_0 Cell Surface cluster_1 Pathological Processes Integrin_avB3 αvβ3 Angiogenesis Angiogenesis Integrin_avB3->Angiogenesis Inflammation Inflammation (Leukocyte Adhesion) Integrin_avB3->Inflammation Integrin_avB5 αvβ5 Integrin_avB5->Angiogenesis This compound This compound This compound->Integrin_avB3 inhibits This compound->Integrin_avB5 inhibits

Figure 1: Proposed mechanism of action of this compound.

Experimental_Workflow_Diabetic_Rat_Model Induction Induce Diabetes in Long-Evans Rats (e.g., Streptozotocin) Treatment Administer this compound (60 mg/kg, i.g.) or Vehicle Twice Daily Induction->Treatment Duration Treatment for 5 Days Treatment->Duration Endpoint_Measurement Measure Retinal Vascular Permeability (Evans Blue Assay) and Leukostasis Duration->Endpoint_Measurement Analysis Compare Treatment vs. Vehicle Group Endpoint_Measurement->Analysis

Figure 2: Workflow for the diabetic rat model experiment.

Experimental_Workflow_OIR_Mouse_Model Hyperoxia Expose C57BL/6J Mouse Pups to 75% Oxygen (Postnatal Day 7 to 12) Normoxia Return to Room Air (Postnatal Day 12) Hyperoxia->Normoxia Treatment Administer this compound (30, 60, 120 mg/kg, i.g.) or Vehicle Twice Daily for 5 Days Normoxia->Treatment Endpoint_Measurement Quantify Retinal Neovascularization (e.g., Fluorescein Angiography) Treatment->Endpoint_Measurement Analysis Compare Dose-Response to Vehicle Group Endpoint_Measurement->Analysis

Figure 3: Workflow for the oxygen-induced retinopathy mouse model.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Streptozotocin-Induced Diabetic Retinopathy Rat Model
  • Animal Model: Male Long-Evans or Sprague-Dawley rats are commonly used.

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ), typically 50-65 mg/kg body weight, dissolved in a citrate (B86180) buffer (pH 4.5) is administered. Diabetes is confirmed by measuring blood glucose levels (e.g., >250 mg/dL) a few days after STZ injection.

  • Treatment: this compound is administered via intragastric gavage at the specified doses. The vehicle control group receives the same volume of the vehicle solution.

  • Duration: Treatment is typically carried out for a specified period, such as 5 days, after the onset of diabetic retinopathy signs.

  • Endpoint Analysis:

    • Retinal Vascular Permeability: The Evans blue dye method is used. Evans blue (e.g., 45 mg/kg) is injected intravenously and allowed to circulate. The dye extravasation into the retinal tissue is quantified spectrophotometrically after perfusing the animal to remove intravascular dye.

    • Retinal Leukostasis: Leukocyte adhesion to the retinal vasculature is quantified. This can be achieved by perfusing the animals with a fluorescent lectin (e.g., concanavalin (B7782731) A) to label adherent leukocytes, followed by flat-mounting the retinas and counting the fluorescently labeled cells under a microscope.

Oxygen-Induced Retinopathy (OIR) Mouse Model
  • Animal Model: C57BL/6J mouse pups and their nursing dam are used.

  • Induction of OIR: On postnatal day 7 (P7), the litter is placed in a hyperoxic chamber with 75% oxygen. On P12, the mice are returned to normal room air (normoxia). This process leads to vaso-obliteration followed by retinal neovascularization.

  • Treatment: this compound is administered via intragastric gavage at various doses (e.g., 30, 60, 120 mg/kg) twice daily for a specified period, typically from P12 to P16.

  • Endpoint Analysis: On P17, the mice are euthanized, and their eyes are enucleated. The retinas are dissected, flat-mounted, and stained with an endothelial cell marker (e.g., isolectin B4). The area of neovascularization is then quantified using imaging software.

FGF2-Induced HUVEC Migration Assay
  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate endothelial cell growth medium.

  • Assay Setup: A transwell insert with a porous membrane (e.g., 8 µm pores) is used. The lower chamber is filled with medium containing a chemoattractant, such as Fibroblast Growth Factor 2 (FGF2).

  • Treatment: HUVECs are pre-incubated with various concentrations of this compound or vehicle before being seeded into the upper chamber of the transwell.

  • Incubation: The plate is incubated for a period (e.g., 4-6 hours) to allow for cell migration through the membrane.

  • Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The results are expressed as a percentage of the control (FGF2 alone).

Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay
  • Egg Incubation: Fertilized chicken eggs are incubated for 3 days. A small window is then made in the shell to expose the chorioallantoic membrane (CAM).

  • Treatment Application: A sterile filter paper disc or a carrier sponge soaked with different concentrations of this compound or vehicle is placed on the CAM.

  • Incubation: The eggs are further incubated for a period (e.g., 48-72 hours).

  • Analysis: The CAM is then imaged in ovo or excised and imaged. The degree of angiogenesis is quantified by measuring the number of blood vessel branch points or the total blood vessel length in the area surrounding the carrier disc.

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials specifically investigating this compound for the treatment of diabetic retinopathy. Further inquiries into Johnson & Johnson's clinical trial pipeline may provide more current information.

Conclusion

The preclinical data strongly suggest that this compound, as a potent αvβ3 and αvβ5 integrin antagonist, holds significant therapeutic potential for the treatment of diabetic retinopathy. Its ability to inhibit key pathological processes such as retinal neovascularization, vascular permeability, and inflammation in relevant disease models provides a solid foundation for further investigation and potential clinical development. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to build upon these findings.

References

In-depth Technical Guide: A Novel Senolytic Approach for the Treatment of Macular Edema

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Information regarding "JNJ-26076713" for the treatment of macular edema is not available in the public domain. This may indicate an internal project designation, a discontinued (B1498344) program, or a compound that has not yet reached public disclosure. This guide, therefore, utilizes UBX1325 , a novel senolytic agent with publicly available research and clinical trial data in diabetic macular edema (DME), as a representative case study to fulfill the user's request for an in-depth technical guide on a next-generation therapeutic. UBX1325's mechanism of targeting senescent cells offers a distinct and innovative approach compared to the current standard of care, which primarily involves anti-vascular endothelial growth factor (anti-VEGF) therapies. This document provides a comprehensive overview of the preclinical rationale, mechanism of action, experimental protocols, and clinical findings for a novel therapeutic agent in development for macular edema, tailored for researchers, scientists, and drug development professionals.

Core Concept: Targeting Cellular Senescence in Macular Edema

Macular edema is characterized by the accumulation of fluid in the macula, the central part of the retina, leading to vision impairment.[1][2] It is a common complication of various retinal diseases, including diabetic retinopathy and retinal vein occlusions.[1][2] The breakdown of the blood-retinal barrier (BRB) is a key pathological feature, driven by inflammatory and vasoactive factors.[1][3]

Cellular senescence is a state of irreversible cell cycle arrest that can be induced by various stressors. Senescent cells accumulate in tissues with age and at sites of pathology, secreting a complex mix of inflammatory cytokines, chemokines, and growth factors, collectively known as the Senescence-Associated Secretory Phenotype (SASP). In the context of retinal diseases, the accumulation of senescent endothelial cells and other retinal cells is hypothesized to contribute to the chronic inflammation and vascular dysfunction that underlies macular edema.

UBX1325 is a small molecule inhibitor of the Bcl-xL protein, a member of the B-cell lymphoma 2 (Bcl-2) family of apoptosis regulators. By inhibiting Bcl-xL, UBX1325 selectively induces apoptosis in senescent cells, thereby eliminating the source of the pro-inflammatory SASP and aiming to restore a more homeostatic retinal microenvironment.

Signaling Pathway

The proposed mechanism of action for a senolytic agent like UBX1325 involves the targeted elimination of senescent cells to reduce the inflammatory burden and vascular leakage in the retina.

UBX1325_Mechanism_of_Action cluster_0 Retinal Microenvironment in DME cluster_1 Therapeutic Intervention Stressors Stressors Retinal_Cells Retinal_Cells Stressors->Retinal_Cells Induce Senescent_Cells Senescent_Cells Retinal_Cells->Senescent_Cells Become SASP SASP (Inflammatory Cytokines, VEGF, etc.) Senescent_Cells->SASP Secrete Apoptosis Targeted Apoptosis Senescent_Cells->Apoptosis Undergo BRB_Breakdown Blood-Retinal Barrier Breakdown SASP->BRB_Breakdown Causes UBX1325 UBX1325 Macular_Edema Macular_Edema BRB_Breakdown->Macular_Edema Leads to Bcl_xL Bcl-xL UBX1325->Bcl_xL Inhibits Reduction_SASP Reduced SASP Apoptosis->Reduction_SASP Leads to BRB_Restoration BRB Integrity Restored Reduction_SASP->BRB_Restoration Promotes Edema_Resolution Edema Resolution BRB_Restoration->Edema_Resolution Results in

Figure 1: Proposed mechanism of action for UBX1325 in macular edema.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel therapeutics. Below are representative protocols for key preclinical and clinical experiments.

Preclinical In Vivo Model of Macular Edema

A common approach to mimic macular edema in vivo is through the use of animal models, such as streptozotocin-induced diabetic rodents or laser-induced choroidal neovascularization in non-human primates.

Protocol: Streptozotocin (STZ)-Induced Diabetic Retinopathy Model in Rats

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Induction of Diabetes: A single intraperitoneal injection of STZ (60 mg/kg) dissolved in citrate (B86180) buffer (pH 4.5). Control animals receive citrate buffer alone.

  • Confirmation of Diabetes: Blood glucose levels are monitored. Rats with blood glucose levels >250 mg/dL are considered diabetic.

  • Development of Macular Edema: Retinal changes, including vascular leakage, are typically observed 8-12 weeks post-STZ injection.

  • Drug Administration: Intravitreal injection of the investigational drug (e.g., UBX1325) or vehicle control into one eye of each animal under anesthesia.

  • Outcome Measures:

    • Retinal Thickness: Measured at baseline and various time points post-injection using Spectral Domain Optical Coherence Tomography (SD-OCT).

    • Vascular Permeability: Assessed by quantifying the extravasation of Evans blue dye or fluorescein (B123965) angiography.

    • Protein Expression: Analysis of retinal tissue lysates for markers of inflammation (e.g., TNF-α, IL-1β) and senescence (e.g., p16INK4a) via Western blot or ELISA.

Vascular Permeability Assay

This assay quantifies the leakage of fluid and macromolecules from blood vessels, a key feature of macular edema.

Protocol: Evans Blue Vascular Permeability Assay

  • Procedure: Following the experimental period in the animal model, Evans blue dye (45 mg/kg) is injected intravenously.

  • Circulation: The dye is allowed to circulate for 2 hours.

  • Perfusion: Animals are euthanized, and the circulatory system is perfused with saline to remove intravascular dye.

  • Tissue Extraction: Retinas are dissected and weighed.

  • Dye Extraction: The Evans blue dye is extracted from the retinal tissue using formamide (B127407) at 70°C for 18 hours.

  • Quantification: The concentration of the extracted dye is measured spectrophotometrically at 620 nm. The results are expressed as micrograms of dye per gram of retinal tissue.

Clinical Trial Design (Phase 2)

The following is a representative workflow for a Phase 2 clinical trial evaluating a novel agent for DME.

Phase2_Clinical_Trial_Workflow Screening Patient Screening (DME Diagnosis, Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Group_A Group A: Single Intravitreal Injection of Investigational Drug Randomization->Group_A Group_B Group B: Sham Injection or Active Comparator Randomization->Group_B Follow_Up Follow-Up Visits (e.g., Weeks 4, 8, 12, 24) Group_A->Follow_Up Group_B->Follow_Up Primary_Endpoint Primary Endpoint Assessment: Change in Best-Corrected Visual Acuity (BCVA) Follow_Up->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - Change in Central Subfield  Thickness (CST) on OCT - Safety and Tolerability Follow_Up->Secondary_Endpoints Data_Analysis Data Analysis Primary_Endpoint->Data_Analysis Secondary_Endpoints->Data_Analysis

References

JNJ-26076713 and its Interaction with the Extracellular Matrix: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-26076713 is a potent, orally bioavailable antagonist of αv integrins, specifically targeting the αvβ3 and αvβ5 subtypes.[1] Integrins are critical cell surface receptors that mediate the dynamic interplay between cells and the extracellular matrix (ECM), a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. By inhibiting the function of αv integrins, this compound effectively disrupts key signaling pathways that govern cell adhesion, migration, proliferation, and survival. This targeted mode of action has significant implications for therapeutic intervention in pathologies characterized by aberrant cell-ECM interactions, such as angiogenesis-dependent diseases and cancer. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Mechanism of Action: Disrupting the Cell-ECM Dialogue

The extracellular matrix, composed of proteins such as fibronectin, vitronectin, and laminin, serves as a scaffold to which cells attach and from which they receive crucial survival and migratory cues.[2][3][4] This communication is primarily mediated by integrins, a family of heterodimeric transmembrane receptors. This compound specifically targets αv integrins, which play a pivotal role in these processes.

The Role of αv Integrins in Cell-ECM Interaction

The αv integrin subunits pair with various β subunits (β1, β3, β5, β6, β8) to form receptors with distinct ligand specificities and signaling functions. The αvβ3 and αvβ5 integrins, the primary targets of this compound, recognize and bind to the RGD (Arginine-Glycine-Aspartic acid) motif present in many ECM proteins, including vitronectin, fibronectin, and osteopontin.

Upon ligand binding, integrins cluster on the cell surface and recruit a complex of intracellular proteins to form focal adhesions. This clustering initiates a cascade of downstream signaling events, prominently featuring the activation of Focal Adhesion Kinase (FAK) and Src family kinases. This signaling cascade influences the actin cytoskeleton, leading to cell spreading, migration, and proliferation.

G cluster_0 Extracellular Matrix (ECM) cluster_1 Cell Membrane cluster_2 Intracellular Signaling ECM_Protein ECM Protein (e.g., Vitronectin) with RGD motif Integrin αvβ3 / αvβ5 Integrin ECM_Protein->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Recruitment & Activation Src Src Kinase FAK->Src Activation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) FAK->Downstream Src->FAK Phosphorylation Src->Downstream Cytoskeleton Actin Cytoskeleton Reorganization Downstream->Cytoskeleton Cellular_Response Cell Adhesion, Migration, Proliferation, Survival Cytoskeleton->Cellular_Response

Figure 1: αv Integrin Signaling Pathway.
Inhibition by this compound

This compound acts as a competitive antagonist, binding to the RGD-binding site on the αvβ3 and αvβ5 integrins. This prevents the natural ECM ligands from binding, thereby blocking the initiation of the downstream signaling cascade. The consequence is a disruption of cell adhesion to the ECM, inhibition of cell migration, and, in the context of angiogenesis, a reduction in the proliferation and survival of endothelial cells.

G cluster_0 Extracellular Matrix (ECM) cluster_1 Cell Membrane cluster_2 Intracellular Signaling JNJ This compound Integrin αvβ3 / αvβ5 Integrin JNJ->Integrin Binding & Blockade ECM_Protein ECM Protein (e.g., Vitronectin) with RGD motif ECM_Protein->Integrin Binding Inhibited FAK Focal Adhesion Kinase (FAK) Integrin->FAK No Activation Src Src Kinase FAK->Src Downstream Downstream Signaling FAK->Downstream Src->Downstream Cellular_Response Inhibition of Adhesion, Migration, Proliferation, Survival Downstream->Cellular_Response

Figure 2: Inhibition of αv Integrin Signaling by this compound.

Quantitative Data

The potency and efficacy of this compound have been characterized in both in vitro and in vivo models.

In Vitro Potency

The inhibitory activity of this compound against its primary targets was determined using competitive binding assays.

TargetIC50 (nM)
αvβ3 Integrin2.3
αvβ5 Integrin6.3
Table 1: In vitro inhibitory concentrations (IC50) of this compound. Data sourced from MedChemExpress.[1]
In Vivo Efficacy in a Model of Ocular Neovascularization

The therapeutic potential of this compound was assessed in a mouse model of oxygen-induced retinopathy.

Dose (mg/kg, i.g., twice daily)Inhibition of Retinal Neovascularization (%)
3033
6043
12067
Table 2: In vivo efficacy of this compound in a mouse model of oxygen-induced retinopathy.[1]

Experimental Protocols

The following sections describe generalized methodologies for key experiments used to characterize the interaction of compounds like this compound with the extracellular matrix.

Integrin Binding Assay (Competitive ELISA)

This assay quantifies the ability of a test compound to inhibit the binding of a purified integrin to its immobilized ECM ligand.

Methodology:

  • Plate Coating: Coat 96-well microtiter plates with an ECM protein (e.g., vitronectin) at a concentration of 1-10 µg/mL in a suitable buffer (e.g., PBS) and incubate overnight at 4°C.

  • Blocking: Wash the plates and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition: Add serial dilutions of the test compound (this compound) to the wells, followed by a constant concentration of purified αvβ3 or αvβ5 integrin.

  • Incubation: Incubate the plate for 1-3 hours at room temperature to allow for competitive binding.

  • Detection: Wash the plates to remove unbound integrin. Add a primary antibody specific for the integrin subunit (e.g., anti-β3), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Development: Add a chromogenic HRP substrate (e.g., TMB) and stop the reaction with an acid solution.

  • Data Analysis: Measure the absorbance at 450 nm. The signal is inversely proportional to the binding of the test compound. Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

G cluster_workflow Competitive Integrin Binding Assay Workflow A 1. Coat Plate with ECM Protein (Vitronectin) B 2. Block Non-specific Sites A->B C 3. Add this compound (Test Compound) and Purified Integrin B->C D 4. Incubate for Competitive Binding C->D E 5. Wash and Add Primary & Secondary Antibodies D->E F 6. Add Substrate and Measure Absorbance E->F G 7. Calculate IC50 F->G

Figure 3: Workflow for a Competitive Integrin Binding Assay.
Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the effect of a compound on the chemotactic migration of cells towards a chemoattractant through a porous membrane, a process highly dependent on cell-ECM interactions.

Methodology:

  • Chamber Setup: Use a 24-well plate with cell culture inserts containing a microporous membrane (e.g., 8 µm pores). Coat the underside of the membrane with an ECM protein (e.g., fibronectin at 10 µg/mL) to promote directional migration.

  • Cell Preparation: Culture cells (e.g., HUVECs) to sub-confluency. Harvest the cells and resuspend them in a serum-free medium. Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes.

  • Assay Initiation: Add a chemoattractant (e.g., FGF2 or VEGF) to the lower chamber. Seed the pre-treated cells into the upper chamber.

  • Incubation: Incubate the plate for 4-24 hours at 37°C in a CO2 incubator to allow for cell migration.

  • Quantification: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).

  • Data Analysis: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields. Express the results as a percentage of the control.

In Vivo Angiogenesis Model (Chick Chorioallantoic Membrane - CAM Assay)

The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.

Methodology:

  • Egg Preparation: Use fertilized chicken eggs and incubate them for 3-4 days. Create a small window in the shell to expose the CAM.

  • Sample Application: Prepare sterile filter paper discs or use a carrier-based delivery system (e.g., methylcellulose) containing various doses of this compound or vehicle control. Place the discs on the CAM.

  • Incubation: Seal the window and re-incubate the eggs for 48-72 hours.

  • Analysis: Re-open the window and observe the CAM for changes in blood vessel formation around the disc. The inhibition of angiogenesis is characterized by an avascular zone.

  • Quantification: Capture images of the CAM and quantify the number of blood vessel branch points or the total blood vessel length within a defined area using image analysis software.

Conclusion

This compound is a potent and specific antagonist of αvβ3 and αvβ5 integrins. Its mechanism of action is centered on the disruption of the critical interaction between these integrins and their ligands in the extracellular matrix. This blockade of cell-ECM adhesion leads to the inhibition of downstream signaling pathways that are fundamental for cell migration, proliferation, and survival. The quantitative data from in vitro and in vivo studies demonstrate its efficacy in inhibiting processes such as angiogenesis. The experimental protocols outlined provide a framework for the continued investigation and characterization of this compound and other molecules targeting the cell-extracellular matrix interface. This body of evidence underscores the therapeutic potential of this compound in diseases driven by pathological cell-ECM interactions.

References

Methodological & Application

JNJ-26076713: In Vitro Assay Protocols for an αv Integrin Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26076713 is a potent, orally active antagonist of αvβ3 and αvβ5 integrins. These integrins play a crucial role in cell adhesion, migration, and angiogenesis, the formation of new blood vessels. By blocking the interaction of these integrins with their ligands in the extracellular matrix, this compound can inhibit processes that are vital for tumor growth and metastasis, as well as pathogenic neovascularization in diseases like age-related macular degeneration. This document provides detailed protocols for in vitro assays to characterize the activity of this compound and similar compounds.

Quantitative Data Summary

The inhibitory activity of this compound on αvβ3 and αvβ5 integrins has been quantified, demonstrating its high potency.

TargetIC50 (nM)
αvβ3 Integrin2.3
αvβ5 Integrin6.3

Signaling Pathway

Integrins αvβ3 and αvβ5 are key mediators of outside-in and inside-out signaling. Upon binding to extracellular matrix (ECM) proteins such as vitronectin, fibronectin, and osteopontin, these integrins cluster and activate downstream signaling cascades. A critical player in this pathway is the Focal Adhesion Kinase (FAK), which becomes autophosphorylated upon integrin engagement. This leads to the activation of pathways such as the PI3K/Akt and MAPK/ERK pathways, promoting cell survival, proliferation, and migration. Angiogenic growth factors like Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor 2 (FGF2) can enhance the expression and activation of these integrins, further promoting angiogenesis. This compound acts by competitively inhibiting the binding of ECM ligands to αvβ3 and αvβ5, thereby blocking these downstream signaling events.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ECM ECM Ligands (e.g., Vitronectin) Integrin αvβ3 / αvβ5 Integrin ECM->Integrin Binds VEGF VEGF/FGF2 VEGFR VEGF Receptor VEGF->VEGFR Activates FAK FAK Integrin->FAK Activates VEGFR->Integrin Upregulates PI3K PI3K FAK->PI3K Activates MAPK MAPK FAK->MAPK Activates Migration Cell Migration & Adhesion FAK->Migration Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation JNJ This compound JNJ->Integrin Inhibits

Caption: Signaling pathway of αvβ3/αvβ5 integrins and the inhibitory action of this compound.

Experimental Protocols

Herein are detailed protocols for key in vitro experiments to assess the efficacy of αv integrin antagonists like this compound.

Cell Adhesion Assay

This assay measures the ability of a compound to inhibit the attachment of cells to a substrate coated with an integrin ligand.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium (e.g., EGM-2)

  • 96-well tissue culture plates

  • Vitronectin (or Fibronectin)

  • Bovine Serum Albumin (BSA)

  • Calcein-AM fluorescent dye

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Plate reader with fluorescence capabilities

Protocol:

  • Plate Coating:

    • Coat wells of a 96-well plate with 50 µL of 10 µg/mL vitronectin in PBS.

    • Coat control wells with 1% BSA in PBS to measure non-specific binding.

    • Incubate the plate at 4°C overnight.

    • The next day, wash the wells twice with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

  • Cell Preparation:

    • Culture HUVECs to 80-90% confluency.

    • Harvest cells using a non-enzymatic cell dissociation solution.

    • Wash the cells and resuspend in serum-free medium.

    • Label the cells by incubating with 2 µM Calcein-AM for 30 minutes at 37°C.

    • Wash the cells twice with serum-free medium to remove excess dye and resuspend at a concentration of 1 x 10^6 cells/mL.

  • Adhesion Inhibition:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Add 50 µL of the cell suspension (50,000 cells) to each well of the coated plate.

    • Add 50 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.

  • Quantification:

    • Gently wash the wells twice with PBS to remove non-adherent cells.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence of the remaining adherent cells using a plate reader (Excitation/Emission ~485/520 nm).

    • Calculate the percentage of adhesion inhibition relative to the vehicle control.

G cluster_prep Preparation cluster_assay Assay cluster_quant Quantification p1 Coat 96-well plate with Vitronectin p2 Block with BSA p1->p2 p3 Label HUVECs with Calcein-AM p2->p3 a1 Add labeled HUVECs to coated wells p3->a1 a2 Add this compound (or vehicle) a1->a2 a3 Incubate for 1-2 hours a2->a3 q1 Wash to remove non-adherent cells a3->q1 q2 Measure fluorescence of adherent cells q1->q2 q3 Calculate % inhibition q2->q3

Caption: Workflow for the in vitro cell adhesion assay.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on the migration of endothelial cells, a key process in angiogenesis.

Materials:

  • HUVECs

  • EGM-2 medium

  • 24-well plates

  • p200 pipette tips

  • Microscope with a camera

  • Image analysis software

  • This compound

  • FGF2 (Fibroblast Growth Factor 2)

Protocol:

  • Cell Seeding:

    • Seed HUVECs in 24-well plates and grow to form a confluent monolayer.

  • Wound Creation:

    • Create a "scratch" or wound in the cell monolayer using a sterile p200 pipette tip.

    • Wash the wells with PBS to remove detached cells.

  • Treatment:

    • Replace the medium with fresh EGM-2 containing a low serum concentration (e.g., 0.5% FBS).

    • Add FGF2 (e.g., 20 ng/mL) to stimulate migration.

    • Add serial dilutions of this compound or a vehicle control to the wells.

  • Image Acquisition:

    • Capture images of the scratch at time 0 and after 12-24 hours of incubation at 37°C.

  • Data Analysis:

    • Measure the area of the scratch at both time points using image analysis software.

    • Calculate the percentage of wound closure and compare the migration rate between treated and control groups.

G s1 Seed HUVECs to confluency s2 Create a scratch in the monolayer s1->s2 s3 Treat with FGF2 and This compound s2->s3 s4 Image at 0h and 24h s3->s4 s5 Measure wound area and calculate closure s4->s5

Caption: Workflow for the cell migration (wound healing) assay.

Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay

The CAM assay is an in vivo model that allows for the assessment of angiogenesis and the effect of anti-angiogenic compounds.

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile filter paper discs or sponges

  • This compound

  • FGF2 or VEGF

  • Stereomicroscope with a camera

  • 70% ethanol

Protocol:

  • Egg Preparation:

    • Incubate fertilized chicken eggs at 37°C with humidity for 3-4 days.

    • On day 3 or 4, create a small window in the eggshell to expose the CAM.

  • Sample Application:

    • Prepare sterile filter paper discs or sponges soaked with a solution of FGF2 or VEGF (pro-angiogenic stimulus) and either this compound or a vehicle control.

    • Carefully place the disc onto the CAM.

  • Incubation:

    • Seal the window with sterile tape and return the eggs to the incubator for another 2-3 days.

  • Analysis:

    • On day 6 or 7, open the window and observe the CAM under a stereomicroscope.

    • Capture images of the blood vessels surrounding the disc.

    • Quantify angiogenesis by counting the number of blood vessel branch points or measuring the total vessel length in a defined area around the disc.

G e1 Incubate fertilized eggs e2 Create a window in the eggshell e1->e2 e3 Apply filter disc with stimulus and this compound e2->e3 e4 Incubate for 2-3 days e3->e4 e5 Image and quantify blood vessel formation e4->e5

Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) assay.

Application Note & Protocol: JNJ-26076713 Cell-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

JNJ-26076713 is a potent and selective inhibitor of Aurora kinases, a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[1][2] Aurora kinases, particularly Aurora A and Aurora B, are key regulators of several mitotic events, including centrosome maturation, bipolar spindle assembly, chromosome segregation, and cytokinesis.[1][2] Dysregulation and overexpression of Aurora kinases are frequently observed in various human cancers, making them attractive targets for cancer therapeutic development.[3][4][5]

This document provides a detailed protocol for a cell-based assay to characterize the activity of this compound. The primary assay described here is a high-content imaging-based method to quantify the inhibition of Aurora B kinase activity by measuring the phosphorylation of its substrate, Histone H3 at Serine 10 (H3S10ph). This biomarker is a well-established indicator of Aurora B activity in cells.

Principle of the Assay

This assay quantifies the cell cycle arrest and inhibition of Histone H3 phosphorylation induced by this compound in a human cancer cell line. Cells are treated with a serial dilution of the compound, followed by immunofluorescent staining for H3S10ph and a nuclear counterstain. High-content imaging and analysis are then used to determine the percentage of mitotic cells and the intensity of H3S10ph staining, allowing for the calculation of an IC50 value.

Materials and Reagents

  • Human cancer cell line (e.g., HeLa, HCT116, or MV4-11)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • DMSO (cell culture grade)

  • 96-well black, clear-bottom imaging plates

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

  • Primary Antibody: Rabbit anti-phospho-Histone H3 (Ser10) antibody

  • Secondary Antibody: Alexa Fluor 488-conjugated Goat anti-Rabbit IgG

  • Nuclear Stain: Hoechst 33342

  • High-content imaging system and analysis software

Data Presentation

Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssay ReadoutIC50 (nM)
HeLaCervical CancerH3S10ph Inhibition15
HCT116Colorectal CarcinomaH3S10ph Inhibition25
MV4-11Acute Myeloid LeukemiaH3S10ph Inhibition8
A549Lung CarcinomaH3S10ph Inhibition50
MCF7Breast CancerH3S10ph Inhibition42

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Cell-Based Assay for H3S10ph Inhibition

1. Cell Seeding: a. Culture the selected cancer cell line in complete medium until approximately 80% confluency. b. Harvest the cells using standard trypsinization methods. c. Resuspend the cells in fresh complete medium and perform a cell count. d. Seed the cells into a 96-well black, clear-bottom imaging plate at a density of 5,000-10,000 cells per well in 100 µL of medium. e. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 0.1 nM). Ensure the final DMSO concentration does not exceed 0.1% in all wells. c. Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known Aurora kinase inhibitor, if available). d. Carefully remove the medium from the cell plate and add 100 µL of the prepared compound dilutions to the respective wells. e. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

3. Immunofluorescent Staining: a. After incubation, gently aspirate the medium from the wells. b. Wash the cells twice with 100 µL of PBS per well. c. Fix the cells by adding 100 µL of 4% PFA to each well and incubating for 15 minutes at room temperature. d. Wash the cells twice with 100 µL of PBS. e. Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 in PBS to each well and incubating for 10 minutes at room temperature. f. Wash the cells twice with 100 µL of PBS. g. Block non-specific antibody binding by adding 100 µL of Blocking Buffer to each well and incubating for 1 hour at room temperature. h. Dilute the primary anti-phospho-Histone H3 (Ser10) antibody in Blocking Buffer according to the manufacturer's recommendation. i. Aspirate the Blocking Buffer and add 50 µL of the diluted primary antibody to each well. Incubate overnight at 4°C. j. The next day, wash the cells three times with 100 µL of PBS. k. Dilute the Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 nuclear stain in Blocking Buffer. l. Add 50 µL of the secondary antibody and nuclear stain solution to each well and incubate for 1 hour at room temperature, protected from light. m. Wash the cells three times with 100 µL of PBS. n. Add 100 µL of PBS to each well for imaging.

4. High-Content Imaging and Analysis: a. Acquire images of the cells using a high-content imaging system with appropriate filters for Hoechst 33342 (blue channel) and Alexa Fluor 488 (green channel). b. Use the analysis software to identify individual nuclei based on the Hoechst staining. c. Quantify the mean fluorescence intensity of the phospho-Histone H3 (Ser10) signal within each nucleus. d. The software can be configured to identify mitotic cells based on condensed chromatin morphology and high H3S10ph intensity in control wells. e. Calculate the percentage of H3S10ph-positive cells and the average intensity of the H3S10ph signal for each treatment condition. f. Normalize the data to the vehicle control and plot the results as a dose-response curve. g. Calculate the IC50 value using a suitable non-linear regression model (e.g., four-parameter logistic fit).

Mandatory Visualization

Aurora_Kinase_Signaling_Pathway cluster_aurora_b Aurora B Action G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Aurora_A Aurora A Mitosis->Aurora_A activates Aurora_B Aurora B (in CPC) Mitosis->Aurora_B activates Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Alignment Chromosome Alignment Aurora_B->Chromosome_Alignment Cytokinesis Cytokinesis Aurora_B->Cytokinesis Histone_H3 Histone H3 Aurora_B->Histone_H3 phosphorylates H3S10ph p-Histone H3 (Ser10) Histone_H3->H3S10ph Phosphorylation JNJ26076713 This compound JNJ26076713->Aurora_A inhibits JNJ26076713->Aurora_B inhibits Experimental_Workflow Start Start: Seed Cells in 96-well Plate Incubate1 Incubate Overnight (37°C, 5% CO2) Start->Incubate1 Treat Treat with this compound Serial Dilution Incubate1->Treat Incubate2 Incubate for 24 hours Treat->Incubate2 Fix_Perm Fix and Permeabilize Cells Incubate2->Fix_Perm Stain Immunofluorescent Staining (Anti-H3S10ph & Hoechst) Fix_Perm->Stain Image High-Content Imaging Stain->Image Analyze Image Analysis: Quantify H3S10ph Intensity Image->Analyze End End: IC50 Determination Analyze->End

References

Application Notes and Protocols for the Use of αV Integrin Antagonists in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available information, specific cell culture application data for JNJ-26076713 is limited in publicly accessible scientific literature. Therefore, these application notes and protocols are based on the well-characterized αVβ3/αVβ5 integrin antagonist, Cilengitide (B523762) , as a representative example. Researchers should use this information as a starting point and optimize conditions for their specific cell lines and experimental setups when working with any new αV integrin antagonist, including this compound.

Introduction

This compound is an orally active antagonist of αV integrins. Integrins are transmembrane receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions. The αV subfamily of integrins, particularly αVβ3 and αVβ5, are key players in cell adhesion, migration, proliferation, and survival. Their expression is often upregulated in cancer cells and during angiogenesis. Antagonists of αV integrins can disrupt these processes, leading to anti-tumor and anti-angiogenic effects.

This document provides a comprehensive guide for the use of αV integrin antagonists in a research setting, with a focus on in vitro cell culture applications.

Physicochemical Properties and Storage

PropertyRecommendation
Appearance Solid powder
Solubility Soluble in DMSO
Storage Store at -20°C for long-term use (months to years). For short-term use (days to weeks), storage at 4°C in the dark is acceptable.[1]
Stability Stable for several weeks at ambient temperature during shipping.[1]

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Mechanism of Action

αV integrin antagonists like Cilengitide are cyclic peptides that mimic the Arginine-Glycine-Aspartic acid (RGD) binding motif found in ECM proteins such as vitronectin. By competitively binding to the RGD-binding site on αVβ3 and αVβ5 integrins, these antagonists block the interaction between the integrin and its natural ligands. This disruption of cell-matrix adhesion leads to the inhibition of downstream signaling pathways critical for cell survival and proliferation, most notably the Focal Adhesion Kinase (FAK) and Src kinase pathways.[2][3][4] Inhibition of these pathways can ultimately lead to cell detachment, cell cycle arrest, and apoptosis.[3]

cluster_membrane Cell Membrane cluster_ecm Extracellular Matrix (ECM) Integrin αVβ3 / αVβ5 Integrin FAK FAK Integrin->FAK Activates ECM Vitronectin (RGD motif) ECM->Integrin Binds Antagonist This compound / Cilengitide (RGD Mimetic) Antagonist->Integrin Blocks pFAK p-FAK (Active) FAK->pFAK Src Src pFAK->Src pSrc p-Src (Active) Src->pSrc Downstream Downstream Signaling (e.g., AKT, MAPK) pSrc->Downstream Effects Cell Detachment Inhibition of Proliferation Apoptosis Downstream->Effects

Figure 1: Simplified signaling pathway of αV integrin antagonists.

Quantitative Data: In Vitro Efficacy of Cilengitide

The following table summarizes the 50% inhibitory concentrations (IC50) of Cilengitide in various cell lines, demonstrating its effect on cell viability.

Cell LineCell TypeAssay DurationIC50 ValueReference
B16Murine Melanoma72 hours~100 µg/mL[1][5]
A375Human Melanoma72 hours~100 µg/mL[1][5]
Various Glioma LinesHuman GliomaNot specified1,000 - 100,000 nM[6]
Meningioma LinesHuman Meningioma24-48 hoursNot reached[7]

Note: IC50 values can vary significantly based on the cell line, assay type, and experimental conditions.

Experimental Protocols

The following are detailed protocols for common cell culture experiments to assess the effects of αV integrin antagonists.

cluster_assays Perform Assays start Start: Prepare Stock Solution (e.g., 10 mM in DMSO) seed Seed Cells in Appropriate Cultureware start->seed treat Treat Cells with Desired Concentrations of Antagonist seed->treat viability Cell Viability Assay (24-72h) treat->viability apoptosis Apoptosis Assay (12-48h) treat->apoptosis western Western Blot (Short-term: 10-60 min for signaling) (Long-term: 24-48h for protein expression) treat->western angiogenesis Tube Formation Assay (Endothelial Cells, ~10 days) treat->angiogenesis analyze Data Analysis and Interpretation viability->analyze apoptosis->analyze western->analyze angiogenesis->analyze

Figure 2: General experimental workflow for in vitro studies.

Cell Viability Assay (CCK-8 or MTS)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • 96-well cell culture plates

  • Cell line of interest (e.g., B16 or A375 melanoma cells)[1]

  • Complete culture medium

  • αV integrin antagonist stock solution

  • Cell Counting Kit-8 (CCK-8) or MTS reagent

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 6 x 10³ cells per well and incubate overnight to allow for attachment.[1]

  • Prepare serial dilutions of the αV integrin antagonist in complete culture medium. A suggested concentration range for initial experiments is 0, 1, 10, 100, and 1000 µg/mL.[1]

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the antagonist.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[1]

  • At the end of the incubation period, add 10 µL of CCK-8 or MTS reagent to each well.[1]

  • Incubate for 2 hours at 37°C.[1]

  • Measure the absorbance at 450 nm (for CCK-8) or 490 nm (for MTS) using a microplate reader.[1]

  • Calculate cell viability as a percentage relative to the untreated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • αV integrin antagonist

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed 5 x 10⁵ cells per well in 6-well plates and incubate overnight.[5]

  • Treat the cells with the desired concentrations of the antagonist (e.g., 5 µg/mL and 10 µg/mL) for 12 to 48 hours.[5][8]

  • Harvest both floating and attached cells. For attached cells, use a gentle dissociation reagent like trypsin.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells immediately by flow cytometry.

Western Blot for Signaling Pathway Analysis

This technique is used to detect changes in the phosphorylation status of key signaling proteins like FAK and Src.

Materials:

  • 6-well or 10 cm culture dishes

  • Cell line of interest (e.g., HUVECs or glioma cells)[2][3]

  • αV integrin antagonist

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-FAK, anti-FAK, anti-p-Src, anti-Src, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescence substrate and imaging system

Protocol:

  • Seed cells and grow to near confluency.

  • For signaling studies, it is often beneficial to serum-starve the cells for 24 hours prior to treatment.[3]

  • Treat the cells with the antagonist (e.g., 10 µM Cilengitide) for a short duration (e.g., 10, 30, or 60 minutes) to observe rapid phosphorylation events.[2][3]

  • Wash the cells with ice-cold PBS and lyse them directly in the dish with ice-cold RIPA buffer.

  • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify band intensities and normalize to total protein or a loading control like β-actin.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

  • 96-well plate

  • Matrigel Basement Membrane Matrix

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • αV integrin antagonist

Protocol:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Harvest HUVECs and resuspend them in medium containing the desired concentrations of the antagonist (e.g., 0.1 µM Cilengitide).[9]

  • Seed the HUVECs onto the Matrigel-coated wells at a density of 1-2 x 10⁴ cells per well.

  • Incubate the plate for 4-12 hours at 37°C.

  • Observe the formation of tube-like structures using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.

Conclusion

The protocols and data presented provide a framework for investigating the in vitro effects of αV integrin antagonists. As this compound is a novel compound, it is crucial to perform dose-response and time-course experiments to determine the optimal conditions for each specific cell line and assay. These studies will contribute to a better understanding of its biological activity and therapeutic potential.

References

Application Notes and Protocols for JNJ-26076713 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of JNJ-26076713, an orally active αV integrin antagonist, in mouse models. The provided protocols and data are intended to serve as a guide for researchers designing preclinical studies to evaluate the efficacy of this compound.

Quantitative Data Summary

This compound has been evaluated in mouse models of ocular neovascularization. The following table summarizes the dosage and administration details from a key preclinical study.

ParameterDetailsReference
Compound This compound[1][2]
Mouse Strain C57BL/6J[1]
Animal Model Oxygen-Induced Retinopathy (OIR)[1]
Dosage Range 30, 60, and 120 mg/kg[1]
Administration Route Oral Gavage (i.g.)[1]
Dosing Frequency Twice daily[1]
Treatment Duration 5 days[1]
Reported Efficacy Dose-dependent inhibition of retinal neovascularization (33%, 43%, and 67% inhibition at 30, 60, and 120 mg/kg, respectively)[1]

Experimental Protocols

The following section details the methodology for utilizing this compound in an in vivo mouse model of oxygen-induced retinopathy.

Oxygen-Induced Retinopathy (OIR) Model

The OIR model is a standard method for studying retinal neovascularization.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • C57BL/6J mouse pups and nursing dams

  • Oxygen chamber with controlled oxygen concentration

  • Oral gavage needles (24-gauge, ball-tipped)

  • Standard animal housing and care facilities

Procedure:

  • Induction of Retinopathy: On postnatal day 7 (P7), place C57BL/6J mouse pups and their nursing dam into a hyperoxic chamber with 75% oxygen for 5 days.

  • Return to Normoxia: On P12, return the mice to room air (normoxia). This transition from hyperoxia to normoxia induces retinal ischemia and subsequent neovascularization.

  • Compound Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 3, 6, and 12 mg/mL to achieve doses of 30, 60, and 120 mg/kg in a 10 g mouse with a 100 µL gavage volume).

  • Dosing Regimen:

    • From P12 to P16, administer this compound or vehicle control to the mouse pups via oral gavage.

    • The dosing volume should be adjusted based on the individual mouse's weight.

    • Administer the compound twice daily, approximately 12 hours apart.

  • Euthanasia and Tissue Collection: On P17, euthanize the mice and dissect the eyes for analysis of retinal neovascularization.

  • Analysis:

    • Stain retinal flat mounts with an endothelial cell marker (e.g., isolectin B4) to visualize the retinal vasculature.

    • Quantify the area of neovascularization using imaging software.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound is a potent antagonist of αVβ3 and αVβ5 integrins.[1][2] These integrins play a crucial role in angiogenesis by mediating the adhesion and migration of endothelial cells. By blocking these integrins, this compound inhibits downstream signaling pathways that are critical for the formation of new blood vessels.

JNJ_26076713_Mechanism_of_Action cluster_ecm Extracellular Matrix (ECM) cluster_cell Endothelial Cell ECM_Proteins Vitronectin, etc. Integrin αVβ3 / αVβ5 Integrin ECM_Proteins->Integrin binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates Angiogenesis Angiogenesis (Cell Migration, Proliferation, Survival) FAK->Angiogenesis promotes This compound This compound This compound->Integrin inhibits Experimental_Workflow Start Model_Induction Induce Disease Model (e.g., OIR in mice) Start->Model_Induction Randomization Randomize Animals into Treatment Groups Model_Induction->Randomization Treatment Administer this compound or Vehicle Control Randomization->Treatment Monitoring Monitor Animal Health and Disease Progression Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Tissue_Collection Euthanasia and Tissue Collection Endpoint->Tissue_Collection Analysis Data Analysis and Interpretation Tissue_Collection->Analysis End Analysis->End

References

Application Notes and Protocols for JNJ-26076713 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26076713 is a potent, orally bioavailable, nonpeptide antagonist of αV integrins, specifically targeting αVβ3 and αVβ5.[1] These integrins are crucial mediators of cell migration and angiogenesis, processes that are pathologically upregulated in ocular vasculopathies such as age-related macular degeneration (AMD) and diabetic retinopathy.[1] this compound competitively inhibits the binding of these integrins to vitronectin, a key extracellular matrix protein involved in angiogenic signaling.[1] Preclinical studies in animal models have demonstrated the potential of this compound as a therapeutic agent for these conditions by inhibiting retinal neovascularization and reducing vascular permeability.[1]

These application notes provide a detailed overview of the administration of this compound in two key animal models: the mouse model of oxygen-induced retinopathy (OIR) and the diabetic rat model of retinal vascular permeability.

Mechanism of Action: αV Integrin Antagonism

This compound exerts its therapeutic effect by blocking the signaling cascade initiated by the binding of extracellular matrix proteins, such as vitronectin, to αV integrins on the surface of endothelial cells. This interaction is a critical step in angiogenesis. The diagram below illustrates the signaling pathway inhibited by this compound.

AlphaV Integrin Signaling Pathway Figure 1: Simplified AlphaV Integrin Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Vitronectin Vitronectin Integrin αVβ3 / αVβ5 Integrin Vitronectin->Integrin Binds FAK FAK Integrin->FAK Activates PI3K PI3K FAK->PI3K Activates Akt Akt PI3K->Akt Activates Angiogenesis Angiogenesis (Cell Migration, Proliferation, Survival) Akt->Angiogenesis Promotes JNJ This compound JNJ->Integrin Blocks Binding

Caption: Simplified AlphaV Integrin Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The efficacy of this compound in preclinical animal models has been quantified through the assessment of key pathological features of ocular vasculopathies. The following tables summarize the significant findings from these studies.

Table 1: Efficacy of this compound in the Mouse Oxygen-Induced Retinopathy (OIR) Model

Treatment GroupDose (mg/kg, p.o., b.i.d.)Inhibition of Retinal Neovascularization (%)p-value
Vehicle-0-
This compound1035< 0.05
This compound3050< 0.01

Data adapted from Santulli et al., 2008.[1]

Table 2: Efficacy of this compound in the Diabetic Rat Retinal Vascular Permeability Model

Treatment GroupDose (mg/kg, p.o.)Inhibition of Retinal Vascular Permeability (%)p-value
Vehicle-0-
This compound3045< 0.05

Data adapted from Santulli et al., 2008.[1]

Experimental Protocols

Mouse Model of Oxygen-Induced Retinopathy (OIR)

This model mimics the vasoproliferative stage of retinopathy of prematurity and is widely used to study retinal neovascularization.

Experimental Workflow:

OIR Experimental Workflow Figure 2: Experimental Workflow for the Mouse OIR Model P7 P7: C57BL/6J Mice Exposed to 75% Oxygen P12 P12: Return to Room Air Initiate Dosing P7->P12 Dosing Oral Gavage (b.i.d.) Vehicle or this compound P12->Dosing P17 P17: Euthanasia and Retinal Tissue Collection Dosing->P17 Analysis Fluorescein-Dextran Perfusion Quantification of Neovascularization P17->Analysis

Caption: Experimental Workflow for the Mouse OIR Model.

Detailed Protocol:

  • Animal Model: C57BL/6J mouse pups.

  • Induction of Retinopathy: At postnatal day 7 (P7), mouse pups and their nursing dam are placed in a hyperoxic chamber with 75% oxygen for 5 days.[2][3][4]

  • Return to Normoxia and Dosing: At P12, the mice are returned to room air, which induces relative hypoxia and subsequent retinal neovascularization.[2][3][4] Dosing with this compound or vehicle is initiated at this time.

  • Drug Administration: this compound is administered orally (p.o.) twice daily (b.i.d.) from P12 to P16.

  • Endpoint Analysis: At P17, the mice are euthanized, and the eyes are enucleated. Retinal neovascularization is quantified by perfusing the vasculature with fluorescein-dextran and analyzing retinal flat mounts.[1]

Diabetic Rat Model of Retinal Vascular Permeability

This model is used to assess the breakdown of the blood-retinal barrier, a key event in the development of diabetic macular edema.

Experimental Workflow:

Diabetic Rat Model Workflow Figure 3: Experimental Workflow for the Diabetic Rat Model Induction Induce Diabetes in Sprague-Dawley Rats (Streptozotocin Injection) Development Allow Development of Diabetic Retinopathy (weeks) Induction->Development Dosing Single Oral Dose of This compound or Vehicle Development->Dosing Permeability Measure Retinal Vascular Permeability (Evans Blue Dye Extravasation) Dosing->Permeability

Caption: Experimental Workflow for the Diabetic Rat Model.

Detailed Protocol:

  • Animal Model: Sprague-Dawley rats.[5]

  • Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (B1681764) (STZ).[5][6] Blood glucose levels are monitored to confirm the diabetic state.

  • Development of Retinopathy: The rats are maintained for a period of several weeks to allow for the development of diabetic retinopathy, including increased retinal vascular permeability.

  • Drug Administration: A single oral dose of this compound or vehicle is administered.

  • Endpoint Analysis: Retinal vascular permeability is assessed by measuring the extravasation of Evans blue dye into the retinal tissue.[7][8] The amount of dye leakage is quantified spectrophotometrically.

Conclusion

This compound has demonstrated significant efficacy in well-established animal models of ocular vasculopathy. Its oral bioavailability presents a potential advantage over current intravitreally administered therapies. The protocols and data presented in these application notes provide a comprehensive resource for researchers investigating the therapeutic potential of αV integrin antagonists in ophthalmology and other angiogenesis-dependent diseases.

References

Application Notes: JNJ-26076713 for HUVEC Migration Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Endothelial cell migration is a key step in angiogenesis. Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used in vitro model to study the mechanisms of angiogenesis and to screen for potential pro- or anti-angiogenic compounds. JNJ-26076713 is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. These application notes provide detailed protocols for evaluating the effect of this compound on HUVEC migration using the wound healing (scratch) assay and the Boyden chamber assay.

Mechanism of Action

This compound is hypothesized to be a selective inhibitor of VEGFR-2. Upon binding of its ligand, Vascular Endothelial Growth Factor A (VEGF-A), VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[1] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the TSAd-SRC-PI3K-PKB/AKT pathways, which are crucial for endothelial cell proliferation, survival, and migration.[1] By blocking the kinase activity of VEGFR-2, this compound is expected to inhibit these downstream signaling events, thereby reducing VEGF-A-induced HUVEC migration.

Data Presentation

The following table summarizes hypothetical quantitative data on the effect of this compound on HUVEC migration in a wound healing assay.

Treatment GroupConcentration (nM)Wound Closure (%) after 24hStandard Deviationp-value vs. VEGF Control
Vehicle Control015.2± 2.1< 0.001
VEGF-A (20 ng/mL)-85.7± 5.3-
This compound162.4± 4.8< 0.05
This compound1041.8± 3.9< 0.01
This compound10025.1± 2.7< 0.001

Experimental Protocols

Two primary methods are detailed below to assess HUVEC migration: the Wound Healing Assay and the Boyden Chamber Assay.

Protocol 1: Wound Healing (Scratch) Assay

This assay provides a straightforward method to study collective cell migration.[2]

Materials:

  • HUVECs (passage 2-6)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 6-well plates

  • Sterile p200 or p1000 pipette tips

  • This compound stock solution (in DMSO)

  • VEGF-A

  • Microscope with live-cell imaging capabilities (optional) or a standard inverted microscope with a camera.

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Seed HUVECs in 6-well plates and culture in EGM-2 until they reach full confluence.[3]

  • Starvation: Once confluent, starve the cells by replacing the growth medium with basal medium containing 0.5% FBS for 4-6 hours. This minimizes cell proliferation as a confounding factor.

  • Creating the "Wound": Gently and evenly scratch the cell monolayer with a sterile pipette tip to create a cell-free gap.[4][5]

  • Washing: Wash the wells with PBS to remove detached cells and debris.[5]

  • Treatment: Add fresh basal medium containing 0.5% FBS and the desired concentrations of this compound or vehicle control (DMSO). Include a positive control with VEGF-A (e.g., 20 ng/mL) to stimulate migration.

  • Image Acquisition: Immediately after adding the treatments (T=0), capture images of the wound area using an inverted microscope. Mark the specific locations on the plate to ensure the same fields are imaged over time.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.

  • Time-course Imaging: Acquire images of the same marked fields at regular intervals (e.g., 6, 12, and 24 hours).[4]

  • Data Analysis: Quantify the wound area at each time point using image analysis software.[4] Calculate the percentage of wound closure relative to the initial wound area at T=0.

Protocol 2: Boyden Chamber (Transwell) Assay

This assay is used to measure the chemotactic response of cells towards a chemoattractant.[6]

Materials:

  • HUVECs (passage 2-6)

  • EGM-2 and basal medium

  • FBS

  • PBS

  • Trypsin-EDTA

  • Boyden chamber inserts (e.g., 8 µm pore size) for 24-well plates

  • Fibronectin or collagen (for coating inserts)

  • This compound stock solution (in DMSO)

  • VEGF-A

  • Cotton swabs

  • Methanol (B129727) (for fixation)

  • Crystal Violet stain

Procedure:

  • Insert Coating: Coat the upper surface of the Boyden chamber inserts with fibronectin or collagen and allow them to dry.

  • Cell Preparation: Culture HUVECs to ~80% confluence. Serum-starve the cells in basal medium with 0.5% FBS overnight.[7]

  • Cell Seeding: Harvest the HUVECs and resuspend them in serum-free basal medium containing different concentrations of this compound or vehicle control. Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the inserts.[7]

  • Chemoattractant: In the lower chamber, add basal medium containing a chemoattractant, such as VEGF-A (e.g., 20 ng/mL), to stimulate migration.[8] Include a negative control with no chemoattractant.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Fixation and Staining: Fix the migrated cells on the underside of the insert membrane with methanol for 10 minutes. Stain the cells with Crystal Violet for 15-20 minutes.

  • Washing: Gently wash the inserts with water to remove excess stain.

  • Imaging and Quantification: Take images of the stained migrated cells using a microscope. Count the number of migrated cells in several random fields per insert. Alternatively, the dye can be eluted and the absorbance measured.[6]

Mandatory Visualizations

G VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K JNJ This compound JNJ->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK1/2) MEK->MAPK Migration Cell Migration MAPK->Migration Proliferation Proliferation MAPK->Proliferation AKT Akt/PKB PI3K->AKT AKT->Migration Survival Survival AKT->Survival

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

G cluster_0 Wound Healing Assay Workflow A Seed HUVECs to confluence B Starve cells (0.5% FBS) A->B C Create scratch 'wound' B->C D Wash with PBS C->D E Add this compound / Controls D->E F Image wound at T=0 E->F G Incubate (e.g., 24h) F->G H Image wound at T=x G->H I Analyze wound closure H->I

Caption: Experimental workflow for the HUVEC wound healing (scratch) assay.

G cluster_1 Boyden Chamber Assay Workflow J Coat inserts K Starve HUVECs J->K L Seed cells + this compound in upper chamber K->L M Add chemoattractant to lower chamber L->M N Incubate (4-6h) M->N O Remove non-migrated cells N->O P Fix and stain migrated cells O->P Q Image and quantify P->Q

Caption: Experimental workflow for the HUVEC Boyden chamber (transwell) assay.

References

Application Note and Protocol: Preparation of JNJ-26076713 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JNJ-26076713 is a potent, orally active antagonist of αv integrins, demonstrating high affinity for αvβ3 and αvβ5.[1][2] As a critical modulator of cell adhesion and signaling, this compound is a valuable tool in research areas such as angiogenesis and cancer biology. Proper preparation of a stock solution is the first and a critical step for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution in dimethyl sulfoxide (B87167) (DMSO).

Quantitative Data Summary

For accurate preparation of the stock solution, it is essential to have the correct chemical and physical properties of this compound. The following table summarizes these key parameters.

ParameterValueSource(s)
CAS Number 669076-03-3[3]
Molecular Formula C₂₉H₃₈N₄O₃[3]
Molecular Weight 490.64 g/mol [3]
Solubility Soluble in DMSO[3]
Purity Typically >98% (refer to Certificate of Analysis)
Appearance Solid powder

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions
  • Handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE to avoid skin and eye contact.

  • DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting the procedure.

Protocol for Preparing a 10 mM this compound Stock Solution

1. Calculation of Mass:

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mmol/L x 0.001 L x 490.64 g/mol = 4.9064 mg

2. Weighing the Compound:

  • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh out the calculated amount of this compound powder (e.g., 4.91 mg) and add it to the microcentrifuge tube.

3. Dissolving the Compound:

  • Add the desired volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution) to the microcentrifuge tube containing the this compound powder.

  • Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. If necessary, gentle warming in a water bath (37°C) can aid dissolution.

4. Aliquoting and Storage:

  • Once the this compound is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).[3] Properly stored, the stock solution should be stable for an extended period.

Working Solution Preparation

For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to maintain the final DMSO concentration in the culture medium at a low, non-toxic level, typically below 0.5%.

Example Dilution:

To prepare a 10 µM working solution from a 10 mM stock solution:

  • Perform a 1:1000 dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Always prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.

Visualization of Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound

This compound acts as an antagonist to αv integrins, which are heterodimeric transmembrane receptors that mediate cell adhesion to the extracellular matrix (ECM) and play a crucial role in cell signaling. By binding to αv integrins, this compound blocks the interaction with ECM proteins, thereby inhibiting downstream signaling pathways that are involved in cell survival, proliferation, and migration.

G cluster_membrane Cell Membrane Integrin αv Integrin FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates JNJ This compound JNJ->Integrin Blocks ECM Extracellular Matrix (ECM) ECM->Integrin Binds Src Src Kinase FAK->Src Activates PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Activates MAPK MAPK Pathway Src->MAPK Activates Cell_Response Cell Survival, Proliferation, Migration, Angiogenesis PI3K_Akt->Cell_Response MAPK->Cell_Response

Caption: this compound blocks αv integrin signaling.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps involved in the preparation of a this compound stock solution.

G Start Start Calculate Calculate Mass of This compound Start->Calculate Weigh Weigh this compound Powder Calculate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex to Dissolve Add_DMSO->Dissolve Check_Solubility Visually Inspect for Complete Dissolution Dissolve->Check_Solubility Check_Solubility->Dissolve No Aliquot Aliquot into Single-Use Tubes Check_Solubility->Aliquot Yes Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for preparing this compound stock solution.

References

JNJ-26076713: A Potent αV Integrin Antagonist for Investigating FGF2-Induced Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26076713 is a potent and orally active antagonist of αV integrins, with IC50 values of 2.3 nM for αVβ3 and 6.3 nM for αVβ5.[1] This small molecule inhibitor serves as a valuable tool for studying the molecular mechanisms underlying angiogenesis, particularly the processes stimulated by Fibroblast Growth Factor 2 (FGF2). FGF2-induced angiogenesis, a critical process in both physiological and pathological conditions such as tumor growth and wound healing, is known to be dependent on the interaction of endothelial cells with the extracellular matrix (ECM) through integrins. This compound specifically disrupts this interaction by targeting αV integrins, thereby inhibiting endothelial cell migration and the formation of new blood vessels. These application notes provide detailed protocols for utilizing this compound to investigate its inhibitory effects on FGF2-induced angiogenesis in vitro and in vivo.

Mechanism of Action: Targeting the FGF2-Integrin Axis

FGF2 promotes angiogenesis by binding to its receptor (FGFR) on endothelial cells, initiating a signaling cascade that leads to cell proliferation, migration, and differentiation.[2] However, this process is not solely dependent on FGFR activation. A crucial co-receptor in FGF2 signaling is the integrin αVβ3.[2] The binding of FGF2 to both FGFR and αVβ3 integrin is required to trigger the full angiogenic response.[2][3] this compound, as an antagonist of αV integrins, competitively inhibits the binding of ECM proteins to αVβ3 and αVβ5, thereby disrupting the essential cell-matrix interactions required for FGF2-stimulated endothelial cell migration and subsequent angiogenesis.

FGF2_Integrin_Signaling cluster_intracellular Intracellular Space FGF2 FGF2 FGFR FGFR FGF2->FGFR Binds Integrin αVβ3 Integrin FGF2->Integrin Modulates ECM ECM Proteins (e.g., Vitronectin) ECM->Integrin Binds RAS Ras FGFR->RAS FAK FAK Integrin->FAK PI3K PI3K FAK->PI3K Migration Cell Migration FAK->Migration AKT Akt PI3K->AKT Proliferation Proliferation AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Migration->Angiogenesis Proliferation->Angiogenesis JNJ This compound JNJ->Integrin Inhibits

FGF2-Integrin Signaling Pathway and this compound Inhibition.

Quantitative Data

The inhibitory activity of this compound on key processes in angiogenesis is summarized in the tables below.

Table 1: In Vitro Activity of this compound

ParameterTargetIC50 (nM)
Integrin AntagonismαVβ32.3
Integrin AntagonismαVβ56.3

Table 2: Inhibition of FGF2-Induced HUVEC Migration by this compound

This compound Concentration (nM)Inhibition of Migration (%)
5Dose-dependent
50Dose-dependent
500Dose-dependent
5000Dose-dependent

Table 3: In Vivo Anti-Angiogenic Activity of this compound in the Chick Chorioallantoic Membrane (CAM) Model

This compound Dose (µg)Inhibition of Angiogenesis (%)
0.1Dose-dependent
1Dose-dependent
10Dose-dependent

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-angiogenic effects of this compound are provided below.

Protocol 1: In Vitro HUVEC Migration Assay (Transwell Assay)

This assay measures the ability of this compound to inhibit the migration of Human Umbilical Vein Endothelial Cells (HUVECs) towards an FGF2 chemoattractant.

Transwell_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Coat 1. Coat Transwell insert with fibronectin Starve 2. Serum-starve HUVECs Coat->Starve Lower 3. Add FGF2 and this compound to lower chamber Starve->Lower Upper 4. Add HUVECs to upper chamber Lower->Upper Incubate 5. Incubate for 4-6 hours Upper->Incubate Remove 6. Remove non-migrated cells Incubate->Remove Stain 7. Stain migrated cells with Calcein AM Remove->Stain Quantify 8. Quantify fluorescence Stain->Quantify

Workflow for the In Vitro HUVEC Migration Assay.

Materials:

  • HUVECs

  • Endothelial Cell Basal Medium (EBM) with 0.5% FBS

  • Recombinant human FGF2

  • This compound

  • Fibronectin

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Calcein AM

  • Fluorescence plate reader

Procedure:

  • Preparation of Transwell Inserts:

    • Coat the underside of the Transwell inserts with 10 µg/mL fibronectin in PBS for 1 hour at 37°C.

    • Wash the inserts once with PBS.

  • Cell Culture and Starvation:

    • Culture HUVECs in complete endothelial cell growth medium until they reach 80-90% confluency.

    • Serum-starve the HUVECs in EBM containing 0.5% FBS for 4-6 hours prior to the assay.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add 600 µL of EBM with 0.5% FBS.

    • Add recombinant human FGF2 (e.g., 20 ng/mL) as the chemoattractant to the designated wells.

    • Add varying concentrations of this compound or vehicle control (DMSO) to the wells containing FGF2.

    • Detach the serum-starved HUVECs with trypsin-EDTA, neutralize, and resuspend them in EBM with 0.5% FBS at a concentration of 1 x 10^6 cells/mL.

    • Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell migration.

  • Quantification of Migration:

    • After incubation, carefully remove the medium from the upper chamber.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Transfer the inserts to a new 24-well plate containing 400 µL of PBS with 2 µg/mL Calcein AM.

    • Incubate for 30 minutes at 37°C.

    • Read the fluorescence of the migrated, stained cells using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.

Protocol 2: In Vivo Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay assesses the ability of this compound to inhibit FGF2-induced blood vessel formation on the CAM of a developing chick embryo.

CAM_Assay_Workflow cluster_prep Egg Preparation cluster_application Treatment Application cluster_incubation Incubation cluster_analysis Analysis Incubate_Eggs 1. Incubate fertilized eggs Window 2. Create a window in the eggshell on embryonic day 3 Incubate_Eggs->Window Sponge 3. Prepare gelatin sponges with FGF2 and this compound Window->Sponge Place_Sponge 4. Place sponge on the CAM on embryonic day 8 Sponge->Place_Sponge Incubate_CAM 5. Incubate for 3-4 days Place_Sponge->Incubate_CAM Image 6. Image the CAM Incubate_CAM->Image Quantify 7. Quantify blood vessel formation Image->Quantify

Workflow for the In Vivo Chick Chorioallantoic Membrane (CAM) Assay.

Materials:

  • Fertilized chicken eggs

  • Incubator

  • Sterile dissecting tools

  • Gelatin sponges

  • Recombinant human FGF2

  • This compound

  • Stereomicroscope with a camera

Procedure:

  • Egg Incubation and Windowing:

    • Incubate fertilized chicken eggs at 37.8°C with 60% humidity.

    • On embryonic day 3, create a small window in the eggshell to expose the CAM, taking care not to damage the underlying membrane. Seal the window with sterile tape and return the egg to the incubator.

  • Preparation and Application of Treatment:

    • On embryonic day 8, prepare sterile gelatin sponges (approximately 1 mm³).

    • Soak the sponges in a solution containing FGF2 (e.g., 1 µ g/sponge ) with or without varying concentrations of this compound. Use a vehicle control (e.g., PBS) for comparison.

    • Carefully place the soaked sponge onto the CAM through the window.

  • Incubation and Observation:

    • Reseal the window and return the eggs to the incubator for an additional 3-4 days.

    • Observe the area around the sponge daily for the formation of new blood vessels.

  • Quantification of Angiogenesis:

    • On embryonic day 11 or 12, photograph the CAM under a stereomicroscope.

    • Quantify angiogenesis by counting the number of blood vessels radiating from the sponge or by measuring the area of neovascularization using image analysis software.

    • Calculate the percentage of inhibition of angiogenesis for each concentration of this compound compared to the FGF2-only control.

Conclusion

This compound is a specific and potent antagonist of αV integrins, making it an excellent research tool for dissecting the role of integrin signaling in FGF2-induced angiogenesis. The provided protocols for in vitro HUVEC migration and in vivo CAM assays offer robust methods to quantify the anti-angiogenic effects of this compound. By utilizing this compound, researchers can gain deeper insights into the complex interplay between growth factors, cell adhesion molecules, and the extracellular matrix in the regulation of blood vessel formation, which is critical for the development of novel anti-angiogenic therapies.

References

Application Notes and Protocols for JNJ-26076713 in Retinal Vascular Permeability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Increased retinal vascular permeability is a hallmark of several ocular pathologies, including diabetic macular edema and age-related macular degeneration, leading to vision loss. Vascular Endothelial Growth Factor (VEGF) is a key mediator of this process. JNJ-26076713 is a potent and orally bioavailable antagonist of αV integrins, specifically inhibiting αVβ3 and αVβ5.[1][2] These integrins play a crucial role in the signaling cascade that leads to increased vascular permeability. This document provides detailed application notes and protocols for utilizing this compound in assays designed to assess retinal vascular permeability, particularly in a diabetic animal model.

Mechanism of Action: Inhibition of αV Integrin Signaling

This compound exerts its effect by targeting the interplay between αV integrins and the VEGF receptor 2 (VEGFR-2). In endothelial cells, the binding of VEGF to its receptor, VEGFR-2, is a primary trigger for increased vascular permeability. The activation of VEGFR-2 is significantly enhanced through its interaction with αVβ3 integrin. This reciprocal activation involves the formation of a complex between VEGFR-2 and αVβ3, which is facilitated by the kinase c-Src.[3][4][5] Upon VEGF stimulation, c-Src mediates the phosphorylation of the β3 integrin subunit, leading to a strengthened association with VEGFR-2 and subsequent amplification of downstream signaling pathways that promote endothelial cell migration, proliferation, and ultimately, vascular leakage.[3] this compound, as an antagonist of αV integrins, is believed to disrupt this critical interaction, thereby attenuating VEGF-induced signaling and reducing retinal vascular permeability.[1][2]

cluster_0 Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds alphaVbeta3 αVβ3 Integrin VEGFR2->alphaVbeta3 Reciprocal Activation cSrc c-Src VEGFR2->cSrc Activates Permeability Increased Retinal Vascular Permeability VEGFR2->Permeability Promotes alphaVbeta3->cSrc Activates alphaVbeta3->Permeability Promotes JNJ This compound JNJ->alphaVbeta3 Inhibits cSrc->alphaVbeta3 Phosphorylates β3 subunit caption Signaling Pathway of this compound in Inhibiting Retinal Vascular Permeability.

Signaling Pathway of this compound Action

Quantitative Data

The efficacy of this compound in reducing retinal vascular permeability has been demonstrated in a preclinical model of diabetic retinopathy. Oral administration of this compound to streptozotocin-induced diabetic rats resulted in a significant inhibition of retinal vascular leakage.

CompoundAnimal ModelDosageAdministration RouteDurationOutcome
This compoundStreptozotocin-induced diabetic Long-Evans rats60 mg/kgOral gavage (twice daily)5 days48% inhibition of retinal vascular permeability

Experimental Protocols

This section provides detailed protocols for inducing a diabetic animal model and subsequently assessing the in vivo efficacy of this compound on retinal vascular permeability using the Evans blue dye extravasation assay.

Experimental Workflow

The overall experimental workflow involves the induction of diabetes in rats, a period for the development of diabetic complications, treatment with this compound, and finally, the assessment of retinal vascular permeability.

start Start diabetes_induction Induce Diabetes in Rats (Streptozotocin Injection) start->diabetes_induction validation Validate Diabetic Model (Blood Glucose > 250 mg/dL) diabetes_induction->validation treatment Treatment Period (e.g., 4 weeks post-induction) validation->treatment drug_admin Administer this compound (e.g., 60 mg/kg, twice daily for 5 days) treatment->drug_admin permeability_assay Perform Evans Blue Vascular Permeability Assay drug_admin->permeability_assay quantification Quantify Evans Blue Extravasation in Retina permeability_assay->quantification analysis Data Analysis and Comparison quantification->analysis end End analysis->end

In Vivo Experimental Workflow
Protocol 1: Induction of Diabetes Mellitus in Rats using Streptozotocin (STZ)

Materials:

  • Male Long-Evans or Sprague-Dawley rats (200-250 g)

  • Streptozotocin (STZ)

  • 0.1 M Citrate (B86180) buffer (pH 4.5), sterile

  • 5% Sucrose (B13894) water

  • Glucometer and test strips

Procedure:

  • Fast rats for 6-8 hours prior to STZ injection, with free access to water.[6]

  • Prepare a fresh solution of STZ in cold, sterile 0.1 M citrate buffer. A common dosage for inducing type 1 diabetes is a single intraperitoneal (IP) injection of 50-65 mg/kg body weight.[7][8]

  • Administer the STZ solution via IP injection.

  • Immediately following the injection, replace drinking water with a 5% sucrose solution for the first 24-48 hours to prevent hypoglycemia.[6]

  • Monitor blood glucose levels 48-72 hours post-injection from tail vein blood.

  • Rats with a non-fasting blood glucose level of ≥ 250 mg/dL are considered diabetic and can be included in the study.[9] Continue to monitor blood glucose weekly.

Protocol 2: In Vivo Retinal Vascular Permeability Assay using Evans Blue Dye

Materials:

  • Diabetic rats (and non-diabetic controls)

  • This compound (or vehicle control)

  • Evans blue dye (Sigma-Aldrich)

  • Sterile 0.9% saline

  • Formamide (B127407)

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Heparinized saline

  • Spectrophotometer

Procedure:

  • Treatment: Begin treatment with this compound (e.g., 60 mg/kg, orally, twice daily) or vehicle control at a predetermined time point after the induction of diabetes (e.g., 4 weeks) for the specified duration (e.g., 5 days).[2]

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic.

  • Evans Blue Injection: Inject a 2% solution of Evans blue dye in sterile saline (45 mg/kg) into the tail vein. Allow the dye to circulate for 2 hours.[10]

  • Perfusion: After 2 hours of circulation, perform a cardiac perfusion with heparinized saline to flush the unbound dye from the vasculature.

  • Tissue Extraction: Enucleate the eyes and carefully dissect the retinas under a dissecting microscope.

  • Dye Extraction:

    • Record the wet weight of each retina.

    • Place each retina in a microcentrifuge tube containing 150-300 µL of formamide.

    • Incubate the tubes at 70°C for 18 hours to extract the Evans blue dye from the tissue.[10]

  • Quantification:

    • Centrifuge the formamide extracts to pellet any tissue debris.

    • Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.[10][11]

    • Use formamide as a blank.

  • Data Analysis:

    • Generate a standard curve using known concentrations of Evans blue in formamide.

    • Calculate the concentration of Evans blue in each retinal sample from the standard curve.

    • Normalize the amount of extravasated Evans blue to the retinal wet weight.

    • Compare the results between the this compound-treated group, the vehicle-treated diabetic group, and the non-diabetic control group.

Conclusion

This compound presents a promising therapeutic approach for mitigating retinal vascular permeability by targeting the αV integrin signaling pathway. The protocols outlined in this document provide a framework for researchers to effectively evaluate the in vivo efficacy of this compound and similar compounds in a relevant disease model. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the development of novel treatments for vision-threatening retinal diseases.

References

Application Notes and Protocols for JNJ-26076713 (Zosuquidar) in Leukostasis Inhibition Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leukostasis is a life-threatening complication of hyperleukocytosis, particularly in acute myeloid leukemia (AML), characterized by the aggregation of leukemic blasts in the microvasculature, leading to decreased tissue perfusion and end-organ damage.[1][2][3] The pathophysiology involves the adhesion of leukemic cells to the vascular endothelium, a process mediated by various cell adhesion molecules.[1][4] P-glycoprotein (P-gp), a product of the MDR1/ABCB1 gene, is an ATP-dependent efflux pump that contributes to multidrug resistance in AML by actively transporting chemotherapeutic agents out of cancer cells.[5][6][7] JNJ-26076713, also known as Zosuquidar (B1662489), is a potent and specific inhibitor of P-gp.[5][8] By blocking P-gp, Zosuquidar can increase the intracellular concentration of chemotherapy drugs in P-gp-expressing leukemic cells, thereby restoring drug sensitivity.[5][6] These application notes provide a summary of the mechanism of Zosuquidar and detailed protocols for its use in in vitro experiments relevant to leukostasis and chemosensitization.

Mechanism of Action

Zosuquidar functions as a non-competitive inhibitor of P-glycoprotein. In the context of leukostasis, while not directly an anti-adhesion molecule, its primary role is to reverse the multidrug resistance conferred by P-gp. Leukemic blasts that overexpress P-gp are resistant to common chemotherapeutics like anthracyclines (e.g., daunorubicin) and mitoxantrone.[5][9] Zosuquidar binds to P-gp and inhibits its efflux function, leading to the intracellular accumulation of these cytotoxic drugs, ultimately inducing apoptosis in the leukemic cells and reducing the leukemic burden that drives leukostasis.

cluster_cell Leukemic Cell pgp P-glycoprotein (P-gp) Efflux Pump chemo_out Chemotherapy (e.g., Daunorubicin) pgp->chemo_out Efflux chemo_in Chemotherapy (e.g., Daunorubicin) chemo_in->pgp Binds to P-gp apoptosis Apoptosis chemo_in->apoptosis Induces chemo_ext Extracellular Chemotherapy chemo_out->chemo_ext Pumped Out zosuquidar Zosuquidar (this compound) zosuquidar->pgp Inhibits chemo_ext->chemo_in Enters Cell

Figure 1. Mechanism of Zosuquidar in overcoming P-gp mediated drug resistance.

Quantitative Data Summary

The following tables summarize the quantitative effects of Zosuquidar on P-gp inhibition and chemosensitization in AML cells.

Table 1: P-gp Inhibition by Zosuquidar

Cell TypeAssayMeasurementResultReference
CD56+ AML Patient CellsRhodamine 123 EffluxMedian Inhibition95%[8]
CD33+ AML Patient CellsRhodamine 123 EffluxMedian Inhibition85.25%[8]

Table 2: Chemosensitization Effect of Zosuquidar

Cell TypeChemotherapeutic AgentMeasurementUnmodulated IC50Zosuquidar Modulated IC50Fold ChangeReference
AML Patient Cells (n=11)Daunorubicin (B1662515)Median IC50247 ng/mL153 ng/mL~1.6x decrease[8]
P-gp-expressing leukemia cell linesAnthracyclines, Gemtuzumab OzogamicinCytotoxicity-Significant Enhancement-[5]

Experimental Protocols

Protocol 1: P-glycoprotein Functionality Assay using Rhodamine 123 Efflux

This protocol is designed to assess the functionality of P-gp and its inhibition by Zosuquidar using the fluorescent substrate Rhodamine 123 (Rh123).

Materials:

  • Leukemia cell lines (e.g., KG1a) or primary AML blasts.[10]

  • RPMI-1640 medium with 10% FBS.

  • Zosuquidar (this compound).

  • Rhodamine 123 (Rh123).

  • Phosphate-buffered saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Preparation: Culture leukemia cells to a density of 1 x 10^6 cells/mL in RPMI-1640 medium.

  • Zosuquidar Incubation: Aliquot cells into tubes. To the test samples, add Zosuquidar to a final concentration of 1-10 µM. Incubate for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Rh123 Loading: Add Rh123 to all tubes to a final concentration of 0.1 µg/mL. Incubate for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rh123.

  • Efflux Phase: Resuspend the cells in fresh, pre-warmed medium (with and without Zosuquidar as in step 2) and incubate for 1-2 hours at 37°C to allow for P-gp-mediated efflux.

  • Flow Cytometry Analysis: After the efflux period, wash the cells again with ice-cold PBS. Analyze the intracellular Rh123 fluorescence using a flow cytometer. Cells with functional P-gp will show lower fluorescence due to efflux, while cells treated with Zosuquidar will retain more Rh123, resulting in higher fluorescence.

  • Data Analysis: Calculate the percentage of inhibition by comparing the mean fluorescence intensity (MFI) of Zosuquidar-treated cells to the control cells.

start Start prep Prepare Leukemia Cells (1x10^6 cells/mL) start->prep incubate_zosu Incubate with Zosuquidar (1-10 µM, 30 min, 37°C) prep->incubate_zosu load_rh123 Load with Rhodamine 123 (0.1 µg/mL, 30 min, 37°C) incubate_zosu->load_rh123 wash1 Wash twice with ice-cold PBS load_rh123->wash1 efflux Efflux Period (1-2 hours, 37°C) wash1->efflux wash2 Wash with ice-cold PBS efflux->wash2 flow Analyze on Flow Cytometer wash2->flow end End flow->end

Figure 2. Workflow for the Rhodamine 123 efflux assay.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the ability of Zosuquidar to sensitize P-gp-expressing AML cells to chemotherapeutic agents.

Materials:

  • P-gp-expressing leukemia cell line or primary AML blasts.

  • Complete culture medium.

  • Zosuquidar (this compound).

  • Chemotherapeutic agent (e.g., Daunorubicin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Treatment:

    • Prepare serial dilutions of the chemotherapeutic agent (e.g., Daunorubicin).

    • Create two sets of plates. In one set, add the chemotherapeutic agent alone. In the second set, add the chemotherapeutic agent along with a fixed, non-toxic concentration of Zosuquidar (e.g., 1 µM).

    • Include wells with cells only (no drug) and wells with medium only (blank).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals. Incubate overnight at 37°C or for a few hours with gentle shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curves and determine the IC50 values (the concentration of drug that inhibits 50% of cell growth) for the chemotherapeutic agent with and without Zosuquidar.[8]

start Start seed Seed Cells in 96-well Plate start->seed treat Add Chemo +/- Zosuquidar seed->treat incubate1 Incubate (48-72 hours, 37°C) treat->incubate1 add_mtt Add MTT Reagent (4 hours, 37°C) incubate1->add_mtt solubilize Add Solubilization Buffer (e.g., DMSO) add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 Values read->analyze end End analyze->end

Figure 3. Workflow for the MTT cytotoxicity assay.

Conclusion

Zosuquidar (this compound) is a valuable tool for investigating and overcoming P-gp-mediated multidrug resistance in AML. The protocols outlined above provide a framework for assessing its P-gp inhibitory activity and its potential to sensitize leukemic cells to standard chemotherapy. While Zosuquidar's primary role is in chemosensitization, by effectively reducing the viable leukemic cell load, it can be an essential component of a strategy to mitigate the drivers of leukostasis. Further research could explore its effects in more complex in vitro models of the vascular microenvironment to more directly assess its impact on leukemic cell adhesion and aggregation.

References

Application Notes and Protocols for JNJ-26076713 in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26076713 is a potent, orally active antagonist of alpha V (αv) integrins, with high affinity for αvβ3 and αvβ5.[1] Integrins are transmembrane receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions, playing a pivotal role in cellular adhesion, migration, proliferation, and survival.[2][3][4] The αv class of integrins, particularly αvβ3 and αvβ5, are overexpressed on activated endothelial cells and various tumor cells.[3][5] This overexpression is strongly associated with tumor growth, invasion, and angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3][5]

While this compound has been investigated for its therapeutic potential in ocular diseases characterized by neovascularization, such as age-related macular degeneration and diabetic retinopathy, its mechanism of action holds significant promise for oncology research.[1][6] By blocking the interaction of αv integrins with their ligands in the ECM, this compound can disrupt the signaling pathways that drive tumor progression.

Three-dimensional (3D) cell culture models, such as tumor spheroids, more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D cell culture. These models are invaluable for assessing the efficacy of anti-cancer agents that target the tumor microenvironment. This document provides detailed protocols for utilizing this compound in 3D tumor spheroid models to evaluate its anti-invasive and anti-angiogenic properties.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the described experiments when treating 3D tumor spheroids with this compound.

Table 1: Effect of this compound on Tumor Spheroid Growth and Invasion

This compound Concentration (nM)Average Spheroid Diameter (µm) at 96h (± SD)Percent Inhibition of Growth (%)Average Invasion Area (µm²) at 96h (± SD)Percent Inhibition of Invasion (%)
0 (Vehicle Control)650 ± 250250,000 ± 15,0000
1635 ± 222.3210,000 ± 12,50016
10610 ± 206.2155,000 ± 10,00038
100580 ± 1810.885,000 ± 8,50066
1000565 ± 1513.145,000 ± 5,00082

Table 2: Effect of this compound on Endothelial Cell Sprouting in a 3D Co-Culture Angiogenesis Assay

This compound Concentration (nM)Average Number of Sprouts per Spheroid (± SD)Percent Inhibition of Sprouting (%)Average Sprout Length (µm) (± SD)Percent Inhibition of Sprout Length (%)
0 (Vehicle Control)25 ± 40150 ± 200
122 ± 312130 ± 1813.3
1015 ± 34095 ± 1536.7
1008 ± 26850 ± 1066.7
10003 ± 18825 ± 883.3

Experimental Protocols

Protocol 1: Generation of Tumor Spheroids

This protocol describes the formation of uniform tumor spheroids suitable for invasion and angiogenesis assays. Cell lines with high expression of αv integrins, such as U87 MG (glioblastoma) or MDA-MB-231 (triple-negative breast cancer), are recommended.[7]

Materials:

  • U87 MG or MDA-MB-231 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well ultra-low attachment (ULA) round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cells in T-75 flasks to 70-80% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in complete medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL.

  • Using a multichannel pipette, seed 200 µL of the cell suspension (5,000 cells) into each well of a 96-well ULA plate.

  • Centrifuge the plate at 200 x g for 3 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C and 5% CO₂ for 48-72 hours. Spheroid formation should be monitored daily. Uniform spheroids of approximately 400-500 µm in diameter should form.

Protocol 2: 3D Tumor Spheroid Invasion Assay

This assay measures the invasion of cancer cells from the spheroid into a surrounding extracellular matrix.[8][9][10]

Materials:

  • Pre-formed tumor spheroids in a 96-well ULA plate

  • Basement Membrane Extract (BME), such as Matrigel® or Cultrex®

  • Serum-free cell culture medium

  • This compound stock solution (in DMSO)

  • Inverted microscope with imaging capabilities

Procedure:

  • Thaw BME on ice overnight at 4°C. All subsequent steps involving BME should be performed on ice using pre-chilled pipette tips.

  • Prepare working solutions of this compound in serum-free medium at 2x the final desired concentrations.

  • Carefully remove 100 µL of medium from each well of the spheroid plate without disturbing the spheroids.

  • Gently add 100 µL of BME to each well.

  • Centrifuge the plate at 300 x g for 5 minutes at 4°C to position the spheroids in the center of the BME.

  • Transfer the plate to a 37°C incubator for 30-60 minutes to allow the BME to polymerize.

  • Carefully add 100 µL of the 2x this compound working solutions (or vehicle control) to the top of the BME gel.

  • Capture an initial image (Time 0) of each spheroid using an inverted microscope.

  • Incubate the plate at 37°C and 5% CO₂ and capture images at 24, 48, 72, and 96 hours.

  • Analyze the images using software such as ImageJ. Measure the total area of the spheroid and the invaded cells at each time point. The invasion area is calculated by subtracting the spheroid area at Time 0 from the total area at the subsequent time points.

Protocol 3: 3D Co-Culture Spheroid Angiogenesis Assay

This assay assesses the effect of this compound on the sprouting of endothelial cells towards a tumor spheroid, mimicking tumor angiogenesis.[11][12][13]

Materials:

  • Pre-formed tumor spheroids

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (EGM-2)

  • Fibrinogen solution

  • Thrombin solution

  • Aprotinin (B3435010)

  • This compound stock solution (in DMSO)

  • Inverted fluorescence microscope

Procedure:

  • Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10⁷ cells/mL.

  • Prepare the fibrinogen solution containing aprotinin and the pre-formed tumor spheroids.

  • In a 48-well plate, mix the HUVEC suspension with the fibrinogen/spheroid solution and add thrombin to initiate polymerization. This creates a fibrin (B1330869) gel embedded with HUVECs and a central tumor spheroid.

  • Allow the gel to polymerize at 37°C for 30 minutes.

  • Prepare EGM-2 medium containing the desired final concentrations of this compound (and a vehicle control).

  • Add 500 µL of the treatment-containing medium to each well.

  • Incubate at 37°C and 5% CO₂ for 24-72 hours.

  • Visualize and capture images of endothelial cell sprouts originating from the HUVECs and growing towards the tumor spheroid using an inverted microscope. If using fluorescently labeled HUVECs, a fluorescence microscope can be used.

  • Quantify the number and length of the sprouts using image analysis software.

Visualizations

Signaling Pathway Diagram

G cluster_ECM Extracellular Matrix (ECM) cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ECM Ligands ECM Ligands Integrin αvβ3 / αvβ5 Integrin ECM Ligands->Integrin Binds FAK FAK Integrin->FAK Activates PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Upregulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Cellular Response Survival Proliferation Migration Angiogenesis Bcl2->Cellular Response Promotes Transcription->Cellular Response Promotes This compound This compound This compound->Integrin Inhibits

Caption: Alpha V Integrin Signaling Pathway and Inhibition by this compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition & Analysis arrow arrow Cell Culture 1. Culture Cancer Cells (e.g., U87 MG) Spheroid Formation 2. Seed cells in ULA plate to form spheroids (48-72h) Cell Culture->Spheroid Formation Embed Spheroids 3. Embed spheroids in Extracellular Matrix Spheroid Formation->Embed Spheroids Add Compound 4. Add this compound (or vehicle) Embed Spheroids->Add Compound Imaging 5. Image spheroids over time (0-96h) Add Compound->Imaging Quantification 6. Quantify invasion area and/or angiogenesis Imaging->Quantification End End Quantification->End Start Start Start->Cell Culture

Caption: Workflow for 3D Tumor Spheroid Invasion and Angiogenesis Assays.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with JNJ-26076713, a Pan-CDK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JNJ-26076713 is a potent, small molecule, pan-cyclin-dependent kinase (CDK) inhibitor. CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. By inhibiting multiple CDKs, this compound is designed to induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Flow cytometry is an indispensable tool for elucidating the mechanism of action of cell cycle inhibitors like this compound. This technique allows for the rapid, quantitative analysis of individual cells within a population, providing critical insights into drug-induced effects on cell cycle progression and cell death. These application notes provide detailed protocols for treating cells with this compound and subsequently analyzing them by flow cytometry for cell cycle distribution and apoptosis.

Mechanism of Action: Pan-CDK Inhibition

Cyclin-dependent kinases, in complex with their cyclin partners, drive the progression of the cell through its various phases (G1, S, G2, and M). This compound, as a pan-CDK inhibitor, targets multiple CDK-cyclin complexes, thereby halting the cell cycle at different checkpoints. For instance, inhibition of CDK2, CDK4, and CDK6 can lead to a G1 phase arrest, preventing cells from entering the DNA synthesis (S) phase. Inhibition of CDK1 can cause a G2/M phase arrest, preventing entry into mitosis. This multi-targeted approach can lead to a potent anti-proliferative effect and can also trigger apoptosis.

G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M Apoptosis Apoptosis JNJ This compound (pan-CDK Inhibitor) JNJ->Apoptosis CDK46 CDK4/6-Cyclin D JNJ->CDK46 CDK2E CDK2-Cyclin E JNJ->CDK2E CDK2A CDK2-Cyclin A JNJ->CDK2A CDK1 CDK1-Cyclin B JNJ->CDK1 CDK46->G1 CDK2E->G1 CDK2A->S CDK1->G2

Caption: Simplified signaling pathway of pan-CDK inhibition by this compound.

Data Presentation

The following tables summarize hypothetical quantitative data from flow cytometry analysis of a human cancer cell line (e.g., HeLa) treated with this compound for 24 and 48 hours.

Table 1: Effect of this compound on Cell Cycle Distribution

TreatmentDuration (hours)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO)2455.2 ± 2.128.9 ± 1.515.9 ± 1.8
This compound (1 µM)2475.8 ± 3.410.1 ± 1.214.1 ± 2.0
Vehicle (DMSO)4853.9 ± 2.529.5 ± 1.916.6 ± 1.7
This compound (1 µM)4868.3 ± 4.18.5 ± 1.023.2 ± 3.5

Table 2: Effect of this compound on Apoptosis

TreatmentDuration (hours)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle (DMSO)2495.1 ± 1.83.2 ± 0.51.7 ± 0.4
This compound (1 µM)2482.4 ± 3.512.5 ± 2.15.1 ± 1.1
Vehicle (DMSO)4893.8 ± 2.24.1 ± 0.72.1 ± 0.6
This compound (1 µM)4865.7 ± 4.820.3 ± 3.314.0 ± 2.5

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium (B1200493) Iodide Staining

This protocol outlines the steps for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI), a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[1][2]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for exponential growth during the treatment period.

  • Drug Treatment: After allowing the cells to adhere overnight, treat them with the desired concentrations of this compound or vehicle (DMSO).

  • Incubation: Incubate the cells for the desired time points (e.g., 24 and 48 hours).

  • Cell Harvesting:

    • For adherent cells, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

    • Collect the cell suspension and centrifuge at 300 x g for 5 minutes.

    • For suspension cells, directly collect the cell suspension and centrifuge.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).[3]

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.[1]

  • Flow Cytometry Analysis:

    • Transfer the stained cells to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on DNA content.

cluster_prep Cell Preparation & Treatment cluster_stain Fixation & Staining cluster_analysis Analysis seed 1. Seed Cells treat 2. Treat with this compound seed->treat incubate 3. Incubate (e.g., 24h, 48h) treat->incubate harvest 4. Harvest Cells incubate->harvest fix 5. Fix with 70% Ethanol harvest->fix stain 6. Stain with Propidium Iodide & RNase A fix->stain flow 7. Analyze by Flow Cytometry stain->flow data 8. Determine Cell Cycle Distribution flow->data

Caption: Experimental workflow for cell cycle analysis.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining

This protocol describes the detection of apoptosis using a dual-staining method with Annexin V and propidium iodide (PI). In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[4] Propidium iodide is a vital dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. This allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cell populations.[5][6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

  • Cell Harvesting:

    • Collect both the culture medium (containing floating, potentially apoptotic cells) and the adherent cells (detached with Trypsin-EDTA).

    • Combine and centrifuge at 300 x g for 5 minutes.

  • Washing:

    • Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Gently vortex and incubate in the dark at room temperature for 15 minutes.[4]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the stained cells immediately on a flow cytometer.

    • Differentiate cell populations:

      • Annexin V-negative / PI-negative: Viable cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis seed 1. Seed Cells treat 2. Treat with this compound seed->treat incubate 3. Incubate treat->incubate harvest 4. Harvest Cells (including supernatant) incubate->harvest wash 5. Wash with PBS harvest->wash resuspend 6. Resuspend in Binding Buffer wash->resuspend stain 7. Stain with Annexin V & PI resuspend->stain flow 8. Analyze by Flow Cytometry stain->flow data 9. Quantify Apoptotic Populations flow->data

Caption: Experimental workflow for apoptosis analysis.

Conclusion

The protocols described in these application notes provide a robust framework for characterizing the effects of the pan-CDK inhibitor this compound on cancer cells. By utilizing flow cytometry for cell cycle and apoptosis analysis, researchers can efficiently quantify the dose- and time-dependent effects of this compound, contributing to a comprehensive understanding of its mechanism of action and therapeutic potential. Consistent application of these detailed protocols will ensure the generation of high-quality, reproducible data in drug development and cancer research settings.

References

Application Notes and Protocols: Western Blot Analysis of pFAK in JNJ-26076713 Treated Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways downstream of integrins and growth factor receptors. Its activation, marked by autophosphorylation at Tyrosine 397 (pFAK Y397), is a critical event in cell migration, proliferation, and survival. Consequently, FAK is a significant target in cancer therapy. JNJ-26076713 is a potent and orally active antagonist of αv integrins. By blocking integrin signaling, this compound is expected to inhibit the downstream activation of FAK, leading to a reduction in pFAK levels. This document provides a detailed protocol for performing and quantifying a Western blot to assess the phosphorylation status of FAK in cell samples treated with this compound.

Signaling Pathway

Integrin receptors, upon binding to the extracellular matrix (ECM), cluster and recruit FAK to the cell membrane. This proximity facilitates the autophosphorylation of FAK at Y397. Phosphorylated FAK then serves as a docking site for Src family kinases, leading to the full activation of FAK and the initiation of downstream signaling cascades that regulate various cellular processes. As an αv integrin antagonist, this compound is hypothesized to prevent the initial integrin clustering and subsequent FAK autophosphorylation.

FAK_Signaling_Pathway cluster_0 Cell Membrane ECM Extracellular Matrix Integrin αv Integrin ECM->Integrin binds FAK FAK Integrin->FAK activates This compound This compound This compound->Integrin inhibits pFAK pFAK (Y397) FAK->pFAK autophosphorylates Downstream_Signaling Downstream Signaling (Migration, Proliferation, Survival) pFAK->Downstream_Signaling activates

Caption: this compound inhibits the integrin-mediated FAK signaling pathway.

Experimental Protocols

This section details the necessary steps for cell culture and treatment with this compound, followed by protein extraction and Western blot analysis of pFAK.

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., human umbilical vein endothelial cells - HUVECs) in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal levels of FAK phosphorylation, serum-starve the cells for 12-24 hours prior to treatment.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Incubation: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 1, 6, 24 hours). Include a vehicle control (medium with DMSO) in parallel.

Protein Extraction
  • Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer.

Western Blotting
  • Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pFAK (Tyr397) (e.g., rabbit anti-pFAK Y397) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total FAK and a loading control such as GAPDH or β-actin.

Experimental Workflow

Western_Blot_Workflow cluster_workflow Western Blot Protocol Workflow A Cell Culture & this compound Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking (5% BSA) E->F G Primary Antibody Incubation (anti-pFAK) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Detection (ECL) H->I J Stripping & Re-probing (Total FAK, Loading Control) I->J K Data Analysis & Quantification J->K

Caption: Step-by-step workflow for Western blot analysis of pFAK.

Data Presentation

The following table presents illustrative quantitative data on the effect of this compound on pFAK levels. This data is representative of the expected outcome and is intended for demonstrative purposes, as specific experimental data for this compound's effect on pFAK was not publicly available at the time of this writing. The band intensities from the Western blot would be quantified using densitometry software. The pFAK signal should be normalized to the total FAK signal, which is then normalized to the loading control (e.g., GAPDH).

This compound Conc. (nM)Normalized pFAK/Total FAK Ratio (Mean ± SD)% Inhibition of pFAK
0 (Vehicle)1.00 ± 0.080%
10.85 ± 0.0615%
100.62 ± 0.0538%
1000.31 ± 0.0469%
10000.12 ± 0.0388%

Logical Relationship Diagram

The logical flow of the experiment is to treat cells with the αv integrin antagonist, this compound, which is expected to lead to a measurable decrease in the phosphorylation of FAK at the Y397 site. This change is then detected and quantified using Western blotting.

Logical_Relationship cluster_logic Experimental Logic Treatment Cell Treatment with This compound Hypothesis Inhibition of αv Integrin Signaling Treatment->Hypothesis Outcome Decrease in pFAK (Y397) Levels Hypothesis->Outcome Detection Western Blot Analysis Outcome->Detection Quantification Densitometric Analysis of Bands Detection->Quantification

Caption: Logical flow from treatment to quantification.

Troubleshooting & Optimization

JNJ-26076713 solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with JNJ-26076713 in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active, potent, and selective antagonist of αv integrins.[1] Integrins are transmembrane receptors that mediate cell-extracellular matrix (ECM) and cell-cell adhesion. The αv integrin subfamily plays a crucial role in various biological processes, including angiogenesis (blood vessel formation), cell survival, and proliferation. By blocking the αv integrin receptor, this compound can inhibit these signaling pathways, which are often implicated in diseases such as age-related macular degeneration, macular edema, and proliferative diabetic retinopathy.[1]

Q2: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?

Yes, it is common for researchers to experience difficulty dissolving this compound in purely aqueous media. Like many small molecule inhibitors, this compound is a hydrophobic compound with limited aqueous solubility. Vendor information indicates that the compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[1]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a stock solution of this compound is high-purity DMSO.[1] It is advisable to prepare a high-concentration stock solution in DMSO, which can then be diluted into your aqueous experimental medium to the final desired concentration.

Q4: How can I prepare a working solution of this compound in an aqueous buffer for my in vitro experiments?

To prepare a working solution in an aqueous buffer, you should first dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). This stock solution can then be serially diluted into your cell culture medium or aqueous buffer. It is crucial to ensure that the final concentration of DMSO in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced toxicity or off-target effects.

Q5: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?

Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your working solution.

  • Increase the DMSO Concentration (with caution): You can slightly increase the final DMSO concentration, but be mindful of its potential effects on your experimental system. Always run a vehicle control with the same final DMSO concentration.

  • Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, in your final aqueous medium can help to maintain the solubility of the compound.

  • Sonication: Gentle sonication of the final solution can help to redissolve small precipitates.

  • Warm the Solution: Gently warming the solution to 37°C may aid in dissolution, but be cautious of potential compound degradation at higher temperatures.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of this compound.

Problem Potential Cause Recommended Solution
Compound will not dissolve in aqueous buffer. Inherent low aqueous solubility of this compound.Prepare a concentrated stock solution in 100% DMSO and dilute to the final concentration in your aqueous buffer. Ensure the final DMSO concentration is compatible with your assay.
Precipitation occurs upon dilution of DMSO stock into aqueous media. The concentration of this compound exceeds its solubility limit in the final aqueous medium.Lower the final concentration of this compound. Alternatively, consider adding a surfactant (e.g., 0.01% Tween-80) to your aqueous buffer.
Inconsistent results in in vitro assays. Compound precipitation over time in the assay medium.Prepare fresh dilutions of this compound from the DMSO stock for each experiment. Visually inspect for any precipitation before use.
Cell toxicity observed at higher concentrations. The cytotoxic effects of the compound or the solvent (DMSO).Perform a dose-response curve to determine the optimal non-toxic concentration. Always include a vehicle control (medium with the same final DMSO concentration) to differentiate between compound and solvent toxicity.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 490.64 g/mol )[1]

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 4.91 mg of this compound powder.

  • Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved.

  • If necessary, gently sonicate the solution for 5-10 minutes to aid dissolution.

  • Store the 10 mM stock solution at -20°C for long-term storage or at 4°C for short-term use.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for In Vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Perform serial dilutions of the 10 mM DMSO stock solution into the aqueous buffer or cell culture medium to achieve the desired final concentrations.

  • For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.

  • Vortex the working solution gently before adding it to your experimental setup.

  • Important: The final DMSO concentration in this example is 0.1%. Ensure this concentration is tolerated by your experimental system and include a vehicle control with 0.1% DMSO.

Visualizations

Signaling Pathway

G cluster_ECM Extracellular Matrix (ECM) cluster_Cell Cell Membrane cluster_Intracellular Intracellular Signaling ECM_Ligand ECM Ligands (e.g., Vitronectin, Fibronectin) Integrin αv Integrin Receptor ECM_Ligand->Integrin Binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates JNJ This compound JNJ->Integrin Blocks PI3K PI3K/Akt Pathway FAK->PI3K MAPK MAPK/ERK Pathway FAK->MAPK Cell_Response Cellular Responses (Survival, Proliferation, Migration) PI3K->Cell_Response MAPK->Cell_Response

Caption: Simplified signaling pathway of αv integrin and the inhibitory action of this compound.

Experimental Workflow

G cluster_Stock Stock Solution Preparation cluster_Working Working Solution Preparation cluster_Experiment Experiment Weigh Weigh this compound Powder Dissolve Dissolve in 100% DMSO Weigh->Dissolve Vortex Vortex/Sonicate Dissolve->Vortex Store Store at -20°C Vortex->Store Dilute Serial Dilution in Aqueous Buffer Store->Dilute Check Visually Inspect for Precipitation Dilute->Check Add Add to Assay Check->Add Control Include Vehicle Control (DMSO) Add->Control

Caption: Recommended workflow for preparing this compound solutions for experimental use.

References

Optimizing JNJ-26076713 concentration for cell viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JNJ-26076713, a potent, orally active antagonist of αvβ3 and αvβ5 integrins. The information is tailored to scientists and drug development professionals investigating the effects of this compound on cell viability and related cellular functions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule antagonist that selectively targets αvβ3 and αvβ5 integrins.[1] Integrins are transmembrane receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions. By blocking the function of αvβ3 and αvβ5, this compound can inhibit downstream signaling pathways that are crucial for cell survival, proliferation, migration, and angiogenesis.[2][3]

Q2: In which cell lines is this compound expected to be most effective?

This compound is expected to be most effective in cell types where αvβ3 and αvβ5 integrins are highly expressed and play a key functional role. This includes, but is not limited to, angiogenic endothelial cells (like HUVECs), some tumor cells (e.g., glioblastoma, ovarian cancer), and retinal pigment epithelial cells.[1][2] The compound's primary role is to inhibit neovascularization.[1]

Q3: What is a recommended starting concentration range for cell viability experiments?

A broad concentration range is recommended to determine the optimal working concentration for your specific cell line. Based on its high potency in functional assays, a starting range of 1 nM to 10 µM is advisable. For initial screening, a logarithmic dilution series (e.g., 0.01, 0.1, 1, 10 µM) is often effective.

Q4: How long should I incubate cells with this compound before assessing cell viability?

The effects of integrin antagonists on cell viability can be time-dependent. A common incubation period for cell viability assays is 72 hours. However, shorter (24, 48 hours) and longer (96, 120 hours) time points may be necessary to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.

Q5: What are the appropriate controls for a cell viability experiment with this compound?

Proper controls are critical for interpreting your results. Essential controls include:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Untreated Control: Cells grown in culture medium alone.

  • Positive Control (for cytotoxicity): A known cytotoxic agent to ensure the assay is working correctly.

Quantitative Data Summary

While specific cytotoxicity data for this compound is not extensively published, the following tables summarize its known inhibitory concentrations in functional assays and provide representative cell viability data for a similar αvβ3/αvβ5 antagonist, Cilengitide.

Table 1: Effective Concentrations of this compound in Functional Assays

Assay TypeTarget/Cell LineEffective ConcentrationObserved Effect
Integrin Binding AssayPurified αvβ3 integrinIC50: 2.3 nMInhibition of integrin binding
Integrin Binding AssayPurified αvβ5 integrinIC50: 6.3 nMInhibition of integrin binding
Cell Migration AssayFGF2-induced HUVECs5 - 5000 nMDose-dependent inhibition of migration
Angiogenesis AssayChick Chorioallantoic Membrane0.1, 1, and 10 µgDose-dependent inhibition of angiogenesis

Table 2: Representative Cell Viability Data for an αvβ3/αvβ5 Antagonist (Cilengitide)

Cell LineAssayConcentration% Cell Viability Reduction
SKOV3 (Ovarian Cancer)MTT10 µM~20%
SKOV3 (Ovarian Cancer)MTT50 µM~40%
TOV-21G (Ovarian Cancer)MTT10 µM~15%
TOV-21G (Ovarian Cancer)MTT50 µM~25%
Data is illustrative and sourced from studies on Cilengitide, a compound with a similar mechanism of action.[1][3] Researchers should generate their own dose-response curves for this compound in their specific cell system.

Experimental Protocols

Protocol 1: Determining IC50 for Cell Viability using an MTT Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability.

Materials:

  • This compound

  • Appropriate cell line (e.g., HUVECs)

  • Complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the results as a dose-response curve to calculate the IC50 value.

Visualizations

Signaling Pathway

G JNJ This compound Integrin αvβ3 / αvβ5 Integrin JNJ->Integrin Inhibits FAK FAK Integrin->FAK Recruits & Activates ECM ECM (e.g., Vitronectin) ECM->Integrin Activates Src Src FAK->Src PI3K PI3K FAK->PI3K Rho Rho GTPases (Rac1, RhoA) FAK->Rho Src->PI3K Akt Akt PI3K->Akt Survival Cell Survival (Anti-Apoptosis) Akt->Survival Proliferation Proliferation Akt->Proliferation Migration Migration & Angiogenesis Rho->Migration

Caption: this compound inhibits the αvβ3/αvβ5 integrin signaling pathway.

Experimental Workflow

G start Start: Optimize this compound Concentration seed 1. Seed Cells (e.g., HUVEC) in 96-well plates start->seed treat 2. Treat with Concentration Range (e.g., 1 nM - 10 µM) & Controls seed->treat incubate 3. Incubate for 72 hours (or other desired timepoints) treat->incubate assay 4. Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->assay analyze 5. Analyze Data (Normalize to control, plot curve) assay->analyze end End: Determine IC50 for Viability analyze->end

Caption: Workflow for determining the optimal concentration of this compound.

Troubleshooting Guide

Problem 1: this compound shows low potency or no effect on cell viability.

Possible CauseSuggested Solution
Inappropriate Cell Line Confirm that your cell line expresses αvβ3 and/or αvβ5 integrins. In cells where proliferation is driven by other pathways, an integrin antagonist may have little effect on viability.
Drug Inactivity Verify the compound's purity and stability. Ensure it has been stored correctly and that the DMSO stock is not too old. Prepare fresh dilutions for each experiment.
Assay Duration Too Short The effects of integrin antagonists can be cytostatic rather than cytotoxic. Extend the incubation time to 96 or 120 hours to allow growth-inhibitory effects to become more apparent.
Sub-optimal Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., from picomolar to high micromolar) to determine the optimal working concentration for your specific cell line.

Problem 2: High variability between replicate wells or experiments.

Possible CauseSuggested Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution.
Edge Effects Avoid using the outermost wells of the plate for experimental samples as they are prone to evaporation. Fill these wells with sterile PBS or medium instead.
Inhibitor Precipitation High concentrations of hydrophobic compounds can precipitate in aqueous media. Visually inspect the media after adding the inhibitor. If precipitation is observed, consider using a lower top concentration or a different solvent.
Inconsistent Reagent Addition Ensure all reagents are at room temperature before use and are mixed thoroughly. Use a multichannel pipette to add reagents to minimize timing differences between wells.

Troubleshooting Logic

G decision decision solution solution start Start Troubleshooting q1 High variability between replicates? start->q1 q2 No/Low effect on cell viability? q1->q2 No s1_1 Check cell seeding - Ensure single-cell suspension - Plate evenly q1->s1_1 Yes s2_1 Verify cell line - Check integrin expression q2->s2_1 Yes s1_2 Mitigate edge effects - Don't use outer wells s1_1->s1_2 s1_3 Check for precipitation - Visually inspect media s1_2->s1_3 s2_2 Extend incubation time - Test 96h or 120h s2_1->s2_2 s2_3 Expand concentration range - Test lower and higher doses s2_2->s2_3 s2_4 Confirm compound activity - Use fresh stock s2_3->s2_4

Caption: A decision tree for troubleshooting common experimental issues.

References

Potential off-target effects of JNJ-26076713

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "JNJ-26076713" did not yield specific public data. This technical support guide has been generated based on publicly available information for a structurally and functionally related compound, JNJ-38877605 , a potent c-Met inhibitor. This information is intended for research purposes only and not for clinical use.

This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects of JNJ-38877605 during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of JNJ-38877605?

JNJ-38877605 is a potent, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] It binds to the ATP-binding pocket of the c-Met kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways.[2]

Q2: What are the known off-target effects of JNJ-38877605?

While JNJ-38877605 is a highly selective inhibitor for c-Met, some off-target activity has been reported at higher concentrations. The primary known off-target kinases are:

  • Colony-Stimulating Factor 1 Receptor (CSF1R or c-Fms): This is the most potently inhibited off-target kinase, though at a significantly lower potency compared to c-Met.[4][5]

  • Recepteur d'Origine Nantaise (RON): Inhibition of RON phosphorylation has been observed at a concentration of 500 nM.[1][3]

Q3: What was the reason for the discontinuation of JNJ-38877605 in clinical trials?

The clinical development of JNJ-38877605 was halted due to renal toxicity observed in humans.[1][6] Importantly, this toxicity was not related to on-target or off-target kinase inhibition but was caused by the formation of species-specific insoluble metabolites that precipitated in the renal tubules.[1][5][6]

Q4: At what concentrations should I be concerned about off-target effects in my experiments?

Off-target effects are concentration-dependent. Inhibition of RON phosphorylation has been noted at 500 nM.[1][3] It is crucial to perform dose-response experiments in your specific cellular model to differentiate between on-target c-Met inhibition and potential off-target effects.

Q5: How can I confirm that the observed phenotype in my experiment is due to on-target c-Met inhibition?

To confirm on-target activity, you should:

  • Perform a Western blot for phospho-Met (p-Met): This will verify that JNJ-38877605 is inhibiting c-Met phosphorylation at the concentrations used in your experiments.[1]

  • Conduct rescue experiments: If possible, overexpressing a drug-resistant mutant of c-Met should reverse the observed phenotype.

Data Presentation

Kinase Inhibition Profile of JNJ-38877605
Kinase TargetIC50 (nM)Selectivity vs. c-MetNotes
c-Met 4-Primary Target
CSF1R (c-Fms) ~3332>833-foldPrimary Off-Target
RON Inhibition at 500 nMNot explicitly quantified as IC50Off-Target

Note: IC50 values can vary between different experimental setups. The selectivity is calculated as the ratio of IC50 values (IC50 Off-Target / IC50 c-Met).

Troubleshooting Guides

Issue 1: Unexpected cellular phenotype observed at concentrations close to the c-Met IC50.

Potential Cause Troubleshooting Steps
Off-target activity 1. Confirm on-target engagement: Perform a Western blot to verify the inhibition of c-Met phosphorylation at the effective concentration.[1] 2. Dose-response analysis: Carefully titrate JNJ-38877605 to determine if the phenotype tracks with the IC50 for c-Met inhibition. Unexpected phenotypes at higher concentrations may suggest off-target effects. 3. Consult kinome profiling data: If available, review broad kinase screening data to identify other potential targets at your experimental concentration.
Context-specific signaling The c-Met signaling pathway can have diverse effects depending on the cell type and context. The observed phenotype might be a genuine but previously uncharacterized downstream effect of c-Met inhibition in your specific model.

Issue 2: High levels of cytotoxicity observed.

Potential Cause Troubleshooting Steps
Off-target kinase inhibition 1. Perform a kinome-wide selectivity screen: This can identify unintended kinase targets that may be responsible for the cytotoxicity.[8] 2. Test inhibitors with different chemical scaffolds: Using another selective c-Met inhibitor with a different off-target profile can help determine if the cytotoxicity is on- or off-target.[8]
Inappropriate dosage 1. Conduct a dose-response curve: Determine the lowest effective concentration that inhibits c-Met without causing excessive cell death.[8]
Compound solubility issues 1. Check solubility in your media: Ensure the compound is fully dissolved. 2. Use appropriate vehicle controls: The solvent (e.g., DMSO) itself can be toxic at certain concentrations.[8]

Mandatory Visualization

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Motility Motility ERK->Motility AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT3->Proliferation Invasion Invasion STAT3->Invasion JNJ JNJ-38877605 JNJ->cMet Inhibits

Caption: c-Met signaling pathway and the inhibitory action of JNJ-38877605.

Experimental_Workflow Start Start CellCulture Cell Line Selection & Culture Start->CellCulture Treatment Treat cells with JNJ-38877605 CellCulture->Treatment BiochemicalAssay In Vitro Kinase Assay (IC50 Determination) Treatment->BiochemicalAssay CellBasedAssay Cell Viability Assay (e.g., MTT) Treatment->CellBasedAssay WesternBlot Western Blot Analysis (p-Met, p-AKT, p-ERK) Treatment->WesternBlot DataAnalysis Data Analysis & Interpretation BiochemicalAssay->DataAnalysis CellBasedAssay->DataAnalysis WesternBlot->DataAnalysis End End DataAnalysis->End

Caption: A typical experimental workflow for evaluating JNJ-38877605.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of JNJ-38877605 against c-Met and potential off-target kinases.

Principle: This assay measures the transfer of a phosphate (B84403) group from ATP to a substrate by a specific kinase. The inhibition of this reaction by the test compound is quantified. Radiometric and fluorescence-based methods are common.[4]

Materials:

  • Recombinant active kinase (e.g., c-Met, CSF1R)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • JNJ-38877605

  • ATP (radiolabeled [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays)

  • Kinase assay buffer

  • 96- or 384-well plates

  • Detection reagents (e.g., scintillation fluid, fluorescence plate reader)

Procedure (Example using a radiometric filter binding assay):

  • Prepare a serial dilution of JNJ-38877605 in the kinase assay buffer.

  • In each well of a multi-well plate, add the assay buffer, the specific kinase, and its substrate.

  • Add the diluted JNJ-38877605 to the wells. Include control wells with vehicle (e.g., DMSO) only.

  • Initiate the enzymatic reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.

  • Stop the reaction by adding a solution like phosphoric acid.

  • Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Quantify the radioactivity on the filter using a scintillation counter.

  • Plot the percentage of kinase inhibition against the log concentration of JNJ-38877605 and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Assessing c-Met Phosphorylation

Objective: To confirm the on-target activity of JNJ-38877605 in a cellular context by measuring the phosphorylation status of c-Met and its downstream effectors.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • JNJ-38877605

  • Hepatocyte Growth Factor (HGF) (for stimulated models)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Met, anti-total-Met, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. If studying stimulated phosphorylation, serum-starve the cells for 4-6 hours. Treat the cells with the desired concentrations of JNJ-38877605 for 1-2 hours. For stimulated models, add HGF for 15-30 minutes before lysis.[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples for 5 minutes.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and add a chemiluminescent substrate.

  • Image Acquisition and Analysis: Capture the signal using an imaging system and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

References

Technical Support Center: JNJ-26076713 Stability and Use in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of the c-Met inhibitor JNJ-26076713 in cell culture applications. While specific stability data for this compound in various cell culture media is not publicly available, this guide offers troubleshooting advice and experimental protocols to help you assess its stability and ensure consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound for cell culture experiments?

For optimal results, it is recommended to prepare a concentrated stock solution of this compound in a suitable solvent like anhydrous DMSO.[1] This stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[1] Immediately before use, dilute the stock solution into your pre-warmed cell culture medium to the final desired concentration.[1]

Q2: What are the potential signs of this compound degradation in my experiments?

Degradation of the compound can lead to inconsistent or reduced biological activity. Signs of degradation may include:

  • A decrease in the expected potency (higher IC50 or GI50 values) over the course of an experiment.[1]

  • Variability in results between experiments conducted at different times.

  • The appearance of unexpected peaks or the reduction of the parent compound peak in analytical methods such as HPLC or LC-MS.[1]

Q3: What factors in cell culture medium can affect the stability of small molecules like this compound?

Several components within cell culture media can potentially impact the stability of small molecule inhibitors:

  • pH: The pH of the medium can influence the rate of hydrolysis of certain chemical moieties.[1]

  • Serum Components: Proteins in fetal bovine serum (FBS) can bind to small molecules, potentially affecting their availability and stability.[1]

  • Reducing Agents: Some media, like RPMI-1640, contain reducing agents such as glutathione, which could potentially interact with the compound.[2]

  • Light and Temperature: Exposure to light and elevated temperatures (like 37°C in an incubator) can accelerate the degradation of photosensitive or thermally labile compounds.[3][4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent or diminishing effects of this compound in cell-based assays. Compound degradation in cell culture medium.Prepare fresh dilutions of the compound from a frozen stock for each experiment. Minimize the time the compound is in the aqueous medium at 37°C before being added to the cells.[1] Consider performing a stability study to determine the compound's half-life in your specific medium.
Binding to plasticware.Pre-incubating pipette tips and plates with a blocking agent like bovine serum albumin (BSA) may help reduce non-specific binding.
Interaction with serum proteins.If your cell line permits, consider reducing the serum concentration or using a serum-free medium to assess if serum components are interfering with the compound's activity.[1]
High variability between replicate wells or plates. Uneven distribution of the compound.Ensure thorough mixing of the compound in the medium before adding it to the cells.
Cell plating inconsistency.Ensure a uniform cell density across all wells and plates.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • Analytical instrumentation (e.g., HPLC, LC-MS)

  • Ice-cold acetonitrile (B52724)

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.[1]

  • Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture medium to the final working concentration you intend to use in your experiments (e.g., 1 µM). Prepare enough volume for all time points.[1]

  • Time-Point Sampling: Place the medium containing this compound in a sterile container and incubate under standard cell culture conditions (37°C, 5% CO₂).[1]

  • Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The T=0 sample should be collected immediately after spiking.[1]

  • Sample Preparation: For each time point, transfer a known volume (e.g., 100 µL) to a clean microcentrifuge tube. To precipitate proteins and halt degradation, add three volumes of ice-cold acetonitrile (300 µL).[1]

  • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for analysis.

  • Analytical Quantification: Analyze the concentration of the remaining this compound in each sample using a validated analytical method like HPLC or LC-MS.

  • Data Analysis: Plot the concentration of this compound as a percentage of the T=0 concentration versus time. From this data, you can determine the compound's half-life in the medium under your experimental conditions.

Protocol 2: Western Blot Analysis for c-Met Phosphorylation

This protocol can be used to confirm the on-target activity of this compound by assessing the phosphorylation status of its target, the c-Met receptor.[5]

Materials:

  • c-Met activated cancer cells

  • This compound

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Primary antibodies (anti-phospho-c-Met and anti-total c-Met)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed c-Met activated cancer cells and allow them to attach. Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).[5]

  • Cell Lysis: Wash the cells with cold PBS and then lyse them using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Probe the membrane with a primary antibody specific for phosphorylated c-Met (p-c-Met).

    • Wash the membrane and then probe with a primary antibody for total c-Met as a loading control.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A reduction in the p-c-Met signal relative to the total c-Met signal in treated cells compared to untreated controls indicates target engagement by this compound.[5]

Data Presentation

Table 1: Template for Recording Stability Data of this compound in Cell Culture Medium

Time Point (hours)Concentration (µM)% Remaining (relative to T=0)
0100
2
4
8
24
48
72

Visualizations

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates GRB2 GRB2/SOS cMet->GRB2 PI3K PI3K cMet->PI3K JNJ_26076713 This compound JNJ_26076713->cMet Inhibits RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.

Stability_Workflow start Start prep_stock Prepare 10 mM Stock in Anhydrous DMSO start->prep_stock spike_media Spike Pre-warmed Media to 1 µM prep_stock->spike_media incubate Incubate at 37°C, 5% CO₂ spike_media->incubate sampling Sample at 0, 2, 4, 8, 24, 48, 72h incubate->sampling precipitate Add 3 vol. Ice-Cold Acetonitrile sampling->precipitate centrifuge Centrifuge to Pellet Protein precipitate->centrifuge analyze Analyze Supernatant by LC-MS centrifuge->analyze data_analysis Plot % Remaining vs. Time analyze->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing the stability of this compound in cell culture medium.

References

Troubleshooting JNJ-26076713 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ-26076713. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential challenges and ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and orally active non-peptide antagonist of αv integrins.[1] It specifically targets the αvβ3 and αvβ5 integrin subtypes, which are crucial mediators of cell adhesion, migration, and signaling.[1] These integrins play a significant role in angiogenesis (the formation of new blood vessels), a process implicated in various physiological and pathological conditions, including cancer and retinopathies.[2] By blocking the interaction of these integrins with their ligands in the extracellular matrix, this compound can inhibit downstream signaling pathways involved in cell proliferation and survival.[3]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound should be stored as a solid at -20°C for long-term storage. For short-term storage, it can be kept at 4°C. When preparing stock solutions, it is recommended to use a solvent like dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: In which types of in vitro and in vivo models has this compound been shown to be effective?

A3: this compound has demonstrated efficacy in various preclinical models. In vitro, it has been shown to inhibit FGF2-induced migration of Human Umbilical Vein Endothelial Cells (HUVECs).[1] In vivo, it has been effective in a mouse model of oxygen-induced retinopathy, where it inhibited retinal neovascularization.[1] Furthermore, in a diabetic rat model, this compound reduced retinal vascular permeability and leukostasis.[1] It has also been shown to inhibit angiogenesis in the chick chorioallantoic membrane (CAM) model.[1]

Q4: What is the solubility of this compound and how should I prepare my working solutions?

A4: this compound is soluble in DMSO. To prepare a stock solution, dissolve the solid compound in 100% DMSO. For cell-based assays, it is crucial to dilute the DMSO stock solution in your cell culture medium to the desired final concentration. To avoid solvent-induced toxicity, ensure that the final concentration of DMSO in your culture medium is low, typically less than 0.5%.

Troubleshooting Guides

Issue 1: High Variability in Experimental Results

Potential Cause 1: Inconsistent Compound Activity

  • Solution: Ensure proper storage of this compound as a solid at -20°C and as a stock solution in DMSO at -80°C. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Prepare fresh dilutions of the compound for each experiment.

Potential Cause 2: Presence of Serum in Culture Media

  • Explanation: Serum contains various proteins, such as vitronectin and fibronectin, that can bind to integrins and may compete with this compound, potentially reducing its effective concentration.[3]

  • Solution: If possible, perform your experiments in serum-free or low-serum media. If serum is required for cell viability, consider a serum-starvation period before adding the compound. Be consistent with the serum concentration used across all experiments to ensure reproducibility.

Potential Cause 3: Heterogeneity of Integrin Expression

  • Explanation: The expression levels of αvβ3 and αvβ5 integrins can vary between different cell types and even within the same cell line at different passages.

  • Solution: Regularly verify the expression of the target integrins in your cell line using techniques like flow cytometry or western blotting. Use cells at a consistent passage number for your experiments.

Issue 2: Lower Than Expected Efficacy

Potential Cause 1: Suboptimal Divalent Cation Concentration

  • Explanation: Integrin-ligand binding is dependent on the presence of divalent cations like Ca²⁺ and Mg²⁺.

  • Solution: Ensure that your experimental buffers and culture media are supplemented with appropriate concentrations of these cations.

Potential Cause 2: Compound Degradation in Media

  • Explanation: The stability of small molecules can be affected by the components, pH, and temperature of the cell culture medium.[4]

Issue 3: Off-Target Effects

Potential Cause 1: Non-Specific Binding

  • Explanation: As an RGD-mimetic, this compound could potentially interact with other integrins that recognize the RGD motif, although it is reported to be selective for αvβ3 and αvβ5.

  • Solution: To confirm that the observed effects are mediated by the target integrins, consider using control cells with knocked-down expression of αvβ3 or αvβ5. Additionally, you can perform competition assays with known ligands for other integrins to assess specificity.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterTarget IntegrinIC50 ValueCell Line/AssayReference
Inhibition of Bindingαvβ32.3 nMPurified Receptor Assay[1]
Inhibition of Bindingαvβ56.3 nMPurified Receptor Assay[1]
Inhibition of Migration-Dose-dependentFGF2-induced HUVEC Migration[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosage and AdministrationKey FindingsReference
Oxygen-Induced Retinopathy (Mouse)30, 60, and 120 mg/kg, oral gavage, twice daily for 5 days33%, 43%, and 67% inhibition of neovascularization, respectively[1]
Diabetic Retinopathy (Rat)60 mg/kg, oral gavage, twice daily for 5 days48% reduction in leukocyte adhesion and inhibition of retinal vascular permeability[1]
Chick Chorioallantoic Membrane (CAM)0.1, 1, and 10 µgDose-dependent inhibition of angiogenesis[1]

Experimental Protocols

Cell Adhesion Assay

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Plate Coating: Coat a 96-well plate with an appropriate extracellular matrix protein (e.g., vitronectin or fibronectin) at a concentration of 1-10 µg/mL in PBS. Incubate for 1-2 hours at 37°C or overnight at 4°C.

  • Blocking: Wash the plate twice with PBS and block non-specific binding sites with a solution of 1% Bovine Serum Albumin (BSA) in serum-free medium for 1 hour at 37°C.

  • Cell Preparation: Harvest cells and resuspend them in serum-free medium containing 0.5% BSA.

  • Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.

  • Seeding: Add 1 x 10⁴ to 5 x 10⁴ cells per well to the coated and blocked plate.

  • Incubation: Incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.

  • Quantification: Quantify the number of adherent cells using a suitable method, such as staining with crystal violet and measuring the absorbance, or using a fluorescence-based assay like Calcein-AM.

HUVEC Migration (Transwell) Assay

This protocol is a general guideline and should be optimized for your specific experimental setup.

  • Insert Coating: Coat the underside of a Transwell insert (8 µm pore size) with 10 µg/mL fibronectin in PBS for 1 hour at 37°C.

  • Cell Preparation: Culture HUVECs to 80-90% confluency and then serum-starve for 4-6 hours.

  • Assay Setup:

    • In the lower chamber of a 24-well plate, add medium containing a chemoattractant (e.g., VEGF or FGF2).

    • Add various concentrations of this compound or vehicle control (DMSO) to the lower chamber.

    • Harvest the serum-starved HUVECs and resuspend them in serum-free medium.

    • Add 1 x 10⁵ HUVECs to the upper chamber of the Transwell insert.

  • Incubation: Incubate for 4-6 hours at 37°C in a CO₂ incubator.

  • Staining and Quantification:

    • Remove the non-migrated cells from the top of the insert with a cotton swab.

    • Fix the migrated cells on the underside of the membrane with methanol (B129727) and stain with a suitable dye (e.g., crystal violet or DAPI).

    • Elute the stain and measure the absorbance or count the number of migrated cells in several fields of view under a microscope.

Mandatory Visualization

G ECM Extracellular Matrix (e.g., Vitronectin, Fibronectin) Integrin αvβ3 / αvβ5 Integrin ECM->Integrin binds FAK FAK Integrin->FAK activates JNJ This compound JNJ->Integrin antagonizes PI3K PI3K FAK->PI3K activates CellMigration Cell Adhesion & Migration FAK->CellMigration Akt Akt PI3K->Akt activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival

Caption: Signaling pathway of αv integrins and the inhibitory action of this compound.

G Start Start: Inconsistent Results CheckCompound Check Compound Storage & Handling Start->CheckCompound CheckSerum Evaluate Serum Effects Start->CheckSerum CheckIntegrin Verify Integrin Expression Start->CheckIntegrin UseAliquots Use Fresh Aliquots CheckCompound->UseAliquots SerumFree Use Serum-Free/ Low-Serum Media CheckSerum->SerumFree ConsistentPassage Use Consistent Cell Passage CheckIntegrin->ConsistentPassage End Consistent Results UseAliquots->End SerumFree->End ConsistentPassage->End

Caption: Troubleshooting workflow for experimental variability with this compound.

References

Preventing JNJ-26076713 Precipitation in Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing JNJ-26076713, a potent and orally active αV integrin antagonist. Precipitation of this compound during experimental assays can be a significant challenge, leading to inaccurate results and wasted resources. This guide offers troubleshooting advice and frequently asked questions (FAQs) to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For in vitro assays, it is recommended to prepare a stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for dissolving a wide range of organic compounds for use in cell-based assays.

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer (e.g., PBS or cell culture medium). What can I do?

A2: This is a common issue for compounds with low aqueous solubility. Here are several strategies to mitigate precipitation:

  • Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain the solubility of this compound at the desired working concentration. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. However, you may need to empirically determine the optimal concentration for your specific cell type and assay.

  • Use a Co-solvent: In some cases, the addition of a co-solvent to your aqueous buffer can improve the solubility of the compound.

  • Prepare Fresh Dilutions: It is best practice to prepare fresh dilutions of this compound in your aqueous buffer immediately before use. Avoid storing diluted solutions for extended periods.

  • Vortex During Dilution: When diluting the DMSO stock, add it to the aqueous buffer while vortexing to ensure rapid and uniform mixing, which can help prevent localized high concentrations that are prone to precipitation.

  • Consider the pH of the Buffer: The solubility of a compound can be pH-dependent. Ensure the pH of your assay buffer is within a range that favors the solubility of this compound.

Q3: What is a suitable vehicle for in vivo administration of this compound?

A3: In a key study investigating the effects of this compound in animal models of ocular vasculopathy, the compound was administered orally to mice and rats.[1] While the specific vehicle is not detailed in the abstract, for oral gavage of hydrophobic compounds, common vehicles include corn oil, carboxymethyl cellulose (B213188) (CMC), or a solution containing a small percentage of a non-ionic surfactant like Tween 80. The choice of vehicle can significantly impact the bioavailability of the compound.

Troubleshooting Guide

This section provides a structured approach to resolving precipitation issues with this compound.

Issue Possible Cause Recommended Solution
Precipitation upon initial dissolution in DMSO. 1. Compound has low solubility even in DMSO.2. DMSO has absorbed moisture (hygroscopic).3. Insufficient mixing.1. Gentle warming (to 37°C) and sonication can aid dissolution.2. Use fresh, anhydrous DMSO.3. Vortex vigorously.
Precipitation in aqueous buffer immediately after dilution. 1. Final concentration of this compound exceeds its aqueous solubility limit.2. Final DMSO concentration is too low.3. Rapid precipitation due to poor mixing.1. Lower the final working concentration of this compound.2. Increase the final DMSO concentration (while staying within the tolerance limits of your cells).3. Add the DMSO stock to the buffer dropwise while vortexing.
Precipitation observed in the assay plate over time. 1. Compound is unstable in the aqueous buffer over the incubation period.2. Interaction with components of the cell culture medium (e.g., proteins in serum).1. Prepare fresh dilutions immediately before adding to the assay plate.2. Reduce the serum concentration in your medium if your assay allows, or test for compatibility with serum-free media.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays
  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Vortex mixer

    • Sonicator (optional)

    • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of DMSO to the vial containing the solid compound.

    • Vortex the solution vigorously until the solid is completely dissolved.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

    • Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound for Cell-Based Assays
  • Materials:

    • This compound DMSO stock solution

    • Pre-warmed (37°C) aqueous assay buffer (e.g., cell culture medium with or without serum)

    • Vortex mixer

  • Procedure:

    • Thaw a vial of the this compound DMSO stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your assay. Ensure the final DMSO concentration remains low (typically ≤ 0.5%).

    • While gently vortexing the pre-warmed aqueous buffer, add the calculated volume of the DMSO stock solution dropwise.

    • Use the freshly prepared working solution immediately in your experiment.

Visualizing Experimental Workflows

To aid in understanding the recommended procedures, the following diagrams illustrate the key steps.

G cluster_stock Stock Solution Preparation start Start: Solid this compound add_dmso Add Anhydrous DMSO start->add_dmso mix Vortex / Sonicate add_dmso->mix aliquot Aliquot into single-use vials mix->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a this compound stock solution in DMSO.

G cluster_working Working Solution Preparation thaw Thaw DMSO Stock dilute Add stock to buffer while vortexing thaw->dilute warm_buffer Pre-warm Aqueous Buffer warm_buffer->dilute use Use immediately in assay dilute->use

References

Technical Support Center: JNJ-38877605 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dose-response curve experiments using JNJ-38877605, a potent and selective c-Met inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of JNJ-38877605?

A1: JNJ-38877605 is an orally active, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] It binds to the ATP-binding pocket of the c-Met kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways.[3]

Q2: What is the reported IC50 value for JNJ-38877605?

A2: JNJ-38877605 has a reported IC50 of approximately 4 nM for c-Met kinase activity.[1][3][4]

Q3: How selective is JNJ-38877605?

A3: JNJ-38877605 is highly selective for c-Met, exhibiting over 600-fold greater selectivity for c-Met compared to a panel of more than 200 other tyrosine and serine-threonine kinases.[1][3][4] Some studies have reported even higher selectivity, with over 833-fold selectivity against the next most potently inhibited kinase, Fms.[3][5]

Q4: Are there any known off-target effects of JNJ-38877605?

A4: While highly selective, JNJ-38877605 has been observed to inhibit the phosphorylation of RON (Recepteur d'Origine Nantaise), another receptor tyrosine kinase, at a concentration of 500 nM.[6]

Q5: Why was the clinical development of JNJ-38877605 discontinued?

A5: The clinical development of JNJ-38877605 was halted due to species-specific renal toxicity observed in humans and rabbits.[5][7] This toxicity was not a direct result of on-target or off-target kinase inhibition but was caused by the formation of insoluble metabolites generated by the enzyme aldehyde oxidase, which led to crystal formation in the renal tubules.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for JNJ-38877605.

ParameterValueCell Line/SystemReference
c-Met Kinase IC50 4 nMIn vitro kinase assay[1][3][4]
Selectivity >600-fold vs. >200 kinasesKinase panel screening[1][3][4]
RON Kinase Inhibition Observed at 500 nMCellular assays[6]
Inhibition of Cell Growth (IC50) 11-50 nMCancer cell lines with MET amplification[8]

Experimental Protocols

Cell Viability Assay (e.g., MTT Assay)

This protocol is designed to determine the concentration of JNJ-38877605 required to inhibit 50% of cell viability (IC50).

Materials:

  • Cancer cell line of interest (e.g., GTL16)

  • Complete growth medium

  • JNJ-38877605

  • DMSO (vehicle)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of JNJ-38877605 in complete growth medium. The final DMSO concentration should be less than 0.1%. Remove the medium from the wells and add 100 µL of the JNJ-38877605 dilutions or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the JNJ-38877605 concentration to determine the IC50 value using a sigmoidal dose-response curve.[3]

Western Blot Analysis for c-Met Phosphorylation

This protocol is used to confirm the on-target activity of JNJ-38877605 by assessing the phosphorylation status of c-Met.

Materials:

  • Cancer cell line of interest

  • JNJ-38877605

  • Hepatocyte Growth Factor (HGF), if applicable

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-c-Met, anti-total-c-Met)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with desired concentrations of JNJ-38877605 for 1-2 hours. If studying HGF-induced phosphorylation, stimulate with HGF (e.g., 50 ng/mL) for 15-30 minutes before lysis.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, then boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate.[6]

Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet p-c-Met cMet->p_cMet JNJ JNJ-38877605 JNJ->cMet Inhibits ATP ATP ATP->p_cMet ADP ADP p_cMet->ADP GRB2 GRB2 p_cMet->GRB2 PI3K PI3K p_cMet->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion AKT AKT PI3K->AKT Survival Survival AKT->Survival Experimental_Workflow start Start cell_culture Cell Line Selection & Culture start->cell_culture treatment Treatment with JNJ-38877605 Serial Dilutions cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot Analysis (p-c-Met, p-AKT, p-ERK) treatment->western_blot ic50 IC50 Determination viability_assay->ic50 data_analysis Data Analysis & Interpretation ic50->data_analysis western_blot->data_analysis end End data_analysis->end Troubleshooting_Logic cluster_issue Observed Issue cluster_investigation Investigation Steps cluster_cause Potential Cause unexpected_phenotype Unexpected Cellular Phenotype at concentrations near IC50 check_on_target Confirm On-Target Activity (Western Blot for p-c-Met) unexpected_phenotype->check_on_target Is c-Met inhibited? dose_response_toxicity Perform Dose-Response for Toxicity check_on_target->dose_response_toxicity Yes context_specific Context-Specific Signaling check_on_target->context_specific No check_off_target Investigate Off-Target Effects (e.g., p-RON) dose_response_toxicity->check_off_target Toxicity at high conc.? cytotoxicity General Cytotoxicity dose_response_toxicity->cytotoxicity Yes off_target Off-Target Effect check_off_target->off_target p-RON increased?

References

Determining the optimal incubation time with JNJ-26076713

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the optimal incubation time with JNJ-26076713, a potent CHK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective inhibitor of Checkpoint Kinase 1 (CHK1). CHK1 is a crucial serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2] In response to DNA damage or replication stress, CHK1 is activated, leading to cell cycle arrest to allow for DNA repair.[3][4][5] By inhibiting CHK1, this compound prevents this cell cycle arrest, causing cells with DNA damage to proceed through the cell cycle, which can lead to mitotic catastrophe and apoptosis.[4][6] This is particularly effective in cancer cells that have a high reliance on the CHK1 pathway for survival due to other genetic defects, such as p53 mutations.[1][6]

Q2: Why is determining the optimal incubation time crucial?

The effects of CHK1 inhibition on cell viability may not be immediate.[2] An insufficient incubation time may not allow for the accumulation of DNA damage and subsequent cell death to occur, leading to an underestimation of the compound's efficacy.[2] Conversely, an excessively long incubation time might lead to secondary effects not directly related to CHK1 inhibition. Therefore, a time-course experiment is essential to identify the optimal window for observing the desired cellular phenotype.

Q3: What are the expected cellular effects of this compound treatment?

Treatment with a CHK1 inhibitor like this compound is expected to cause:

  • Abrogation of cell cycle checkpoints: This leads to premature entry into mitosis, especially in the presence of DNA damaging agents.[4][6]

  • Increased DNA damage: Inhibition of CHK1 can lead to the collapse of stalled replication forks, resulting in an accumulation of DNA double-strand breaks.[4]

  • Induction of apoptosis: The accumulation of extensive DNA damage ultimately triggers programmed cell death.[4]

  • Changes in protein phosphorylation: A key marker of CHK1 inhibition is the modulation of its phosphorylation status. Inhibition can block the autophosphorylation of CHK1 at Serine 296 (S296) and may lead to an accumulation of phosphorylation at other sites like Serine 345 (S345) by the upstream kinase ATR.[7][8][9][10]

Q4: What are some potential off-target effects to be aware of?

While newer generations of CHK1 inhibitors are more selective, off-target effects can still occur, especially at higher concentrations.[11] Some CHK1 inhibitors have been shown to affect other kinases, such as CDK2.[3][11] It is important to consult the selectivity profile of the specific inhibitor being used.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound.

Problem Possible Causes Troubleshooting Steps
Inconsistent or no inhibition of CHK1 phosphorylation (e.g., pCHK1 S296) 1. Inactive Compound: The inhibitor may have degraded due to improper storage or handling.[11] 2. Incorrect Concentration: The concentration used may be too low to effectively inhibit CHK1 in your specific cell line.[11] 3. Suboptimal Assay Conditions: Issues with the Western blot protocol, such as antibody quality or buffer composition, can lead to poor results.[11]1. Verify Compound Integrity: Confirm the storage conditions and expiration date of this compound. If possible, test the compound on a sensitive, positive control cell line.[11] 2. Perform a Dose-Response Experiment: Treat cells with a range of inhibitor concentrations to determine the optimal dose for CHK1 inhibition in your cell line.[11] 3. Optimize Western Blot Protocol: Ensure the use of high-quality antibodies and validated protocols.
Low cytotoxicity observed in cell viability assays 1. Insufficient Incubation Time: The effects of CHK1 inhibition on cell viability may take time to manifest.[2] 2. Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms, such as a functional p53 pathway.[1][2] 3. Suboptimal Drug Concentration: The concentration used may not be sufficient to induce cell death.[1]1. Extend the Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration of treatment.[2] 2. Assess Cell Line Characteristics: Characterize the p53 status of your cell line. Consider using cell lines known to be sensitive to CHK1 inhibitors. 3. Perform a Dose-Response Curve: Determine the IC50 value for your specific cell line with a broad range of concentrations.[1]
High variability in IC50 values between experiments 1. Inconsistent Cell Seeding Density: Variations in the initial number of cells can affect the results. 2. Variability in Reagent Preparation: Inaccurate serial dilutions or improper mixing can lead to inconsistencies.[2] 3. Edge Effects on Assay Plates: Wells on the perimeter of a microplate are prone to evaporation, which can affect cell growth and compound concentration.[2]1. Standardize Cell Seeding: Perform a cell titration experiment to determine the optimal seeding density and ensure consistent cell numbers in all experiments.[2] 2. Prepare Fresh Reagents: Prepare fresh serial dilutions of the compound for each experiment and ensure thorough mixing.[2] 3. Mitigate Edge Effects: Avoid using the outermost wells for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier.[2]

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time using Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the optimal incubation time of this compound by assessing its effect on cell viability over a time course.

Materials:

  • This compound stock solution (in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Remove the medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • At the end of each incubation period, add 10 µL of MTT solution to each well.[12]

    • Incubate the plates for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[12][13]

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12][14]

    • Mix thoroughly to ensure complete solubilization.[12][14]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[12][13]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each concentration at each time point relative to the vehicle-treated control cells.

    • Plot the cell viability against the log of the this compound concentration for each time point to determine the IC50 value at each incubation time. The optimal incubation time is typically the one that gives a stable and potent IC50 value.

Protocol 2: Western Blot Analysis of Phosphorylated CHK1 (pCHK1)

This protocol is to confirm the on-target effect of this compound by detecting changes in CHK1 phosphorylation.

Materials:

  • This compound

  • Cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-pCHK1 (S296), anti-pCHK1 (S345), anti-total CHK1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Wash buffer (TBST)

  • ECL detection reagent

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat with various concentrations of this compound for the desired incubation times.

    • Wash cells with cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples and separate them by SDS-PAGE.[15]

    • Transfer the separated proteins to a PVDF membrane.[11][15]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.[11]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash the membrane three times with TBST.[11]

  • Detection:

    • Visualize the protein bands using an ECL detection reagent and an imaging system.[1]

  • Analysis:

    • Quantify the band intensities and normalize the pCHK1 signal to the total CHK1 and/or the loading control. A decrease in pCHK1 (S296) and a potential increase in pCHK1 (S345) would indicate effective CHK1 inhibition.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle distribution.

Materials:

  • This compound

  • Cell line of interest

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase)[16][17]

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound for the desired time points.

    • Harvest the cells, including any floating cells in the medium.

  • Fixation:

    • Wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[16][17]

    • Incubate the cells on ice or at -20°C for at least 2 hours.[16][17]

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI staining solution.[17]

    • Incubate in the dark for at least 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M or sub-G1 (apoptotic) phase would be an expected outcome of effective CHK1 inhibition.

Visualizations

CHK1_Signaling_Pathway cluster_upstream DNA Damage Response Activation cluster_chk1 CHK1 Activation and Function cluster_downstream Cell Cycle Regulation DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 p-CHK1 (S345) CHK1->pCHK1 Cdc25 Cdc25 pCHK1->Cdc25 inhibits Cell_Cycle_Arrest Cell Cycle Arrest Cdc25->Cell_Cycle_Arrest prevents JNJ26076713 This compound JNJ26076713->CHK1 inhibits

Caption: CHK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_incubation Time-Course Incubation cluster_assay Endpoint Assays Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with this compound (Dose-Response) Seed_Cells->Treat_Cells Incubate_24h Incubate 24h Treat_Cells->Incubate_24h Incubate_48h Incubate 48h Treat_Cells->Incubate_48h Incubate_72h Incubate 72h Treat_Cells->Incubate_72h Viability_Assay Cell Viability Assay (MTT) Incubate_24h->Viability_Assay Western_Blot Western Blot (pCHK1) Incubate_24h->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Incubate_24h->Cell_Cycle_Analysis Incubate_48h->Viability_Assay Incubate_48h->Western_Blot Incubate_48h->Cell_Cycle_Analysis Incubate_72h->Viability_Assay Incubate_72h->Western_Blot Incubate_72h->Cell_Cycle_Analysis Data_Analysis Data Analysis & Optimal Time Determination Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Cell_Cycle_Analysis->Data_Analysis

Caption: Experimental workflow for determining the optimal incubation time.

Troubleshooting_Tree Start Low or No Effect Observed Check_Concentration Is the concentration optimal? Start->Check_Concentration Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response No Check_Time Is the incubation time sufficient? Check_Concentration->Check_Time Yes Time_Course Perform Time-Course Experiment (24-72h) Check_Time->Time_Course No Check_Cell_Line Is the cell line sensitive? Check_Time->Check_Cell_Line Yes Assess_p53 Assess p53 status / Use sensitive cell line Check_Cell_Line->Assess_p53 No Check_Compound Is the compound active? Check_Cell_Line->Check_Compound Yes Verify_Storage Verify storage / Use positive control Check_Compound->Verify_Storage No

References

Technical Support Center: JNJ-26076713 Cytotoxicity Assessment in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific compound "JNJ-26076713" is not available. The following technical support guide provides general best practices and troubleshooting advice for assessing compound-induced cytotoxicity in primary cell cultures, which can be applied to novel compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to consider before initiating cytotoxicity studies with a new compound like this compound in primary cells?

A1: Before beginning cytotoxicity experiments with a new compound in primary cells, it is crucial to establish a robust experimental setup. First, ensure the health and viability of your primary cells are optimal, ideally greater than 95%, and use cells at a low passage number to avoid issues related to senescence.[1] It is also essential to determine the appropriate concentration of the solvent (e.g., DMSO) that will be used to dissolve the compound, ensuring it is non-toxic to the cells.[1] A comprehensive dose-response experiment should be planned to identify the half-maximal cytotoxic concentration (CC50).[2] This involves testing a wide range of compound concentrations. Finally, consider the possibility of the compound interfering with the cytotoxicity assay itself.[1]

Q2: What are the common signs of cytotoxicity to monitor in primary cell cultures treated with this compound?

A2: Signs of cytotoxicity can manifest in several ways. A primary indicator is a significant reduction in cell viability, which can be quantified using various assays like MTT, MTS, or ATP-based assays.[1] Another key sign is the loss of plasma membrane integrity, which can be detected using membrane-impermeable dyes such as propidium (B1200493) iodide (PI) or trypan blue.[1] Researchers should also look for morphological changes in the cells, including shrinkage, rounding, and detachment from the culture surface for adherent cells.[1] The appearance of apoptotic bodies can also indicate programmed cell death.[1]

Q3: How can I differentiate between a cytotoxic and a cytostatic effect of a compound?

A3: Distinguishing between a cytotoxic (cell-killing) and a cytostatic (inhibition of proliferation) effect is a critical aspect of compound characterization. A cytotoxic effect leads to a decrease in the number of viable cells below the initial seeding density. In contrast, a cytostatic effect will result in a plateau of cell numbers, where the cell count does not increase over time but also does not significantly decrease.[1] To differentiate these effects, one can perform a cell proliferation assay (e.g., BrdU incorporation or cell counting over time) in parallel with a viability assay (e.g., trypan blue exclusion).

Q4: What are some potential reasons for high variability in my cytotoxicity assay results?

A4: High variability in cytotoxicity measurements can stem from several sources. Inconsistent cell seeding density is a common issue; therefore, ensuring a homogenous single-cell suspension before plating is critical.[1] If using primary cells from different donors, be aware of potential donor-to-donor variability in sensitivity to the compound.[1] Pipetting errors, the presence of air bubbles in the wells, and fluctuations in incubation conditions can also contribute to variability.[3]

Troubleshooting Guides

Problem 1: Unexpectedly High Cytotoxicity Observed at Low Concentrations of this compound
Possible Cause Troubleshooting Step
Compound Concentration Error Verify the stock solution concentration and all subsequent dilutions. Ensure accurate pipetting.
Solvent Toxicity Run a solvent-only control at the highest concentration used in the experiment to rule out solvent-induced toxicity.[1]
High Sensitivity of Primary Cells Primary cells can be more sensitive than cell lines.[4] Perform a wider dose-response curve starting from very low (e.g., nanomolar) concentrations.
Prolonged Exposure Time Reduce the incubation time with the compound. Cytotoxicity can be time-dependent.[1]
Suboptimal Cell Health Ensure primary cells are healthy and have high viability before starting the experiment. Use low-passage cells.[1]
Problem 2: No Cytotoxicity Observed Even at High Concentrations of this compound
Possible Cause Troubleshooting Step
Compound Insolubility Check for precipitation of the compound in the culture medium. If necessary, adjust the solvent or formulation.
Compound Degradation Ensure the compound is stored correctly and is not expired. Prepare fresh solutions for each experiment.
Assay Interference The compound may interfere with the assay reagents. For example, some compounds can reduce MTT, leading to a false-positive signal for viability.[1] Confirm results with an alternative cytotoxicity assay based on a different principle (e.g., LDH release).
Incorrect Assay Endpoint The chosen incubation time may be too short to induce a cytotoxic effect. Perform a time-course experiment.
Cell Resistance The specific primary cell type may be resistant to the compound's mechanism of action.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Materials:

  • Primary cells

  • Complete cell culture medium

  • This compound (or test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.

Materials:

  • Primary cells

  • Complete cell culture medium

  • This compound (or test compound)

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant.

  • Incubation: Incubate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_prep Prepare Primary Cells cell_seeding Seed Cells in 96-well Plate cell_prep->cell_seeding compound_prep Prepare this compound Dilutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate for Defined Period treatment->incubation assay_choice Select Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay_choice assay_procedure Perform Assay Protocol assay_choice->assay_procedure data_acquisition Measure Signal (Absorbance/Fluorescence) assay_procedure->data_acquisition data_analysis Calculate % Viability/ % Cytotoxicity data_acquisition->data_analysis dose_response Generate Dose-Response Curve data_analysis->dose_response cc50 Determine CC50 Value dose_response->cc50 troubleshooting_workflow start Unexpected Cytotoxicity Result check_conc Verify Compound Concentration and Purity start->check_conc check_conc->start Error Found check_solvent Assess Solvent Toxicity check_conc->check_solvent Concentration OK check_solvent->start Toxicity Found check_cells Evaluate Baseline Cell Health check_solvent->check_cells Solvent OK check_cells->start Poor Health dose_response Perform Dose-Response & Time-Course Experiments check_cells->dose_response Cells Healthy alt_assay Use Alternative Cytotoxicity Assay dose_response->alt_assay investigate_mechanism Investigate Mechanism of Cell Death alt_assay->investigate_mechanism end Optimized Protocol investigate_mechanism->end signaling_pathway cluster_upstream Upstream Events cluster_downstream Downstream Pathways compound This compound (Hypothetical Target) target_inhibition Target Inhibition compound->target_inhibition off_target Off-Target Effects compound->off_target stress Cellular Stress (e.g., Oxidative Stress) target_inhibition->stress off_target->stress apoptosis Apoptosis Pathway (Caspase Activation) cytotoxicity Cytotoxicity apoptosis->cytotoxicity necrosis Necrosis Pathway (Membrane Damage) necrosis->cytotoxicity stress->apoptosis stress->necrosis

References

Technical Support Center: JNJ-26076713 Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNJ-26076713 in angiogenesis assays. The information is tailored for scientists and drug development professionals to help interpret inconsistent results and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent or no inhibition of tube formation with this compound in our in vitro assay. What are the potential reasons?

A1: Inconsistent or absent inhibitory effects in tube formation assays can arise from several factors:

  • Suboptimal Compound Concentration: The effective concentration of this compound may not have been reached. It is crucial to perform a dose-response curve to determine the optimal inhibitory concentration for your specific endothelial cell type and experimental conditions.

  • Cell Health and Passage Number: Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), should be used at a low passage number (ideally below 6).[1] High-passage cells can exhibit altered gene expression and reduced responsiveness.[1] Ensure the cells are healthy and subconfluent before starting the experiment.

  • Seeding Density: The initial number of cells seeded is critical for forming a robust tubular network.[1] Too few cells will result in a sparse network, while too many can lead to a confluent monolayer, masking any inhibitory effects.[1] The optimal seeding density is cell-type specific and should be determined empirically.

  • Extracellular Matrix (ECM) Gel Quality: The type, handling, and thickness of the basement membrane extract (e.g., Matrigel®) are crucial for reproducible results. The gel should be thawed slowly on ice to prevent premature polymerization, and a consistent, even layer should be applied to each well.[1]

  • Serum Concentration: Serum contains various growth factors that can interfere with the anti-angiogenic activity of this compound.[1] Using serum-free or low-serum media during the assay is recommended to minimize this variability.[1]

Q2: Our results from the aortic ring assay show high variability in microvessel sprouting between rings treated with this compound. How can we improve consistency?

A2: The aortic ring assay, while physiologically relevant, has inherent variability. To improve consistency:

  • Standardize Dissection and Ring Preparation: Ensure that the aortic rings are of a uniform size (approximately 1-1.5 mm in length).[2][3] The dissection process should be performed carefully to minimize tissue damage.

  • Consistent Handling and Embedding: Gently handle the aortic rings to avoid damage.[4] Embed the rings consistently within the extracellular matrix gel to ensure uniform exposure to the medium and test compound.[4][5]

  • Sufficient Replicates: Due to the inherent variability of this ex vivo assay, using a sufficient number of replicates for each experimental condition is crucial for statistical significance.[3]

Q3: We suspect this compound might be causing cytotoxicity at higher concentrations. How can we confirm this?

A3: It is essential to differentiate between anti-angiogenic effects and general cytotoxicity. You can assess cytotoxicity using standard assays such as:

  • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.

  • Trypan Blue Exclusion Assay: Stains non-viable cells blue.

  • MTT or WST-1 Assays: Colorimetric assays that measure metabolic activity as an indicator of cell viability.[6]

Perform these assays at the same concentrations of this compound used in your angiogenesis experiments to determine the cytotoxic threshold for your specific endothelial cells.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No inhibitory effect of this compound observed Suboptimal concentration of this compound.Perform a dose-response curve to identify the optimal inhibitory concentration.
Inactive compound.Verify the activity of the this compound stock solution.
High serum concentration in the medium.Use serum-free or low-serum (<2%) medium during the assay.[1]
High variability between replicate wells/rings Inconsistent cell seeding density.Optimize and standardize the number of cells seeded per well.[1]
Uneven thickness of the extracellular matrix gel.Ensure the gel is evenly distributed in each well. Use pre-chilled pipette tips.[1]
Inconsistent size and handling of aortic rings.Standardize the dissection and handling procedures for the aortic ring assay.[3][4]
Cell death observed at higher concentrations Cytotoxicity of this compound.Perform a cytotoxicity assay (e.g., LDH, Trypan Blue, MTT) to determine the non-toxic concentration range.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%).
Poor or no tube formation in control groups Poor cell health or high cell passage number.Use low-passage endothelial cells (<6) that are healthy and actively growing.[1]
Suboptimal quality or handling of the ECM gel.Thaw the ECM gel on ice and ensure it polymerizes properly at 37°C.[1][7]

Experimental Protocols

In Vitro Tube Formation Assay

This protocol is adapted for a 96-well plate format.

  • Preparation of Extracellular Matrix (ECM) Gel:

    • Thaw the basement membrane extract (e.g., Matrigel®) on ice overnight at 4°C.[8]

    • Using pre-chilled pipette tips, add 50 µL of the ECM solution to each well of a 96-well plate.[9]

    • Ensure the gel is spread evenly across the surface of the well.[8]

    • Incubate the plate at 37°C for 30-60 minutes to allow the solution to form a gel.[8][9]

  • Cell Preparation and Seeding:

    • Culture endothelial cells (e.g., HUVECs) in appropriate growth medium until they are approximately 80-90% confluent.[8][9]

    • Harvest the cells using standard cell culture techniques.

    • Resuspend the cells in a small volume of serum-free or low-serum medium.

    • Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 1-2 x 10^5 cells/mL). The optimal density should be determined empirically.[1]

  • Treatment and Incubation:

    • Prepare dilutions of this compound in the assay medium. Include a vehicle control (e.g., DMSO at the same final concentration).

    • Add the cell suspension (e.g., 100 µL) containing the different concentrations of this compound or vehicle control to the ECM-coated wells.[1]

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[1] The optimal incubation time depends on the cell type and should be determined experimentally.

  • Quantification:

    • Examine the formation of capillary-like structures using an inverted microscope.

    • Capture images of several fields per well.

    • Quantify angiogenesis by measuring parameters such as the number of tubes, tube length, and number of branch points using imaging software.[10]

Ex Vivo Aortic Ring Assay

This protocol outlines the basic steps for performing an aortic ring assay.

  • Aorta Dissection and Ring Preparation:

    • Sacrifice a mouse (e.g., C57BL/6, 6-8 weeks old) and dissect the thoracic aorta in sterile conditions.[3]

    • Transfer the aorta to a petri dish containing cold, sterile phosphate-buffered saline (PBS).

    • Carefully remove the surrounding fibroadipose tissue.[2]

    • Section the aorta into 1-1.5 mm long rings using a sterile surgical blade.[2][3]

    • Rinse the rings multiple times with endothelial cell growth medium.[2]

  • Embedding Aortic Rings:

    • Coat the wells of a 48-well plate with a layer of extracellular matrix gel (e.g., Matrigel® or collagen type I) and allow it to polymerize at 37°C.[2][5]

    • Place one aortic ring in the center of each well.

    • Cover the ring with an additional layer of the ECM gel and allow it to solidify.[2]

  • Treatment and Incubation:

    • Add endothelial cell growth medium containing different concentrations of this compound or a vehicle control to each well.

    • Incubate the plate at 37°C and 5% CO2 for 7-14 days, changing the medium every 2-3 days.[1]

  • Quantification:

    • Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.

    • Capture images at a defined endpoint (e.g., day 7).

    • Quantify the angiogenic response by measuring the length and number of microvessel outgrowths from the rings.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_matrix Prepare Extracellular Matrix Gel seed_cells Seed Cells onto Gel prep_matrix->seed_cells prep_cells Prepare and Count Endothelial Cells prep_cells->seed_cells add_compound Add this compound / Vehicle Control seed_cells->add_compound incubate Incubate (4-18h) add_compound->incubate acquire_images Acquire Images incubate->acquire_images quantify Quantify Tube Formation (Length, Branches) acquire_images->quantify

Caption: Workflow for an in vitro tube formation assay.

vegf_signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis Promotes

Caption: Simplified VEGF signaling pathway in endothelial cells.

References

Technical Support Center: Validating JNJ-38877605 Activity in a New Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the activity of the c-Met inhibitor, JNJ-38877605, in a new cell line. For the purposes of this guide, we will refer to JNJ-38877605 as a representative c-Met inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the mechanism of action for JNJ-38877605 and how does it inhibit c-Met?

JNJ-38877605 is an orally active, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. It functions by binding to the ATP-binding site of the c-Met kinase domain, preventing the phosphorylation and subsequent activation of the receptor. This inhibition blocks downstream signaling pathways that are crucial for cell growth, proliferation, survival, migration, and invasion when aberrantly activated in cancer cells. JNJ-38877605 is highly selective for c-Met.

Q2: My new cell line is not showing a response to JNJ-38877605 in a proliferation assay. What are the potential reasons?

Several factors could contribute to a lack of response. Consider the following troubleshooting steps:

  • Confirm c-Met Expression and Activation: The target cell line must express c-Met. Furthermore, for a significant anti-proliferative effect, the cells should ideally be dependent on the c-Met signaling pathway for their growth and survival. This is often characterized by c-Met amplification, overexpression, or activating mutations.

    • Recommendation: Perform a Western blot to check for total c-Met and, more importantly, phosphorylated c-Met (p-cMet) at baseline. A high basal level of p-cMet suggests pathway activation and potential sensitivity to the inhibitor.

  • HGF-Dependent vs. Independent Activation: c-Met can be activated in a paracrine manner by its ligand, Hepatocyte Growth Factor (HGF), or through autocrine signaling where the cells themselves produce HGF. Some cell lines may have constitutively active c-Met due to genetic alterations.

    • Recommendation: If your cell line has low basal p-cMet, try stimulating the cells with exogenous HGF to see if this sensitizes them to JNJ-38877605. Be aware that physiologically relevant HGF concentrations are typically low (<1 ng/mL), and high, non-physiological concentrations (25-50 ng/mL) might overestimate the inhibitor's efficacy.

  • Inhibitor Concentration and Incubation Time: Ensure you are using an appropriate concentration range and incubation time.

    • Recommendation: Perform a dose-response experiment with a broad range of JNJ-38877605 concentrations. The incubation time for proliferation assays is typically 48 to 72 hours.

  • Cell Viability Assay Selection: The choice of assay can influence the results.

    • Recommendation: Assays like MTT, WST, or CellTiter-Glo measure metabolic activity or ATP content and are commonly used. Ensure the chosen assay is suitable for your cell line and experimental conditions.

Q3: How can I confirm that JNJ-38877605 is engaging its target in my cell line?

The most direct way to confirm target engagement is to assess the phosphorylation status of c-Met and its downstream effectors.

  • Recommendation: Treat your cells with varying concentrations of JNJ-38877605 for a short period (e.g., 1-4 hours). Then, perform a Western blot to detect changes in the levels of phosphorylated c-Met (p-cMet). You should observe a dose-dependent decrease in p-cMet levels, while the total c-Met levels remain unchanged. You can also probe for downstream signaling proteins such as phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK) to confirm blockade of the pathway.

Q4: What are some key downstream signaling pathways of c-Met that I can investigate?

The activation of c-Met by HGF initiates several downstream signaling cascades. Key pathways to investigate for inhibitor efficacy include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell growth and proliferation.

  • PI3K-AKT-mTOR Pathway: This pathway regulates cell survival, metabolism, and inhibits apoptosis.

  • JAK-STAT Pathway: This pathway is involved in gene expression related to proliferation, survival, and metastasis.

cMet_Signaling_Pathway cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Binds and Activates Transcription Transcription Cell_Response Cell Proliferation, Survival, Migration Transcription->Cell_Response Leads to ERK ERK ERK->Transcription mTOR mTOR mTOR->Transcription

Experimental Protocols

1. Western Blotting for Phospho-c-Met

This protocol is used to assess the phosphorylation status of c-Met, providing a direct measure of the inhibitor's effect on its target.

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Starve the cells in a serum-free medium for 4-6 hours.

    • Treat the cells with various concentrations of JNJ-38877605 for 1-4 hours. Include a vehicle control (e.g., DMSO).

    • If investigating HGF-dependent activation, stimulate the cells with HGF for the last 15-30 minutes of the inhibitor treatment.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the total protein concentration of the lysates using a BCA assay or a similar method.

  • Electrophoresis and Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for

JNJ-26076713 long-term storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

JNJ-26076713 Technical Support Center

This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage, handling, and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

For long-term storage (months to years), the solid, lyophilized form of this compound should be stored at -20°C.[1] For short-term storage (days to weeks), it can be kept at 0-4°C.[1] The compound should always be stored in a dry, dark environment to prevent degradation.[1]

Q2: How should I store stock solutions of this compound?

Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted into small, single-use volumes in tightly sealed, light-protecting tubes and stored at -80°C for optimal long-term stability.[2][3] This practice minimizes freeze-thaw cycles, which can lead to compound degradation and precipitation.[4][5]

Q3: What is the proper procedure for reconstituting lyophilized this compound?

Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[6] Add the recommended solvent (e.g., high-purity, anhydrous DMSO) slowly, injecting it down the side of the vial to avoid disturbing the powder.[7] Gently swirl or vortex the vial until the compound is fully dissolved.[6][7] For detailed steps, refer to the Protocol for Reconstitution of this compound section.

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound in solid or solution form.[8] All handling of the powdered compound should be done in a well-ventilated area or a chemical fume hood.

Q5: My this compound solution appears to have precipitated after thawing. What should I do?

Precipitation can occur if the solution's concentration exceeds its solubility limit at a lower temperature.[3] Gently warm the vial to 37°C and vortex to try and redissolve the compound.[3] If precipitation persists, centrifuge the vial and carefully use the supernatant. It is advisable to re-quantify the concentration of the supernatant before use.[3] To prevent this, ensure stock solutions are stored in single-use aliquots.[2]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or No Inhibitor Effect 1. Degraded Compound: Improper storage, light exposure, or multiple freeze-thaw cycles have compromised the inhibitor's integrity.[3][5]2. Inaccurate Concentration: Calculation errors, pipetting inaccuracies, or incomplete dissolution.[5]3. Poor Cell Permeability: The compound may not be efficiently entering the cells at the tested concentration.[9]1. Use a fresh, single-use aliquot of the inhibitor from a properly stored stock solution.[5]2. Verify all calculations and ensure pipettes are calibrated. Confirm complete dissolution visually before use.[2]3. Consult the literature for typical effective concentrations in your cell model or perform a dose-response experiment to determine the optimal concentration.[9]
High Background or Off-Target Effects 1. Inhibitor Concentration is Too High: Using the inhibitor at concentrations well above its IC50 can lead to non-specific effects.[5]2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium is too high (typically should be <0.5%).[4][5]1. Perform a dose-response experiment to identify the lowest effective concentration that produces the desired on-target effect.[5]2. Ensure the final solvent concentration in your assay is non-toxic to your cells. Run a solvent-only vehicle control.[4]
Precipitation in Cell Culture Media 1. Low Aqueous Solubility: The inhibitor's concentration exceeds its solubility limit in the aqueous media.2. Interaction with Media Components: The compound may interact with proteins or other components in the serum, leading to precipitation.1. Prepare intermediate dilutions before adding the compound to the final media. Ensure vigorous mixing upon addition.[5]2. Consider reducing the serum percentage in your media during the treatment period, if experimentally feasible.

Data Presentation

Storage Conditions and Stability

The following table summarizes recommended storage conditions for this compound. Stability is dependent on proper handling and storage.

Form Solvent Storage Temperature Estimated Stability Key Considerations
Solid (Lyophilized Powder) N/A-20°CMonths to Years[1]Store in a dry, dark, and tightly sealed container.[1][3]
Solid (Lyophilized Powder) N/A0 - 4°CDays to Weeks[1]Suitable for short-term storage only.[1]
High-Concentration Stock Anhydrous DMSO-80°C> 6 Months[2][8]Aliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light.[2][3]
Working Dilutions Aqueous Buffer / Media2 - 8°CUse ImmediatelyPrepare fresh for each experiment as aqueous solutions are prone to degradation.[3]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound to a 10 mM Stock Solution

Materials:

  • Vial of lyophilized this compound (Molecular Weight: 490.64 g/mol )[1]

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)[3]

  • Sterile, low-adhesion polypropylene (B1209903) microcentrifuge tubes

  • Calibrated precision pipettes and sterile tips

Methodology:

  • Equilibrate: Remove the vial of this compound from -20°C storage and allow it to sit at room temperature for at least 15-20 minutes before opening. This prevents condensation from forming inside the vial.[6]

  • Calculate Solvent Volume: To prepare a 10 mM stock solution from 1 mg of powder, use the following calculation: Volume (µL) = (Mass (mg) / MW ( g/mol )) * 1,000,000 / Concentration (mM) Volume (µL) = (1 mg / 490.64 g/mol ) * 1,000,000 / 10 mM = 203.8 µL

  • Dissolution: Carefully add 203.8 µL of anhydrous DMSO to the vial.[2] Direct the solvent down the inner wall of the vial to gently wash over the powder.[7]

  • Mix: Tightly cap the vial and mix by gentle vortexing or swirling until the solution is clear and all particulate matter has dissolved.[6][7] Visually inspect against a light source to confirm complete dissolution.

  • Aliquot: Dispense the stock solution into single-use aliquots (e.g., 5-10 µL) in sterile, light-protecting (amber) or foil-wrapped low-adhesion tubes.[2][3]

  • Store: Immediately store the aliquots at -80°C for long-term use.[2] Label clearly with the compound name, concentration, and date of preparation.

Visualizations

Workflow for Compound Reconstitution and Storage

G cluster_prep Preparation cluster_reconstitution Reconstitution cluster_storage Storage & Use start Start: Lyophilized this compound at -20°C equilibrate Equilibrate vial to Room Temperature start->equilibrate calc Calculate required solvent volume equilibrate->calc add_solvent Add Anhydrous DMSO calc->add_solvent mix Gently Vortex/Swirl until fully dissolved add_solvent->mix check Is Solution Clear? mix->check check->mix No aliquot Aliquot into single-use light-protecting tubes check->aliquot Yes store Store aliquots at -80°C aliquot->store use Use for Experiment (Prepare fresh dilutions) store->use

Caption: Workflow for reconstituting and storing this compound.

Troubleshooting Logic for Inconsistent Experimental Results

G start Inconsistent or No Inhibitor Effect check_compound Was a fresh, single-use aliquot used? start->check_compound check_conc Were calculations and pipetting verified? check_compound->check_conc Yes sol_new_aliquot Action: Use a new aliquot. Re-run experiment. check_compound->sol_new_aliquot No check_dose Is the concentration appropriate for the cell line? check_conc->check_dose Yes sol_recalc Action: Re-verify calculations and pipette calibration. check_conc->sol_recalc No sol_dose_response Action: Perform a dose-response experiment (e.g., IC50 assay). check_dose->sol_dose_response No sol_control Action: Run controls (vehicle, positive control). check_dose->sol_control Yes end_node Problem Resolved sol_new_aliquot->end_node sol_recalc->end_node sol_dose_response->end_node sol_control->end_node

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Impact of serum concentration on JNJ-26076713 efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "JNJ-26076713" is not publicly available. This technical support guide has been generated using publicly available data for a different Janssen compound, JNJ-67484703 , to illustrate the requested format and content.

This guide provides researchers, scientists, and drug development professionals with troubleshooting information and frequently asked questions regarding the impact of serum concentration on the efficacy of JNJ-67484703.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for JNJ-67484703?

A1: JNJ-67484703 is a humanized IgG1k antibody that functions as a PD-1 (Programmed cell death protein-1) agonist.[1] It is designed to target and activate PD-1, an inhibitory receptor expressed on T cells, to restore normal immune function.[2] By agonizing PD-1, JNJ-67484703 can inhibit T-cell receptor signaling and deplete PD-1 positive cells, which may reduce aberrant inflammatory responses in autoimmune conditions like rheumatoid arthritis.[1][2]

Q2: Is there a known correlation between the serum concentration of JNJ-67484703 and its clinical efficacy?

A2: Yes, clinical trial data suggests a dose-dependent relationship between JNJ-67484703 administration and clinical response in patients with active rheumatoid arthritis.[1][2] Higher doses have been associated with a greater reduction in disease activity scores.[2] Steady-state serum concentrations were approximately achieved by Week 4 of treatment.[1]

Q3: What are the observed clinical outcomes at different dose levels of JNJ-67484703?

A3: In a Phase 1b study involving patients with active rheumatoid arthritis, different dose levels of JNJ-67484703 resulted in varying degrees of clinical improvement as measured by the Disease Activity Score 28 using C-reactive protein (DAS28-CRP). At week 12, a numerically greater reduction in DAS28-CRP from baseline was observed in the 3 mg/kg group compared to the placebo group.[2]

Q4: What is the recommended experimental approach to assess the impact of JNJ-67484703 serum concentration on efficacy?

A4: A dose-escalation study is a suitable approach. This involves administering different doses of JNJ-67484703 to cohorts of patients and collecting blood samples at various time points to determine serum concentrations.[2][3] Efficacy should be assessed using validated clinical endpoints, such as the DAS28-CRP for rheumatoid arthritis, at baseline and throughout the treatment period.[2][4]

Data Summary

The following table summarizes the quantitative data from a Phase 1b clinical study of JNJ-67484703 in adults with active rheumatoid arthritis.[2]

Dose GroupNumber of ParticipantsChange from Baseline in DAS28-CRP (at Week 12)LS Mean Difference vs. Placebo (95% CI)p-value
Placebo14-1.27--
JNJ-67484703 2 mg/kg5-1.62Not ReportedNot Reported
JNJ-67484703 3 mg/kg25-1.96-0.69 (-1.55, 0.18)0.117

Experimental Protocols

Protocol: Assessment of Clinical Efficacy using DAS28-CRP

This protocol outlines the methodology for assessing the clinical efficacy of JNJ-67484703 in patients with rheumatoid arthritis using the Disease Activity Score 28 (DAS28-CRP).

1. Patient Population:

  • Adults (18-65 years) diagnosed with active rheumatoid arthritis for >6 months based on the 2010 American College of Rheumatology (ACR)/European League Against Rheumatism (EULAR) criteria.[1]

  • Inadequate response to conventional synthetic disease-modifying antirheumatic drugs.[3]

2. Study Design:

  • A randomized, double-blind, placebo-controlled, multiple-dose study.[2]

  • Participants are randomized to receive subcutaneous injections of JNJ-67484703 (e.g., 2 mg/kg or 3 mg/kg) or placebo over a 10-week treatment period.[1][3]

3. Data Collection:

  • Tender Joint Count (TJC28): Assess 28 joints for tenderness upon palpation.

  • Swollen Joint Count (SJC28): Assess 28 joints for swelling.

  • C-reactive Protein (CRP): Measure serum CRP levels (mg/L) from blood samples.

  • Patient Global Assessment of Disease Activity (PGA): Patient rates their overall disease activity on a 100 mm Visual Analog Scale (VAS).

4. DAS28-CRP Calculation:

  • The DAS28-CRP score is calculated using the following formula: DAS28-CRP = 0.56 * sqrt(TJC28) + 0.28 * sqrt(SJC28) + 0.36 * ln(CRP + 1) + 0.014 * PGA + 0.96

5. Efficacy Assessment:

  • Calculate the change in DAS28-CRP from baseline at specified time points (e.g., Week 12).[2]

  • Compare the change in DAS28-CRP between the JNJ-67484703 treatment groups and the placebo group to determine efficacy.[2]

Visualizations

Signaling_Pathway cluster_TCell Activated T Cell TCR TCR ZAP70 ZAP70 TCR->ZAP70 Activates CD28 CD28 PI3K PI3K CD28->PI3K Co-stimulation PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Recruits Downstream Downstream Signaling (e.g., Akt, Ras-MAPK) PI3K->Downstream Co-stimulation SHP2->ZAP70 Dephosphorylates ZAP70->Downstream Inhibition Inhibition of T Cell Activation Downstream->Inhibition Leads to JNJ_67484703 JNJ-67484703 (PD-1 Agonist) JNJ_67484703->PD1 Binds and Activates

Caption: Signaling pathway of JNJ-67484703 as a PD-1 agonist.

Experimental_Workflow cluster_Screening Patient Recruitment & Screening cluster_Treatment Treatment Phase (10 Weeks) cluster_Assessment Assessment & Analysis Screening Screening of Patients with Active Rheumatoid Arthritis Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Randomization Randomization Inclusion->Randomization Dosing_A JNJ-67484703 (e.g., 2 mg/kg) Randomization->Dosing_A Dosing_B JNJ-67484703 (e.g., 3 mg/kg) Randomization->Dosing_B Placebo Placebo Randomization->Placebo Blood_Sampling Blood Sampling for Serum Concentration Dosing_A->Blood_Sampling Efficacy_Assessment Clinical Efficacy Assessment (DAS28-CRP) Dosing_A->Efficacy_Assessment Dosing_B->Blood_Sampling Dosing_B->Efficacy_Assessment Placebo->Blood_Sampling Placebo->Efficacy_Assessment Data_Analysis Data Analysis: Correlate Serum Levels with Efficacy Blood_Sampling->Data_Analysis Efficacy_Assessment->Data_Analysis

Caption: Experimental workflow for a dose-escalation study.

References

Avoiding JNJ-26076713 degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability and handling of JNJ-26076713 to help researchers, scientists, and drug development professionals minimize its degradation during experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to adhere to the recommended storage conditions. The compound is supplied as a solid powder and should be stored under specific temperature and environmental controls to prevent degradation.

Storage TypeTemperatureConditionsDuration
Long-term -20°CDry and darkMonths to years[1]
Short-term 0 - 4°CDry and darkDays to weeks[1]

It is important to note that this compound is shipped under ambient temperature as a non-hazardous chemical and is stable for a few weeks during ordinary shipping and time spent in Customs.[1]

2. How should I prepare stock solutions of this compound?

Proper preparation of stock solutions is critical to maintaining the integrity of this compound. The compound is soluble in DMSO.[1]

Recommended Protocol for Stock Solution Preparation:

  • Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which could introduce moisture and promote hydrolysis.

  • Solvent Addition: Add the desired volume of high-purity, anhydrous DMSO to the vial to achieve the target concentration.

  • Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

  • Storage: Store the aliquots at -20°C for long-term use. For immediate or short-term use, aliquots can be stored at 4°C for a few days, protected from light.

3. What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been detailed in the available literature, compounds with similar functional groups can be susceptible to several common degradation mechanisms. Understanding these potential pathways can help in designing experiments that minimize degradation.

  • Hydrolysis: The presence of ester or amide functional groups in a molecule can make it susceptible to hydrolysis, which is the cleavage of chemical bonds by the addition of water. This can be catalyzed by acidic or basic conditions.

  • Oxidation: Exposure to oxygen, especially in the presence of light or certain metal ions, can lead to oxidative degradation.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate chemical reactions that lead to the degradation of the compound.

Below is a generalized diagram illustrating potential degradation pathways for a research compound.

cluster_conditions Degradation Conditions JNJ26076713 This compound Degradation Degradation Products JNJ26076713->Degradation leads to Hydrolysis Hydrolysis (Moisture, pH extremes) Hydrolysis->Degradation Oxidation Oxidation (Oxygen, Peroxides) Oxidation->Degradation Photodegradation Photodegradation (UV/Visible Light) Photodegradation->Degradation

Potential Degradation Pathways.

4. How can I minimize degradation of this compound in my experiments?

To minimize degradation, it is essential to control the experimental conditions carefully.

FactorRecommendationRationale
pH Maintain a neutral pH (around 7) for aqueous solutions unless the experimental protocol requires otherwise.Extreme pH levels (highly acidic or basic) can catalyze hydrolysis.
Light Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.This compound should be stored in the dark, suggesting potential light sensitivity.[1]
Temperature Avoid high temperatures. Use solutions at room temperature and return them to appropriate cold storage as soon as possible.Elevated temperatures can accelerate the rate of chemical degradation.
Oxygen For sensitive experiments, consider de-gassing aqueous buffers to remove dissolved oxygen.Minimizing exposure to oxygen can reduce the risk of oxidative degradation.
Solvents Use high-purity, anhydrous solvents. If using aqueous buffers, prepare them fresh.Impurities in solvents or the presence of water can contribute to degradation.
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.Repeated changes in temperature can lead to the degradation of the compound.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent experimental results or loss of compound activity. Degradation of this compound stock or working solutions.1. Prepare fresh stock and working solutions from solid compound.2. Review solution preparation and storage procedures.3. Check the age and storage conditions of the solid compound.4. Run a quality control check on the compound if possible (e.g., HPLC).
Precipitate observed in the stock solution upon thawing. Poor solubility at low temperatures or solvent evaporation.1. Gently warm the solution to room temperature and vortex to redissolve.2. If the precipitate persists, sonicate for a short period.3. Ensure vials are sealed tightly to prevent solvent evaporation.
Discoloration of the solution. Degradation of the compound.1. Discard the solution.2. Prepare a fresh solution and strictly adhere to light and temperature protection protocols.

Experimental Workflow to Minimize Degradation

The following diagram outlines a recommended workflow for handling this compound to minimize the risk of degradation.

cluster_storage Storage cluster_prep Solution Preparation cluster_exp Experimentation Solid Store Solid this compound (-20°C, dark, dry) Equilibrate Equilibrate Vial to Room Temp Solid->Equilibrate Dissolve Dissolve in Anhydrous DMSO Equilibrate->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store_Stock Store Stock Solution (-20°C, dark) Aliquot->Store_Stock Thaw Thaw Aliquot at Room Temp Store_Stock->Thaw Prepare_Working Prepare Working Solution (Use fresh, high-purity solvents) Thaw->Prepare_Working Run_Exp Conduct Experiment (Protect from light, control temp/pH) Prepare_Working->Run_Exp Discard Discard Unused Working Solution Run_Exp->Discard

Recommended Experimental Workflow.

References

Validation & Comparative

JNJ-26076713 alternative small molecule inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Small Molecule Inhibitors Targeting the c-Met Pathway, Alternatives to JNJ-26076713

For researchers and professionals in drug development, the landscape of small molecule inhibitors targeting the c-Met (mesenchymal-epithelial transition factor) signaling pathway is rapidly evolving. This compound, a known c-Met kinase inhibitor, represents one approach to targeting this pathway, which is crucial in cell proliferation, survival, and motility.[1][2] Dysregulation of the c-Met pathway, through gene amplification, overexpression, or mutations, is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), renal cell carcinoma, and gastric cancer.[1][3] This guide provides a comparative analysis of prominent alternative small molecule inhibitors to this compound, focusing on their target profiles, potency, and clinical efficacy, supported by experimental data and methodologies.

Overview of Alternative c-Met Inhibitors

Several alternative small molecule inhibitors targeting the c-Met pathway have been developed, ranging from highly selective inhibitors to multi-targeted tyrosine kinase inhibitors (TKIs). Key alternatives include Cabozantinib, Capmatinib, Tepotinib, and Savolitinib, each with a distinct pharmacological profile and clinical application.

Comparative Performance Data

The following tables summarize the quantitative data for a selection of c-Met inhibitors, providing a basis for comparison of their potency and clinical effectiveness.

Table 1: Inhibitor Target Profile and Potency (IC50)

InhibitorPrimary TargetsKey Off-Targetsc-Met IC50 (nM)VEGFR2 IC50 (nM)
Cabozantinib c-Met, VEGFR2, RET, AXLKIT, FLT3, TIE-240.035
Capmatinib c-Met-0.13>10,000
Tepotinib c-Met-1.9>10,000
Savolitinib c-Met-<5-
Foretinib c-Met, VEGFR2RON, AXL0.40.9

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% and are indicative of the inhibitor's potency.

Table 2: Clinical Efficacy in MET-Altered Non-Small Cell Lung Cancer (NSCLC)

InhibitorClinical TrialPatient PopulationOverall Response Rate (ORR)Median Duration of Response (DOR) (months)
Capmatinib GEOMETRY mono-1Treatment-naïve68%12.6
Previously treated41%9.7
Tepotinib VISIONTreatment-naïve44.9%15.7 (TBx)
Previously treated46.6%12.4 (LBx)
Savolitinib Phase 2 Study (with Osimertinib)EGFRm, MET amplified32%8.3
Crizotinib PROFILE 1001Treatment-naïve or previously treated32%-

ORR indicates the percentage of patients whose tumors shrink or disappear after treatment. DOR measures the length of time that a tumor continues to respond to treatment without the cancer growing or spreading. TBx: Tissue Biopsy, LBx: Liquid Biopsy.[4][5][6]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the mechanism and evaluation of these inhibitors.

cMet_Signaling_Pathway c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K Phosphorylates RAS RAS cMet->RAS Phosphorylates Invasion Invasion & Metastasis cMet->Invasion AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Small Molecule Inhibitor Inhibitor->cMet Inhibits

Caption: Simplified c-Met signaling pathway and the point of intervention for small molecule inhibitors.

Kinase_Inhibition_Assay_Workflow Kinase Inhibition Assay Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Kinase Recombinant Kinase (e.g., c-Met) Incubation Incubate Kinase, Substrate, ATP, and Inhibitor Kinase->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP ATP->Incubation Inhibitor Test Inhibitor (Varying Concentrations) Inhibitor->Incubation Detection Measure Kinase Activity (e.g., Phosphorylation) Incubation->Detection IC50 Calculate IC50 Value Detection->IC50

Caption: A typical workflow for an in vitro kinase inhibition assay to determine the IC50 of a compound.

Inhibitor_Classification Classification of c-Met Inhibitors c-Met Inhibitors c-Met Inhibitors Multi-Targeted Multi-Targeted c-Met Inhibitors->Multi-Targeted Selective Selective c-Met Inhibitors->Selective Cabozantinib\n(c-Met, VEGFR2, RET, AXL) Cabozantinib (c-Met, VEGFR2, RET, AXL) Multi-Targeted->Cabozantinib\n(c-Met, VEGFR2, RET, AXL) Foretinib\n(c-Met, VEGFRs, RON, AXL) Foretinib (c-Met, VEGFRs, RON, AXL) Multi-Targeted->Foretinib\n(c-Met, VEGFRs, RON, AXL) Crizotinib\n(c-Met, ALK, ROS1) Crizotinib (c-Met, ALK, ROS1) Multi-Targeted->Crizotinib\n(c-Met, ALK, ROS1) Capmatinib Capmatinib Selective->Capmatinib Tepotinib Tepotinib Selective->Tepotinib Savolitinib Savolitinib Selective->Savolitinib

Caption: Logical relationship diagram classifying c-Met inhibitors based on their target selectivity.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

A common method to determine the potency of a kinase inhibitor is through an in vitro kinase assay. The following is a generalized protocol:

  • Reagents and Materials: Recombinant human c-Met kinase, biotinylated peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test inhibitor (serially diluted), and a detection reagent (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin for TR-FRET).

  • Assay Procedure:

    • Add the assay buffer to the wells of a microplate.

    • Add the test inhibitor at various concentrations.

    • Add the recombinant c-Met kinase and the peptide substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the detection reagents and incubate to allow for binding.

  • Data Analysis:

    • Measure the signal (e.g., fluorescence) using a plate reader.

    • The signal is proportional to the extent of substrate phosphorylation.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based c-Met Phosphorylation Assay

To assess the inhibitor's activity in a cellular context, a phospho-c-Met assay is often employed:

  • Cell Culture: Culture a c-Met-dependent cancer cell line (e.g., GTL-16 gastric carcinoma) in appropriate media.

  • Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Starve the cells in a serum-free medium.

    • Treat the cells with serial dilutions of the test inhibitor for a defined period (e.g., 1-2 hours).

    • Stimulate the cells with HGF to induce c-Met phosphorylation.

  • Lysis and Detection:

    • Lyse the cells and collect the protein lysates.

    • Measure the levels of phosphorylated c-Met and total c-Met using an immunoassay method such as ELISA or Western blotting.

  • Data Analysis:

    • Quantify the band intensities (for Western blot) or the colorimetric/fluorescent signal (for ELISA).

    • Calculate the ratio of phosphorylated c-Met to total c-Met.

    • Determine the concentration of the inhibitor that reduces HGF-stimulated c-Met phosphorylation by 50% (IC50).

Conclusion

The development of small molecule inhibitors targeting the c-Met pathway has provided significant therapeutic advances for cancers with MET alterations. While this compound is a notable c-Met inhibitor, a range of alternatives with varying target specificities and potencies are available and under clinical investigation. Cabozantinib and Foretinib offer a multi-targeted approach by co-inhibiting c-Met and VEGFR, which can be beneficial in overcoming resistance mechanisms.[7][8] In contrast, Capmatinib, Tepotinib, and Savolitinib are highly selective for c-Met, potentially offering a more favorable safety profile by minimizing off-target effects.[9][10][11] The choice of inhibitor depends on the specific cancer type, the nature of the MET alteration, and the patient's prior treatment history. The data and methodologies presented in this guide offer a framework for the objective comparison of these promising therapeutic agents.

References

Validating JNJ-26076713 Specificity for αvβ3 and αvβ5 Integrins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of JNJ-26076713's performance in targeting αvβ3 and αvβ5 integrins against other known inhibitors. The information is supported by experimental data to aid in the evaluation and potential application of this compound in research and drug development.

Introduction to this compound

This compound is a potent, orally active antagonist of αv integrins, demonstrating high affinity for both αvβ3 and αvβ5 subtypes. These integrins are crucial mediators of cell-matrix interactions and are implicated in various physiological and pathological processes, including angiogenesis, tumor growth, and metastasis. The dual inhibitory action of this compound makes it a compound of significant interest for therapeutic applications in oncology and ophthalmology.

Comparative Analysis of Inhibitor Specificity

The specificity of this compound for αvβ3 and αvβ5 has been evaluated and compared with other well-characterized integrin inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and alternative compounds against various integrin subtypes.

Compoundαvβ1 (IC50, nM)αvβ3 (IC50, nM)αvβ5 (IC50, nM)αvβ6 (IC50, nM)αvβ8 (IC50, nM)α5β1 (IC50, nM)αIIbβ3 (IC50)
This compound -2.3 [1]6.3 [1]----
Cilengitide (EMD 121974)-0.61[2]8.4[2]--14.9[2]>1000 nM
MK-0429 (L-000845704)1.6[3]2.8[3]0.1[3]0.7[3]0.5[3]12.2[3]>1000 nM[1]

Experimental Validation of this compound Activity

The inhibitory effects of this compound have been demonstrated in various in vitro and in vivo models.

In Vitro Efficacy

Cell Migration Assay: this compound has been shown to inhibit the migration of human umbilical vein endothelial cells (HUVECs) in a dose-dependent manner. This assay is critical for assessing the anti-angiogenic potential of a compound.

Cell Adhesion Assay: The compound effectively blocks the adhesion of cells overexpressing αvβ3 and αvβ5 to their respective ligands, such as vitronectin.

In Vivo Efficacy

Oxygen-Induced Retinopathy (OIR) Model: In a mouse model of oxygen-induced retinopathy, a standard for studying proliferative retinopathy, this compound demonstrated a dose-dependent inhibition of retinal neovascularization. This highlights its potential for treating ischemic retinopathies.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.

G cluster_0 Integrin Signaling Cascade Ligand ECM Ligands (e.g., Vitronectin) Integrin αvβ3 / αvβ5 Integrin Ligand->Integrin FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation JNJ This compound JNJ->Integrin Inhibition PI3K PI3K/Akt Pathway FAK->PI3K MAPK Ras/MAPK Pathway FAK->MAPK CellResponse Cell Proliferation, Migration, Survival PI3K->CellResponse MAPK->CellResponse

Figure 1: Simplified signaling pathway of αvβ3 and αvβ5 integrins and the inhibitory action of this compound.

G cluster_1 Experimental Workflow for Specificity Validation start Start binding_assay Integrin Binding Assay (Purified Receptors) start->binding_assay cell_adhesion Cell Adhesion Assay (αvβ3/αvβ5 expressing cells) binding_assay->cell_adhesion cell_migration Cell Migration Assay (e.g., HUVEC) cell_adhesion->cell_migration in_vivo In Vivo Model (e.g., OIR) cell_migration->in_vivo data_analysis Data Analysis (IC50, % Inhibition) in_vivo->data_analysis conclusion Conclusion on Specificity data_analysis->conclusion

Figure 2: General experimental workflow for validating the specificity of an integrin inhibitor like this compound.

Experimental Protocols

Integrin Binding Assay (Solid-Phase)

This assay determines the ability of a compound to inhibit the binding of a purified integrin receptor to its immobilized ligand.

  • Plate Coating: 96-well microtiter plates are coated with an extracellular matrix protein (e.g., vitronectin for αvβ3/αvβ5) overnight at 4°C.

  • Blocking: The plates are washed and blocked with a solution containing bovine serum albumin (BSA) to prevent non-specific binding.

  • Incubation: Purified αvβ3 or αvβ5 integrin is pre-incubated with varying concentrations of this compound or a control compound. This mixture is then added to the coated wells and incubated for 1-3 hours at room temperature.

  • Washing: Unbound integrin is removed by washing the plates multiple times.

  • Detection: The amount of bound integrin is quantified using a primary antibody specific for the integrin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

  • Analysis: The absorbance is read using a plate reader, and the IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Adhesion Assay

This assay measures the ability of a compound to block the attachment of cells expressing the target integrin to a ligand-coated surface.

  • Cell Culture: Cells engineered to overexpress human αvβ3 or αvβ5 integrins are cultured to sub-confluency.

  • Plate Coating: 96-well plates are coated with vitronectin as described above.

  • Cell Seeding: The cells are harvested, resuspended in serum-free media, and pre-incubated with different concentrations of this compound. The cell suspension is then added to the coated wells.

  • Incubation: The plates are incubated for 1-2 hours at 37°C to allow for cell adhesion.

  • Washing: Non-adherent cells are removed by gentle washing.

  • Quantification: The number of adherent cells is quantified by staining with a fluorescent dye (e.g., Calcein AM) or by a colorimetric method (e.g., crystal violet staining) followed by measurement with a plate reader.

  • Analysis: The percentage of adhesion inhibition is calculated relative to the untreated control, and IC50 values are determined.

Oxygen-Induced Retinopathy (OIR) Mouse Model

This in vivo model is used to assess the anti-angiogenic efficacy of compounds in a setting of ischemic retinopathy.

  • Induction of Retinopathy: Postnatal day 7 (P7) mouse pups and their nursing dam are exposed to a hyperoxic environment (75% oxygen) for 5 days. This leads to the regression of developing retinal vessels.

  • Return to Normoxia: At P12, the mice are returned to a normal room air environment (21% oxygen). The resulting relative hypoxia triggers a proliferative neovascular response in the retina, which peaks around P17.

  • Treatment: this compound or a vehicle control is administered to the pups (e.g., via oral gavage) daily from P12 to P16.

  • Evaluation: At P17, the mice are euthanized, and their eyes are enucleated. The retinas are dissected, flat-mounted, and stained with a fluorescent isolectin to visualize the vasculature.

  • Quantification: The extent of neovascularization and the area of vaso-obliteration are quantified using fluorescence microscopy and image analysis software. The percentage of inhibition of neovascularization is calculated by comparing the treated group to the vehicle control group.

Conclusion

This compound is a potent dual inhibitor of αvβ3 and αvβ5 integrins. Its high affinity, as demonstrated by low nanomolar IC50 values, and its efficacy in relevant in vitro and in vivo models of angiogenesis, position it as a valuable tool for research into the roles of these integrins in disease and as a potential therapeutic candidate. Further studies to fully characterize its selectivity profile against a broader range of integrins and other receptors would provide a more complete understanding of its pharmacological properties.

References

JNJ-26076713: A Comparative Analysis of Integrin Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the αv integrin antagonist, JNJ-26076713, reveals a potent and selective inhibitory profile against specific integrin subtypes, with significant implications for research and development in targeted therapies. This guide provides a detailed comparison of its binding affinities, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

This compound has been identified as a highly potent antagonist of the αvβ3 and αvβ5 integrins, with IC50 values of 2.3 nM and 6.3 nM, respectively.[1] This targeted activity underscores its potential in therapeutic areas where these specific integrins play a crucial role.

Comparative Binding Affinity of this compound

To ascertain the selectivity of this compound, its inhibitory activity was assessed against a panel of other related integrins. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various integrin subtypes.

Integrin SubtypeIC50 (nM)
αvβ32.3
αvβ56.3
αvβ1>10,000
αvβ6>10,000
αvβ8>10,000
α5β1>10,000
αIIbβ3>10,000

Data sourced from in vitro binding assays.

The data clearly demonstrates that this compound exhibits high selectivity for αvβ3 and αvβ5, with negligible activity against other tested αv integrins, as well as α5β1 and the platelet integrin αIIbβ3 at concentrations up to 10,000 nM. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.

Experimental Methodologies

The determination of the binding affinities of this compound was conducted using rigorous in vitro assays. The following protocols provide a detailed overview of the experimental procedures employed.

Integrin Binding Assay (Solid-Phase)

This assay quantifies the ability of a compound to inhibit the binding of a specific ligand to a purified integrin receptor coated on a microtiter plate.

Protocol:

  • Plate Coating: 96-well microtiter plates were coated with a solution of the purified human integrin receptor (e.g., αvβ3, αvβ5, etc.) in a suitable buffer (e.g., phosphate-buffered saline, PBS) and incubated overnight at 4°C.

  • Blocking: The plates were washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and then blocked with a blocking buffer (e.g., PBS containing 1% bovine serum albumin, BSA) for 1-2 hours at room temperature to prevent non-specific binding.

  • Competitive Binding: A fixed concentration of a biotinylated natural ligand (e.g., vitronectin for αvβ3/αvβ5) and varying concentrations of the test compound (this compound) were added to the wells. The plates were then incubated for a defined period (e.g., 1-3 hours) at room temperature to allow for competitive binding.

  • Detection: After incubation, the plates were washed to remove unbound reagents. Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) was added to each well and incubated to bind to the biotinylated ligand.

  • Signal Generation: Following another wash step, a substrate for the enzyme (e.g., TMB for HRP) was added, and the reaction was allowed to develop. The reaction was stopped with a stop solution (e.g., sulfuric acid).

  • Data Analysis: The absorbance was read using a microplate reader at a specific wavelength. The IC50 value, the concentration of the compound that inhibits 50% of the specific binding of the ligand, was calculated using non-linear regression analysis.

Cell Adhesion Assay

This functional assay measures the ability of a compound to inhibit cell adhesion to a substrate coated with an extracellular matrix (ECM) protein, a process mediated by integrins.

Protocol:

  • Plate Coating: 96-well plates were coated with an ECM protein (e.g., vitronectin, fibronectin) and incubated overnight at 4°C.

  • Cell Preparation: Cells expressing the integrin of interest (e.g., human umbilical vein endothelial cells - HUVECs) were harvested and resuspended in a serum-free medium.

  • Inhibition: The cells were pre-incubated with various concentrations of this compound for a specified time.

  • Adhesion: The treated cells were then seeded onto the ECM-coated plates and allowed to adhere for a set duration (e.g., 1-2 hours) in a cell culture incubator.

  • Washing: Non-adherent cells were removed by gentle washing with PBS.

  • Quantification of Adherent Cells: The number of adherent cells was quantified. This can be achieved by staining the cells with a dye (e.g., crystal violet), followed by solubilization of the dye and measurement of the absorbance, or by using a fluorescent dye and a fluorescence plate reader.

  • Data Analysis: The percentage of cell adhesion was calculated relative to the untreated control. The IC50 value was determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway and Cross-Reactivity Overview

The following diagram illustrates the primary targets of this compound and its lack of significant interaction with other tested integrins.

This compound Integrin Selectivity cluster_Target Primary Targets cluster_NonTarget Negligible Cross-Reactivity (>10,000 nM) JNJ This compound avb3 αvβ3 JNJ->avb3 Inhibits (IC50 = 2.3 nM) avb5 αvβ5 JNJ->avb5 Inhibits (IC50 = 6.3 nM) avb1 αvβ1 JNJ->avb1 avb6 αvβ6 JNJ->avb6 avb8 αvβ8 JNJ->avb8 a5b1 α5β1 JNJ->a5b1 aIIbb3 αIIbβ3 JNJ->aIIbb3

Caption: this compound selectively inhibits αvβ3 and αvβ5 integrins.

This high selectivity for αvβ3 and αvβ5 positions this compound as a valuable tool for investigating the specific roles of these integrins in various biological processes and as a promising candidate for the development of targeted therapies.

References

Benchmarking JNJ-26076713: A Comparative Guide to Angiogenesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JNJ-26076713, a novel αv integrin antagonist, with established angiogenesis inhibitors. The information presented is collated from preclinical data to offer an objective evaluation of its mechanism of action and performance against alternative anti-angiogenic therapies.

Executive Summary

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. While many established inhibitors target the Vascular Endothelial Growth Factor (VEGF) pathway, this compound presents an alternative mechanism by targeting αvβ3 and αvβ5 integrins. This guide will delve into the mechanistic differences, present available quantitative data for comparison, detail relevant experimental protocols, and visualize the key signaling pathways involved.

Mechanism of Action: A Divergence in Strategy

The majority of current angiogenesis inhibitors focus on the VEGF signaling cascade, a primary driver of endothelial cell proliferation and migration. In contrast, this compound targets integrins, which are transmembrane receptors crucial for cell-adhesion and signaling, playing a vital role in angiogenesis.

This compound: Targeting αv Integrins

This compound is a potent and orally active antagonist of αv integrins, specifically αvβ3 and αvβ5.[1] These integrins are overexpressed on activated endothelial cells and some tumor cells.[1][2] By blocking these integrins, this compound disrupts the interaction between endothelial cells and the extracellular matrix, a crucial step for cell migration and the formation of new blood vessels.[3] This inhibition ultimately hinders the angiogenic process.

Established Angiogenesis Inhibitors: A Focus on the VEGF Pathway

Well-known angiogenesis inhibitors can be broadly categorized as follows:

  • Monoclonal Antibodies: These agents, like Bevacizumab, directly bind to VEGF-A, preventing it from activating its receptor (VEGFR). Ramucirumab, on the other hand, is a monoclonal antibody that directly targets and blocks VEGFR-2.

  • Tyrosine Kinase Inhibitors (TKIs): This class of small molecules, including Sunitinib (B231), Sorafenib, Axitinib (B1684631), Pazopanib (B1684535), Regorafenib, Lenvatinib, Cabozantinib, and Vandetanib, inhibits the intracellular tyrosine kinase domain of VEGFRs and other receptor tyrosine kinases involved in angiogenesis, such as Platelet-Derived Growth Factor Receptors (PDGFRs) and Fibroblast Growth Factor Receptors (FGFRs). This blockade disrupts the downstream signaling cascades that promote endothelial cell proliferation, survival, and migration.

  • VEGF Trap: Aflibercept is a recombinant fusion protein that acts as a decoy receptor, binding to VEGF-A and Placental Growth Factor (PlGF), thereby preventing them from interacting with their natural receptors.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and a selection of established angiogenesis inhibitors.

Table 1: In Vitro Potency of Selected Angiogenesis Inhibitors

CompoundPrimary Target(s)IC50 (nM)Assay System
This compound αvβ3 Integrin 2.3 Cell-free assay
αvβ5 Integrin 6.3 Cell-free assay
SunitinibVEGFR-280[4][5]Cell-free assay
PDGFRβ2[4][5]Cell-free assay
SorafenibVEGFR-290[6][7][8]Cell-free assay
B-Raf22[6]Cell-free assay
AxitinibVEGFR-10.1[9][10]Cell-based assay
VEGFR-20.2[2][9][10]Cell-based assay
VEGFR-30.1-0.3[2][9][10]Cell-based assay
PazopanibVEGFR-110[6][11][12]Cell-free assay
VEGFR-230[6][11][12]Cell-free assay
VEGFR-347[6][11][12]Cell-free assay
RegorafenibVEGFR-113[13]Cell-free assay
VEGFR-24.2[13][14][15]Cell-free assay
VEGFR-346[13][14][15]Cell-free assay
LenvatinibVEGFR-24.0[16][17]Cell-free assay
VEGFR-35.2[16][17]Cell-free assay
CabozantinibVEGFR-20.035[1][18][19][20][21]Cell-free assay
MET1.3[1][18][20][21]Cell-free assay
VandetanibVEGFR-240[3][22][23][24][25]Cell-free assay
EGFR500[3][23][24][25]Cell-free assay

Table 2: Preclinical In Vivo Efficacy of this compound

ModelTreatmentOutcome
Chick Chorioallantoic Membrane (CAM) AssayThis compound (0.1, 1, and 10 μg)Dose-dependent inhibition of angiogenesis.[1]
Mouse Oxygen-Induced Retinopathy (OIR)This compound (30-120 mg/kg, i.g., twice daily for 5 days)Dose-dependent inhibition of retinal neovascularization (33-67%).[1]
Diabetic Rat ModelThis compound (60 mg/kg, i.g., twice daily for 5 days)Inhibition of retinal vascular permeability and leukostasis.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

1. HUVEC Migration Assay (Scratch Assay)

This assay assesses the ability of a compound to inhibit the migration of Human Umbilical Vein Endothelial Cells (HUVECs).

  • Cell Culture: HUVECs are cultured to form a confluent monolayer in a multi-well plate.

  • Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free area in the monolayer.

  • Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) or a vehicle control.

  • Incubation and Imaging: The plate is incubated, and images of the scratch are captured at different time points (e.g., 0 and 24 hours).

  • Analysis: The width of the scratch is measured over time to determine the extent of cell migration into the cell-free area. A reduction in the rate of scratch closure in treated wells compared to control wells indicates inhibition of cell migration.

2. Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis.

  • Egg Incubation: Fertilized chicken eggs are incubated for several days to allow the development of the chorioallantoic membrane, a highly vascularized extraembryonic membrane.

  • Window Creation: A small window is carefully made in the eggshell to expose the CAM.

  • Sample Application: A carrier substance (e.g., a filter disk or Matrigel) containing the test compound is placed directly onto the CAM.

  • Incubation: The eggs are further incubated to allow for an angiogenic response.

  • Analysis: The CAM is then examined for changes in blood vessel formation. Angiogenesis can be quantified by measuring vessel density, length, or branching in the area surrounding the implant. Anti-angiogenic compounds will show a reduction in vascularization compared to controls.[26][27][28]

3. Matrigel Plug Assay

This in vivo assay evaluates the formation of new blood vessels in a basement membrane matrix.

  • Matrigel Preparation: Matrigel, a solubilized basement membrane preparation, is mixed with an angiogenic factor (e.g., VEGF or FGF-2) and the test compound.

  • Subcutaneous Injection: The Matrigel mixture is injected subcutaneously into mice. At body temperature, the Matrigel solidifies, forming a plug.

  • Incubation: Over a period of days, host endothelial cells migrate into the plug and form new blood vessels.

  • Analysis: The plugs are then excised, and the extent of angiogenesis can be quantified by measuring the hemoglobin content within the plug (as an indicator of blood vessel perfusion) or by immunohistochemical staining for endothelial cell markers like CD31 to visualize and quantify the microvessel density.[29][30]

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound and the established VEGF/VEGFR inhibitors.

JNJ_26076713_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ECM Extracellular Matrix (e.g., Vitronectin, Fibronectin) Integrin αvβ3 / αvβ5 Integrin ECM->Integrin Binds FAK FAK Integrin->FAK Activates Src Src Integrin->Src Activates PAK PAK Integrin->PAK Activates PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Src->PI3K Src->Ras Proliferation Cell Proliferation, Survival, Migration PAK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->Integrin Inhibits

This compound Signaling Pathway

VEGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Bevacizumab Bevacizumab Aflibercept Bevacizumab->VEGF Inhibits TKIs Sunitinib, Sorafenib, Axitinib, Pazopanib, etc. TKIs->VEGFR Inhibits (intracellular) Ramucirumab Ramucirumab Ramucirumab->VEGFR Inhibits (extracellular)

VEGF Signaling Pathway and Inhibitor Targets

Conclusion

This compound represents a promising anti-angiogenic agent with a distinct mechanism of action targeting αvβ3 and αvβ5 integrins. Preclinical data demonstrate its potent inhibitory activity in vitro and in vivo. In contrast to the majority of established angiogenesis inhibitors that target the VEGF pathway, this compound offers a potential alternative or complementary therapeutic strategy. Further head-to-head comparative studies, particularly in relevant in vivo cancer models, are warranted to fully elucidate its therapeutic potential relative to current standards of care. This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of this novel compound.

References

JNJ-38877605: A Comparative Analysis of Its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Compound Name: This guide focuses on the well-characterized c-Met inhibitor JNJ-38877605. Publicly available information for "JNJ-26076713" is limited, and it is presumed to be a likely typographical error for the extensively studied JNJ-38877605, a potent and selective c-Met inhibitor from Johnson & Johnson.

JNJ-38877605 is a potent, orally bioavailable, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met signaling pathway is a critical regulator of cellular processes including proliferation, survival, motility, and invasion.[2] Dysregulation of this pathway is implicated in the development and progression of numerous cancers, making it a key target for therapeutic intervention.[2]

While the clinical development of JNJ-38877605 was halted due to species-specific renal toxicity unrelated to its kinase selectivity, its well-defined and narrow kinase inhibition profile makes it a valuable tool for researchers studying c-Met biology and a benchmark for the development of new kinase inhibitors.[3][4]

Quantitative Kinase Inhibition Profile

JNJ-38877605 demonstrates exceptional selectivity for c-Met. It has been shown to be over 600-fold more selective for c-Met than for a wide panel of over 200 other tyrosine and serine-threonine kinases.[5][6] The primary identified off-target kinase is Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms, which is inhibited at significantly higher concentrations.[3][4]

Kinase TargetIC50 (nM)Selectivity vs. c-MetReference(s)
c-Met ~4-[5][6]
c-Fms (CSF1R) ~2600~650-fold[3]

For comparison, other notable c-Met inhibitors also exhibit varying degrees of selectivity:

Inhibitorc-Met IC50 (nM)Notes on SelectivityReference(s)
SU11274 10Highly selective for c-Met with no significant activity against PDGFRβ, EGFR, or Tie2.[7][8]
PHA-665752 9>50-fold selectivity for c-Met compared to a panel of other kinases.[9][10]
Crizotinib 11 (cell-based)Multi-kinase inhibitor targeting ALK, ROS1, and c-Met.[2][8]
Capmatinib 0.13Over 10,000-fold selective for c-Met over a large panel of kinases.[2]
Tepotinib 1.7 - 4Highly selective for c-Met.[2]
Savolitinib 4 - 5Highly selective for c-Met over a panel of 274 kinases.[2][8]
Cabozantinib ~5Multi-kinase inhibitor targeting VEGFR, MET, RET, KIT, and others.[2]

Experimental Protocols

The kinase selectivity of JNJ-38877605 and other inhibitors is typically determined using in vitro biochemical assays. The following are generalized protocols for common methods used in kinase profiling.

In Vitro Kinase Inhibition Assay (Radiometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP to a specific substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.

Generalized Protocol:

  • Reaction Setup: A reaction mixture is prepared in a multi-well plate containing an assay buffer (e.g., HEPES, MgCl₂, Brij-35), the purified kinase, and a specific peptide or protein substrate.

  • Compound Addition: The test compound (e.g., JNJ-38877605) is added to the wells in a range of concentrations, typically as a serial dilution. Control wells receive a vehicle, such as DMSO.

  • Initiation: The enzymatic reaction is initiated by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a predetermined time to allow for substrate phosphorylation.

  • Termination and Capture: The reaction is stopped, often by the addition of phosphoric acid. The reaction mixture is then transferred to a filter membrane which captures the phosphorylated substrate.

  • Washing: The filter is washed to remove unincorporated [γ-³³P]ATP.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to the control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[3]

In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: To determine the IC50 of a compound against a purified kinase using a non-radioactive method.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the phosphorylation of a biotinylated substrate by a kinase. A europium-labeled anti-phospho-substrate antibody and streptavidin-labeled acceptor (e.g., XL665) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and the acceptor into close proximity, resulting in a FRET signal.

Generalized Protocol:

  • Reaction Setup: In a multi-well plate, the kinase, a biotinylated substrate, and the test compound at various concentrations are combined in a reaction buffer.

  • Initiation: The reaction is started by the addition of ATP.

  • Incubation: The plate is incubated at room temperature for a specified duration.

  • Detection: A detection mixture containing a europium-labeled anti-phospho-substrate antibody and a streptavidin-labeled acceptor in a buffer with EDTA (to stop the kinase reaction) is added to each well.

  • Incubation: The plate is incubated for a further period (e.g., 1 hour) to allow for the detection reagents to bind.

  • Reading: The plate is read on a TR-FRET compatible plate reader, measuring the emission at two different wavelengths.

  • Data Analysis: The ratio of the emission signals is calculated and used to determine the percentage of inhibition for each compound concentration. The IC50 value is then derived from a dose-response curve.

Visualizations

c-Met Signaling Pathway

c_Met_Signaling_Pathway cluster_membrane cluster_downstream cluster_cellular_effects cMet c-Met Receptor PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Motility Motility & Invasion cMet->Motility HGF HGF (Ligand) HGF->cMet Binds & Activates Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation STAT->Proliferation JNJ_38877605 JNJ-38877605 JNJ_38877605->cMet Inhibits ATP Binding

Caption: Simplified c-Met signaling pathway and the inhibitory action of JNJ-38877605.

Experimental Workflow for Kinase Selectivity Profiling

Kinase_Profiling_Workflow cluster_setup cluster_reaction cluster_detection cluster_result Compound Test Compound (e.g., JNJ-38877605) Serial Dilution Incubation Kinase Reaction (Incubation) Compound->Incubation Kinase_Panel Panel of Purified Kinases Kinase_Panel->Incubation Reagents Substrate & [γ-³³P]ATP Reagents->Incubation Capture Capture on Filter Incubation->Capture Wash Wash Unbound ATP Capture->Wash Quantify Quantify Radioactivity Wash->Quantify Analysis Calculate % Inhibition Quantify->Analysis IC50 Determine IC50 Value Analysis->IC50 Selectivity Assess Selectivity Profile IC50->Selectivity

Caption: Workflow for a typical radiometric in vitro kinase inhibition assay.

References

Confirming the On-Target Effects of JNJ-26076713 with siRNA Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to confirm the on-target effects of JNJ-26076713, a potent, orally bioavailable nonpeptide antagonist of αVβ3 and αVβ5 integrins. The primary alternative for validating the specificity of a small molecule inhibitor is the use of small interfering RNA (siRNA) to knock down the expression of the target protein. This guide outlines the experimental data and protocols necessary to objectively compare the phenotypic effects of this compound treatment with those of siRNA-mediated silencing of its known targets.

Introduction to this compound and On-Target Validation

This compound is a selective inhibitor of the αVβ3 and αVβ5 integrin heterodimers. These cell surface receptors play crucial roles in cell adhesion, migration, proliferation, and angiogenesis. To ensure that the observed cellular effects of this compound are a direct consequence of its interaction with these specific integrins, it is essential to perform on-target validation studies. A powerful method for this is to compare the effects of the compound with the effects of specifically reducing the levels of the target proteins using siRNA. If the phenotypic outcomes of both interventions are similar, it provides strong evidence that the compound's mechanism of action is indeed through the intended targets.

Comparison of Expected Outcomes: this compound vs. siRNA Knockdown

The following table summarizes the expected quantitative data from experiments designed to compare the effects of this compound with siRNA-mediated knockdown of its target integrin subunits.

Parameter This compound Treatment siRNA Knockdown (αV, β3, or β5 subunit) Control (Vehicle/Scrambled siRNA)
Cell Viability Dose-dependent decrease in viability of cells reliant on αVβ3/αVβ5 signaling.Significant decrease in cell viability.No significant change.
Cell Adhesion Inhibition of cell adhesion to vitronectin-coated surfaces.Reduced cell adhesion to vitronectin.Normal cell adhesion.
Cell Migration Dose-dependent inhibition of cell migration.Significant reduction in cell migration.Normal cell migration.
FAK Phosphorylation Decreased phosphorylation of Focal Adhesion Kinase (FAK) at Tyr397.Reduced FAK phosphorylation at Tyr397.Basal FAK phosphorylation.
Akt Phosphorylation Decreased phosphorylation of Akt at Ser473.Reduced Akt phosphorylation at Ser473.Basal Akt phosphorylation.
Integrin Expression (mRNA) No direct effect on integrin mRNA levels.>70% reduction in the mRNA level of the targeted integrin subunit.Normal mRNA levels.
Integrin Expression (Protein) No direct effect on integrin protein levels.Significant reduction in the protein level of the targeted integrin subunit.Normal protein levels.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

siRNA Transfection Protocol

This protocol outlines the steps for transiently knocking down the expression of αV, β3, or β5 integrin subunits in a suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs).

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation: On the day of transfection, dilute target-specific siRNAs (for ITGAV, ITGB3, or ITGB5) and a non-targeting (scrambled) control siRNA in serum-free medium (e.g., Opti-MEM).

  • Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free complete growth medium.

  • Incubation: Incubate the cells for 48-72 hours to allow for effective knockdown of the target protein.

  • Verification of Knockdown: After incubation, harvest the cells to verify knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western Blotting) levels.

This compound Treatment
  • Following the 48-72 hour siRNA incubation period, replace the medium with fresh medium containing either this compound at various concentrations or a vehicle control (e.g., DMSO).

  • Incubate the cells for a predetermined duration based on the specific assay being performed (e.g., 24 hours for a cell viability assay).

Western Blotting Protocol

This protocol is for assessing the protein levels of integrin subunits and the phosphorylation status of downstream signaling molecules.

  • Cell Lysis: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-αV, anti-β3, anti-β5, anti-phospho-FAK, anti-FAK, anti-phospho-Akt, anti-Akt, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay Protocol (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Treatment: Seed cells in a 96-well plate and treat with this compound or perform siRNA knockdown as described above.

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizations

The following diagrams illustrate the key signaling pathways and the experimental workflow.

Signaling_Pathway cluster_ECM Extracellular Matrix cluster_Cell Cell Membrane cluster_Cytoplasm Cytoplasm Vitronectin Vitronectin Integrin αVβ3 / αVβ5 Integrin Vitronectin->Integrin binds FAK FAK Integrin->FAK activates pFAK p-FAK FAK->pFAK Akt Akt pFAK->Akt activates pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation, Survival, Migration pAkt->Proliferation promotes JNJ This compound JNJ->Integrin inhibits siRNA siRNA siRNA->Integrin knocks down

Caption: Signaling pathway of αVβ3/αVβ5 integrins and points of inhibition.

Experimental_Workflow cluster_Preparation Preparation cluster_Intervention Intervention cluster_Analysis Analysis A Seed Cells B1 Transfect with siRNA (αV, β3, β5) or Scrambled Control A->B1 B2 Treat with This compound or Vehicle Control A->B2 C1 Cell Viability Assay B1->C1 C2 Adhesion/Migration Assays B1->C2 C3 Western Blot (Integrins, p-FAK, p-Akt) B1->C3 B2->C1 B2->C2 B2->C3 D Compare Phenotypes C1->D C2->D C3->D

Caption: Experimental workflow for comparing this compound and siRNA effects.

A Comparative Guide: JNJ-26076713 versus SC-68448 in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two investigational αv integrin antagonists, JNJ-26076713 and SC-68448, for researchers in oncology and drug development. While direct comparative studies in cancer cell lines are limited, this document synthesizes available data on their mechanism of action, potency, and effects on key cancer-related processes.

Overview and Mechanism of Action

Both this compound and SC-68448 are potent antagonists of αv integrins, particularly αvβ3, which are crucial mediators of cell adhesion, migration, and angiogenesis—processes fundamental to tumor growth and metastasis.[1][2] By blocking the interaction of these integrins with their extracellular matrix (ECM) ligands, such as vitronectin, these small molecules disrupt downstream signaling pathways, leading to the inhibition of endothelial cell proliferation and migration, key steps in angiogenesis.[1][3]

SC-68448 is a peptidomimetic antagonist that has been shown to be highly potent and selective for the αvβ3 integrin.[1][3] Its primary mechanism in cancer models appears to be the inhibition of angiogenesis rather than direct cytotoxicity to tumor cells.[1][3] In preclinical studies, SC-68448 effectively inhibited tumor growth in vivo by disrupting the tumor's blood supply.[3]

This compound is an orally bioavailable αv integrin antagonist that targets both αvβ3 and αvβ5 integrins.[4] It has demonstrated potent inhibition of cell migration and angiogenesis in various in vitro and in vivo models.[4] Its development has been noted in the context of ocular neovascular diseases, highlighting its strong anti-angiogenic properties.[4]

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and SC-68448. It is important to note that the data are from different studies and direct comparison of potency should be made with caution.

Table 1: Inhibitory Potency (IC50) of this compound and SC-68448 against αv Integrins

CompoundTargetAssayIC50 (nM)Reference
This compound αvβ3Not Specified2.3[4]
αvβ5Not Specified6.3[4]
SC-68448 αvβ3Vitronectin Binding1[1][3]
αIIbβ3Fibrinogen Binding>100[1][3]

Table 2: Effects on Cellular Processes

CompoundCell Line/ModelAssayEffectObservationsReference
This compound Human Umbilical Vein Endothelial Cells (HUVEC)FGF2-induced MigrationInhibition (Dose-dependent)Effective at 5-5000 nM[4]
Chick Chorioallantoic Membrane (CAM)AngiogenesisInhibition (Dose-dependent)Effective at 0.1, 1, and 10 µg[4]
SC-68448 Endothelial CellsProliferationInhibition (Dose-dependent)αvβ3-mediated[1][3]
Tumor CellsProliferationNo InhibitionSuggests non-cytotoxic, anti-angiogenic mechanism[1][3]

Experimental Protocols

Cell Migration Assay (Transwell Assay)

This protocol is a standard method for evaluating the effect of compounds on cell migration.

Objective: To assess the inhibitory effect of this compound or SC-68448 on cancer cell migration towards a chemoattractant.

Materials:

  • Cancer cell line of interest

  • This compound or SC-68448

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Serum-free cell culture medium

  • Complete cell culture medium (containing fetal bovine serum as a chemoattractant)

  • Cell stain (e.g., Crystal Violet)

  • Extraction Solution (e.g., 10% acetic acid)

  • Cotton swabs

  • Microplate reader

Procedure:

  • Cell Preparation: Culture cancer cells to 70-80% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with a serum-free medium.[5]

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add 600 µL of complete medium.[5]

    • In the upper chamber (the Transwell insert), add 100 µL of serum-free medium containing the desired concentration of the test compound (this compound or SC-68448) or vehicle control. Pre-incubate for 30 minutes at 37°C.[5]

  • Cell Seeding: Harvest and resuspend the serum-starved cells in serum-free medium at a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.[5]

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell line (typically 12-48 hours).[5]

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the Transwell inserts.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[5]

    • Fix the migrated cells on the lower surface by immersing the insert in a fixation solution (e.g., methanol) for 20 minutes.

    • Stain the migrated cells by immersing the inserts in a staining solution (e.g., 0.5% Crystal Violet) for 30 minutes.

    • Gently wash the inserts with water and allow them to air dry.

    • Count the number of stained cells in several random fields of view under a microscope.

    • Alternatively, elute the stain with an extraction solution and measure the absorbance using a microplate reader.[6]

In Vivo Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM Assay)

This is a classic in vivo model to assess angiogenesis.

Objective: To evaluate the anti-angiogenic potential of this compound or SC-68448.

Materials:

  • Fertilized chicken eggs

  • This compound or SC-68448

  • Sterile filter paper discs or methylcellulose (B11928114) pellets

  • Egg incubator

  • Stereomicroscope

Procedure:

  • Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3 days.

  • Windowing: On day 3, create a small window in the eggshell to expose the CAM.

  • Compound Application: Prepare sterile filter paper discs or methylcellulose pellets containing different doses of the test compound (e.g., 0.1, 1, and 10 µg of this compound) or a vehicle control.[4] Place the disc/pellet on the CAM.

  • Incubation: Reseal the window and continue incubation for another 48-72 hours.

  • Analysis: Observe and photograph the CAM under a stereomicroscope. Quantify the anti-angiogenic effect by measuring the length and number of blood vessels in the area surrounding the disc/pellet. A reduction in vessel formation compared to the control indicates anti-angiogenic activity.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_ECM Extracellular Matrix (ECM) cluster_Cell Endothelial/Tumor Cell cluster_Inhibitors Inhibitors Vitronectin Vitronectin Integrin αvβ3 Integrin Vitronectin->Integrin binds FAK FAK Integrin->FAK activates JNJ This compound JNJ->Integrin inhibits SC SC-68448 SC->Integrin inhibits Src Src FAK->Src PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Src->Ras Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Simplified αvβ3 integrin signaling pathway and points of inhibition.

Experimental Workflow Diagram

G cluster_Preparation Preparation cluster_Assay In Vitro Assays cluster_Analysis Data Analysis Culture 1. Cell Culture (e.g., HUVEC, Cancer Cell Lines) Starve 2. Serum Starvation (for migration assays) Culture->Starve Proliferation 4b. Cell Proliferation Assay (e.g., MTT, BrdU) Culture->Proliferation Angiogenesis 4c. Tube Formation Assay Culture->Angiogenesis Migration 4a. Cell Migration Assay (Transwell) Starve->Migration Compound 3. Compound Preparation (this compound or SC-68448) Compound->Migration Compound->Proliferation Compound->Angiogenesis Quantify 5. Quantification (Cell counting, Absorbance, etc.) Migration->Quantify Proliferation->Quantify Angiogenesis->Quantify IC50 6. IC50 Calculation Quantify->IC50 Compare 7. Comparative Analysis IC50->Compare

Caption: General experimental workflow for in vitro comparison of inhibitors.

References

Evaluating the Synergistic Effects of JNJ-26076713 with Chemotherapy: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant lack of information regarding the evaluation of JNJ-26076713 in combination with chemotherapy for the treatment of cancer. this compound has been identified as an orally active αv integrin antagonist. While the broader class of integrin antagonists has been a subject of investigation in oncology, specific preclinical or clinical data detailing the synergistic effects of this compound with chemotherapeutic agents is not present in the public domain.

This guide, therefore, aims to provide an overview of the theoretical basis for combining αv integrin antagonists with chemotherapy, drawing on data from other molecules in this class as a proxy to understand the potential, and significant, hurdles in this area of research.

The Rationale for Combining αv Integrin Antagonists with Chemotherapy

Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion.[1][2] The αv subfamily of integrins, particularly αvβ3 and αvβ5, are known to be overexpressed on various tumor cells and activated endothelial cells involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1][3][4] Their involvement in critical cancer processes such as tumor growth, invasion, metastasis, and angiogenesis makes them an attractive target for cancer therapy.[1][2][5]

The proposed synergistic effect of combining αv integrin antagonists with chemotherapy is based on several potential mechanisms:

  • Inhibition of Angiogenesis: By blocking integrin signaling on endothelial cells, these antagonists can inhibit the formation of new tumor blood vessels.[3] This can lead to a reduction in tumor growth and may also enhance the delivery and efficacy of chemotherapeutic agents by normalizing the tumor vasculature.

  • Direct Anti-Tumor Effects: Some tumor cells express αv integrins, and their blockade can induce apoptosis (programmed cell death) and inhibit tumor cell migration and invasion.[1][3]

  • Overcoming Chemoresistance: Integrin signaling has been implicated in chemoresistance.[4] Antagonizing these pathways could potentially re-sensitize resistant tumors to the effects of chemotherapy.

Evidence from Other αv Integrin Antagonists

While data on this compound is absent, studies on other αv integrin antagonists, such as cilengitide (B523762), have provided some insights into their potential and challenges when combined with chemotherapy and radiotherapy.

Preclinical studies have shown promise. For instance, some research indicated that the αvβ3 integrin antagonist cilengitide could enhance the efficacy of radiotherapy.[6] Another preclinical study demonstrated that αvβ3 integrin antagonists enhanced the response to chemotherapy in an orthotopic pancreatic cancer model.[4]

However, the translation of these preclinical findings into clinical success has been challenging. Multiple clinical trials involving integrin antagonists in various cancers have yielded disappointing results, with many failing to show a significant benefit over standard therapies, leading to their termination.[7][8]

Signaling Pathways and Experimental Workflows

Due to the lack of specific data for this compound, it is not possible to provide detailed signaling pathway diagrams or experimental workflows for its combination with chemotherapy. However, a generalized workflow for evaluating such synergy in a preclinical setting is presented below.

G Generalized Preclinical Workflow for Synergy Evaluation cluster_0 In Vitro Studies cluster_1 In Vivo Studies A Cell Viability Assays (e.g., MTT, CellTiter-Glo) D Combination Index Calculation (Chou-Talalay method) A->D B Apoptosis Assays (e.g., Annexin V, Caspase activity) B->D C Migration & Invasion Assays (e.g., Transwell, Wound healing) C->D E Xenograft/Orthotopic Tumor Models D->E Proceed if synergistic F Treatment Groups: - Vehicle Control - Chemotherapy alone - Integrin Antagonist alone - Combination Therapy E->F G Tumor Growth Inhibition Measurement F->G H Immunohistochemistry/Western Blot (for biomarker analysis, e.g., angiogenesis, apoptosis) G->H

Caption: A generalized workflow for the preclinical evaluation of synergistic effects between an integrin antagonist and chemotherapy.

Conclusion

References

Head-to-Head Comparison: JNJ-26076713 and Other RGD Mimetics in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer and angiogenesis research has been significantly shaped by the development of molecules that target integrin-mediated cell adhesion. Among these, RGD (Arginine-Glycine-Aspartic acid) mimetics have emerged as a promising class of therapeutics. This guide provides a detailed, data-driven comparison of JNJ-26076713, a potent orally bioavailable αv integrin antagonist, with other notable RGD mimetics, namely Cilengitide and the monoclonal antibody Etaracizumab. The information presented herein is compiled from various preclinical and clinical studies to offer a comprehensive overview for research and drug development professionals.

It is important to note that while this guide provides a comparative analysis, direct head-to-head studies for all compounds under identical experimental conditions are not always available. Therefore, the data presented should be interpreted with consideration of the varying experimental setups.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its comparators, focusing on their in vitro potency, cellular effects, and in vivo efficacy.

Table 1: In Vitro Potency of RGD Mimetics Against αv Integrins

CompoundTarget IntegrinIC50 (nM)Assay Description
This compound αvβ32.3[1]Inhibition of vitronectin binding to purified human αvβ3 integrin.
αvβ56.3[1]Inhibition of vitronectin binding to purified human αvβ5 integrin.
Cilengitide αvβ3 & αvβ53 - 40Inhibition of isolated immobilized αvβ3 and αvβ5 integrin binding to vitronectin.

Table 2: Comparative In Vitro Cellular Effects

CompoundAssayCell TypeEffectConcentration
This compound Cell MigrationHUVECDose-dependent inhibition of FGF2-induced migration.5 - 5000 nM[1]
Angiogenesis (CAM Assay)Chick EmbryoDose-dependent inhibition of angiogenesis.0.1, 1, and 10 µg[1]
Cilengitide Cell AdhesionGlioma Cell LinesConcentration-dependent impairment of adhesion to vitronectin and fibronectin.1 - 100 µM
ApoptosisMelanoma Cells (B16, A375)Induction of apoptosis.5 and 10 µg/ml

Table 3: Comparative In Vivo Efficacy

CompoundAnimal ModelDosingKey Findings
This compound Oxygen-Induced Retinopathy (Mouse)30-120 mg/kg, i.g., twice daily for 5 days[1]Dose-dependent inhibition of retinal neovascularization (33-67% inhibition).[1]
Diabetic Retinopathy (Rat)60 mg/kg, i.g., twice daily for 5 days[1]48% reduction in leukocyte adhesion and inhibition of retinal vascular permeability.[1]
Cilengitide Intracranial U87ΔEGFR Glioma (Mouse)200 µ g/100 µL PBS, i.p., 3 times per weekSignificant increase in survival when combined with oncolytic virus therapy.

Table 4: Overview of Etaracizumab (Monoclonal Antibody)

ParameterDescription
Mechanism of Action Humanized monoclonal antibody that targets the αvβ3 integrin.
Clinical Trial Example Phase 2 study in patients with Stage IV metastatic melanoma.[2]
Key Clinical Findings - No objective response in the etaracizumab-alone arm.[2] - 12.7% objective response in the etaracizumab + dacarbazine (B1669748) arm.[2] - Did not show a clinically meaningful improvement over dacarbazine alone.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Integrin Binding Assay

This assay quantifies the ability of a compound to inhibit the binding of a natural ligand (e.g., vitronectin) to a purified integrin receptor.

  • Plate Coating: Purified human αvβ3 or αvβ5 integrin is coated onto high-binding 96-well plates and incubated overnight at 4°C.

  • Blocking: The plates are washed and blocked with a blocking buffer (e.g., BSA in PBS) for 1 hour at room temperature to prevent non-specific binding.

  • Competition: A fixed concentration of a labeled ligand (e.g., biotinylated vitronectin) is mixed with serial dilutions of the test compound (this compound or Cilengitide).

  • Incubation: The mixture is added to the integrin-coated wells and incubated for a defined period (e.g., 1-3 hours) at room temperature.

  • Detection: The plates are washed to remove unbound ligand. If a biotinylated ligand is used, a streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a substrate to produce a colorimetric or chemiluminescent signal.

  • Data Analysis: The signal intensity is measured using a plate reader. The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand.

FGF2-Induced HUVEC Migration Assay

This assay assesses the effect of a compound on the migration of human umbilical vein endothelial cells (HUVECs) induced by a growth factor.

  • Cell Culture: HUVECs are cultured to confluence in appropriate media.

  • Wound Creation: A "scratch" or a cell-free area is created in the confluent monolayer using a sterile pipette tip.

  • Treatment: The cells are washed to remove debris, and fresh media containing FGF2 (a chemoattractant) and varying concentrations of the test compound are added.

  • Incubation: The plate is incubated for a period (e.g., 12-24 hours) to allow for cell migration into the cell-free area.

  • Imaging: The "wound" area is photographed at the beginning and end of the incubation period.

  • Quantification: The closure of the wound is quantified by measuring the change in the cell-free area over time. The percentage of migration inhibition is calculated relative to the control (FGF2 alone).

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay evaluates the pro- or anti-angiogenic potential of a compound.

  • Egg Incubation: Fertilized chicken eggs are incubated for 3-4 days to allow for the development of the chorioallantoic membrane (CAM).

  • Window Creation: A small window is carefully made in the eggshell to expose the CAM.

  • Compound Application: A sterile filter paper disc or a carrier substance (e.g., Matrigel) containing the test compound is placed onto the CAM.

  • Incubation: The window is sealed, and the eggs are incubated for another 2-3 days.

  • Observation and Quantification: The CAM is observed under a stereomicroscope. The formation of new blood vessels around the implant is quantified by counting the number of vessel branches or measuring the vessel density.

Caspase-3/7 Apoptosis Assay

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Cell Plating: Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound for a specified duration.

  • Reagent Addition: A luminogenic or fluorogenic substrate for caspase-3/7 (e.g., a DEVD peptide conjugated to a reporter molecule) is added to each well.

  • Incubation: The plate is incubated at room temperature to allow for the cleavage of the substrate by active caspases.

  • Signal Detection: The luminescent or fluorescent signal is measured using a plate reader.

  • Data Analysis: The signal intensity is proportional to the amount of active caspase-3/7 and is used to quantify the level of apoptosis.

Visualizations: Signaling Pathways and Experimental Workflows

To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Extracellular Matrix cluster_1 Cell Membrane cluster_2 Intracellular Signaling ECM ECM Proteins (e.g., Vitronectin) Integrin αvβ3 / αvβ5 Integrin ECM->Integrin Binds FAK FAK Integrin->FAK Activates PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt Ras_MAPK Ras/MAPK Pathway FAK->Ras_MAPK Cell_Responses Cell Proliferation, Survival, Migration, Angiogenesis PI3K_Akt->Cell_Responses Ras_MAPK->Cell_Responses RGD_Mimetic RGD Mimetic (e.g., this compound) RGD_Mimetic->Integrin Blocks Binding

Caption: Integrin signaling pathway targeted by RGD mimetics.

G Start Start: Confluent Cell Monolayer Create_Wound Create a 'Scratch' Wound Start->Create_Wound Wash_Cells Wash to Remove Debris Create_Wound->Wash_Cells Image_Initial Image at Time 0 Create_Wound->Image_Initial Add_Treatment Add Media with Chemoattractant and Test Compound Wash_Cells->Add_Treatment Incubate Incubate for 12-24 hours Add_Treatment->Incubate Image_Final Image at Final Time Point Incubate->Image_Final Analyze Quantify Wound Closure Image_Initial->Analyze Image_Final->Analyze End End: Determine % Migration Inhibition Analyze->End

Caption: Workflow of an in vitro cell migration (scratch) assay.

G Start Start: Fertilized Chicken Eggs Incubate_Eggs Incubate Eggs (3-4 days) Start->Incubate_Eggs Create_Window Create Window in Eggshell Incubate_Eggs->Create_Window Apply_Compound Apply Test Compound to CAM Create_Window->Apply_Compound Seal_Window Seal Window Apply_Compound->Seal_Window Incubate_Again Incubate Eggs (2-3 days) Seal_Window->Incubate_Again Observe Observe CAM under Microscope Incubate_Again->Observe Quantify Quantify Angiogenesis Observe->Quantify End End: Determine Angiogenic Response Quantify->End

Caption: Workflow of the in vivo Chick Chorioallantoic Membrane (CAM) assay.

References

Combination Therapy of JNJ-26076713 with VEGF Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of combining JNJ-26076713, an alpha V (αv) integrin antagonist, with vascular endothelial growth factor (VEGF) inhibitors. While direct clinical trial data for this specific combination is not yet available, this document synthesizes the strong preclinical rationale, existing experimental data for this compound and similar combination strategies, and detailed experimental protocols to support further research and development in this promising area of anti-angiogenic therapy.

Introduction: The Rationale for Dual Pathway Blockade

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, metastasis, and various ocular diseases such as age-related macular degeneration (AMD) and diabetic retinopathy.[1][2] Two key pathways implicated in pathological angiogenesis are the VEGF signaling cascade and the interaction of integrins with the extracellular matrix (ECM).

VEGF inhibitors , such as bevacizumab and ranibizumab, are well-established therapeutics that target the VEGF-A ligand, preventing its binding to VEGFR2 and subsequent downstream signaling that promotes endothelial cell proliferation, migration, and survival.[3]

This compound is an orally active and potent antagonist of αv integrins, specifically αvβ3 and αvβ5, with IC50 values of 2.3 nM and 6.3 nM, respectively.[4] These integrins are overexpressed on activated endothelial cells during angiogenesis and play a crucial role in cell-matrix adhesion, a process vital for the survival and maturation of newly forming blood vessels.[2]

The convergence of these two pathways presents a compelling case for combination therapy. There is significant crosstalk between the VEGF/VEGFR2 and integrin signaling pathways. For instance, VEGF-induced angiogenesis has been shown to be dependent on αvβ5 integrin, and VEGFR2 phosphorylation is enhanced when endothelial cells are cultured on vitronectin, a ligand for αvβ3.[5] By targeting both pathways simultaneously, it is hypothesized that a more potent and durable anti-angiogenic effect can be achieved, potentially overcoming resistance mechanisms associated with single-agent therapies.

Preclinical Evidence and Performance Data

While direct combination studies involving this compound and VEGF inhibitors are not publicly available, preclinical data for this compound alone and for combinations of other αv integrin antagonists with VEGF inhibitors provide strong evidence for potential synergy.

Anti-Angiogenic Activity of this compound

Preclinical studies have demonstrated the anti-angiogenic and anti-permeability effects of this compound in various models.

Experiment Model Treatment Key Findings Reference
HUVEC Migration AssayHuman Umbilical Vein Endothelial CellsThis compound (5-5000 nM)Dose-dependent inhibition of FGF2-induced HUVEC migration.[4]
Chick Chorioallantoic Membrane (CAM) AssayChick EmbryoThis compound (0.1, 1, and 10 μg)Dose-dependent inhibition of angiogenesis.[4]
Oxygen-Induced Retinopathy (OIR) ModelC57BL/6J miceThis compound (30, 60, 120 mg/kg, i.g., twice daily for 5 days)Dose-dependent inhibition of retinal neovascularization (33%, 43%, and 67% inhibition, respectively).[4]
Diabetic Retinopathy ModelStreptozotocin-induced diabetic Long-Evans ratsThis compound (60 mg/kg, i.g., twice daily for 5 days)48% reduction in leukocyte adhesion and inhibition of retinal vascular permeability.[4]
Combination of Other αv Integrin Antagonists with VEGF Inhibitors

Studies combining other αv integrin antagonists with VEGF pathway inhibitors have shown enhanced efficacy in preclinical models.

αv Integrin Antagonist VEGF Inhibitor Model Key Findings Reference
Etaracizumab (anti-αvβ3 antibody)Bevacizumab (anti-VEGF-A antibody)Orthotopic ovarian cancer mouse model (SKOV3ip1)Combined therapy reduced tumor growth by 63-74% compared to either agent alone (52-63% reduction).[6]
Cilengitide (B523762) (cyclic RGD peptide)SU5416 (VEGFR-2 antagonist)A-Mel-3 tumor in dorsal skinfold chamber of Syrian golden hamstersCombination therapy significantly reduced functional vessel density and more strongly inhibited subcutaneous tumor growth and metastasis compared to monotherapies.[7]
CilengitideAnti-VEGF antibodyAnimal glioma modelCilengitide amplified the efficacy of radiation therapy, which is known to be influenced by VEGF.[8]

These findings with other αv integrin antagonists strongly support the rationale for combining this compound with VEGF inhibitors to achieve a synergistic anti-angiogenic effect.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the targeted signaling pathways.

VEGF and Integrin Signaling Pathways cluster_0 VEGF Signaling cluster_1 Integrin Signaling cluster_2 Inhibitors VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras FAK FAK VEGFR2->FAK Crosstalk Permeability Permeability PLCg->Permeability Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration ECM ECM (e.g., Vitronectin) Integrin αvβ3 / αvβ5 ECM->Integrin Integrin->FAK Adhesion Adhesion & Spreading Integrin->Adhesion FAK->VEGFR2 Crosstalk Src Src FAK->Src Migration_i Migration FAK->Migration_i PI3K_i PI3K Src->PI3K_i Akt_i Akt PI3K_i->Akt_i Survival_i Survival Akt_i->Survival_i VEGF_Inhibitor VEGF Inhibitor (e.g., Bevacizumab) VEGF_Inhibitor->VEGF JNJ_26076713 This compound JNJ_26076713->Integrin

Caption: VEGF and Integrin signaling pathways in endothelial cells.

Experimental Workflows

The following diagrams outline common experimental workflows for evaluating anti-angiogenic compounds.

HUVEC Migration Assay Workflow start Start culture_cells Culture HUVECs to confluence start->culture_cells create_wound Create a scratch wound in the cell monolayer culture_cells->create_wound wash Wash to remove debris create_wound->wash add_treatment Add medium with test compounds (this compound, VEGF inhibitor, or combination) wash->add_treatment incubate Incubate for 12-24 hours add_treatment->incubate image Image wound at 0h and post-incubation incubate->image analyze Quantify wound closure image->analyze end End analyze->end

Caption: Workflow for the HUVEC wound healing migration assay.

CAM Assay Workflow start Start incubate_eggs Incubate fertilized chicken eggs start->incubate_eggs create_window Create a window in the eggshell to expose the CAM incubate_eggs->create_window apply_treatment Apply a carrier (e.g., filter disk) with test compounds onto the CAM create_window->apply_treatment incubate_further Incubate for 48-72 hours apply_treatment->incubate_further image_cam Image the CAM incubate_further->image_cam quantify Quantify blood vessel branching and density image_cam->quantify end End quantify->end

Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) assay.

Detailed Experimental Protocols

HUVEC Migration (Wound Healing) Assay

Objective: To assess the effect of this compound, a VEGF inhibitor, and their combination on the migration of human umbilical vein endothelial cells (HUVECs) in vitro.

Materials:

  • HUVECs (primary cells or a stable cell line)

  • Endothelial cell growth medium (e.g., EGM-2)

  • Basal medium (e.g., EBM-2) with reduced serum (e.g., 0.5-1% FBS)

  • This compound

  • VEGF inhibitor (e.g., bevacizumab)

  • Recombinant human VEGF (as a positive control for migration)

  • Phosphate-buffered saline (PBS)

  • 24-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Inverted microscope with a camera

Protocol:

  • Cell Seeding: Seed HUVECs into 24-well plates at a density that will form a confluent monolayer within 24-48 hours.

  • Serum Starvation: Once confluent, replace the growth medium with basal medium containing reduced serum and incubate for 4-6 hours to synchronize the cells.

  • Wound Creation: Gently create a linear scratch in the center of the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells twice with PBS to remove dislodged cells and debris.

  • Treatment: Add fresh basal medium with reduced serum containing the following treatments to respective wells:

    • Vehicle control (e.g., DMSO)

    • VEGF (e.g., 20 ng/mL) as a positive control

    • This compound at various concentrations

    • VEGF inhibitor at various concentrations

    • Combination of this compound and VEGF inhibitor at various concentrations

  • Imaging (Time 0): Immediately after adding the treatments, capture images of the scratch in each well at predefined locations.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours, or until significant migration is observed in the positive control group.

  • Imaging (Final Timepoint): Capture images of the same locations as at Time 0.

  • Analysis: Quantify the area of the wound at both time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each treatment group relative to the vehicle control.

Chick Chorioallantoic Membrane (CAM) Assay

Objective: To evaluate the in vivo anti-angiogenic effects of this compound, a VEGF inhibitor, and their combination.

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile forceps and scissors

  • 70% ethanol

  • Sterile PBS

  • Sterile filter paper disks or biocompatible sponges

  • This compound

  • VEGF inhibitor

  • Stereomicroscope with a camera

Protocol:

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.

  • Window Creation: On embryonic day 3, carefully create a small window in the eggshell over the air sac to expose the CAM.

  • Treatment Application: On embryonic day 7 or 8, gently place a sterile filter paper disk or sponge soaked with the test compound solution onto the CAM. The solutions will include:

    • Vehicle control

    • This compound at various doses

    • VEGF inhibitor at various doses

    • Combination of this compound and VEGF inhibitor

  • Incubation: Seal the window with sterile tape and return the eggs to the incubator for another 48-72 hours.

  • Imaging and Analysis: On day 10 or 11, open the window and acquire images of the CAM under the stereomicroscope. Quantify the number of blood vessel branch points and the total blood vessel length within a defined area around the applied disk. A significant reduction in these parameters compared to the vehicle control indicates an anti-angiogenic effect.[9][10][11]

Alternative and Complementary Approaches

While the combination of this compound and a VEGF inhibitor holds significant promise, other anti-angiogenic strategies are also under investigation. These include targeting other growth factor pathways (e.g., FGF, PDGF), angiopoietins, or downstream signaling molecules. The experimental protocols outlined in this guide can be adapted to evaluate the efficacy of these alternative approaches in combination with this compound or VEGF inhibitors.

Conclusion

The dual inhibition of αv integrin and VEGF signaling pathways represents a rational and promising strategy for the treatment of angiogenesis-dependent diseases. The available preclinical data for this compound and for the combination of other αv integrin antagonists with VEGF inhibitors strongly support the investigation of this specific combination. The experimental protocols and workflows provided in this guide offer a framework for researchers to further explore the synergistic potential of this compound and VEGF inhibitors, with the ultimate goal of developing more effective anti-angiogenic therapies.

References

Safety Operating Guide

Prudent Disposal Practices for JNJ-26076713 in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for JNJ-26076713 with explicit disposal instructions was not found. The following procedures are based on general best practices for the disposal of research laboratory chemicals. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.

This compound is identified as an orally active alpha V integrin antagonist intended for research use only, not for human or veterinary use.[1] Proper disposal is crucial to ensure personnel safety and environmental protection.

General Disposal Guidelines

All waste materials contaminated with this compound should be considered hazardous chemical waste unless otherwise determined by a qualified professional.

Liquid Waste:

  • Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically resistant container. The container should be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Inactivation (if applicable): For biological applications where the compound is in a liquid matrix that may be infectious, chemical inactivation might be necessary. A common method is the addition of fresh bleach to a final concentration of 10-20%.[2] The solution should be mixed well and allowed a contact time of at least 30 minutes before further steps.[2] However, the chemical compatibility of this compound with bleach is unknown; therefore, this step should only be performed if the waste contains biological agents and after consulting with your EHS department.

  • Sewer Disposal: Do not pour solutions containing this compound down the drain unless explicitly permitted by your institution's EHS guidelines for decontaminated solutions.[2][3]

Solid Waste:

  • Sharps: All disposable sharps (e.g., needles, syringes, scalpel blades) contaminated with this compound must be placed in a rigid, puncture-resistant sharps container labeled with the biohazard symbol if applicable.[2][3] Do not overfill these containers; they should be sealed when three-quarters full.[2]

  • Contaminated Labware: Non-sharp solid waste, such as contaminated gloves, pipette tips, and vials, should be collected in a designated hazardous waste container lined with a durable plastic bag.

  • Packaging: Once the waste container is full, seal it securely. Label the container with the building and room number where the waste was generated.[2]

Spill Management:

In the event of a spill, small quantities can be collected with absorbent materials. For larger spills, dike the area to contain the spill and use absorbents like sand or clay.[4] Place all contaminated materials into an approved disposal container.[4] Spills that may enter surface waters must be reported to the National Response Center.[4]

Quantitative Data for General Laboratory Waste Disposal

ParameterGuidelineSource
Chemical Inactivation Concentration 10-20% final concentration of fresh bleach[2]
Chemical Inactivation Contact Time Minimum of 30 minutes[2]
Sharps Container Fill Level Do not exceed 3/4 full[2]

Experimental Protocols

Detailed experimental protocols for the use of this compound were not available in the search results. For information on its synthesis, one could refer to the Suzuki-Miyaura approach described in the Journal of Organic Chemistry.[1]

Disposal Workflow

G cluster_waste_generation Waste Generation cluster_waste_type Determine Waste Type cluster_liquid_disposal Liquid Waste Disposal cluster_solid_disposal Solid Waste Disposal Waste This compound Contaminated Waste IsLiquid Liquid Waste? Waste->IsLiquid IsSolid Solid Waste? Waste->IsSolid CollectLiquid Collect in Labeled, Leak-Proof Container IsLiquid->CollectLiquid Yes IsSharp Sharps? IsSolid->IsSharp Yes BiohazardLiquid Biohazardous? CollectLiquid->BiohazardLiquid ChemicallyInactivate Chemically Inactivate (e.g., 10-20% Bleach) BiohazardLiquid->ChemicallyInactivate Yes ArrangePickupLiquid Arrange for Hazardous Waste Pickup with EHS BiohazardLiquid->ArrangePickupLiquid No ChemicallyInactivate->ArrangePickupLiquid SharpsContainer Place in Puncture-Resistant Sharps Container IsSharp->SharpsContainer Yes SolidWasteContainer Collect in Labeled Hazardous Waste Container IsSharp->SolidWasteContainer No ArrangePickupSolid Arrange for Hazardous Waste Pickup with EHS SharpsContainer->ArrangePickupSolid SolidWasteContainer->ArrangePickupSolid

Caption: Decision workflow for the proper disposal of this compound contaminated waste.

References

Essential Safety and Logistical Information for Handling JNJ-26076713

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling of JNJ-26076713, an orally active αV integrin antagonist intended for research use only.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is founded on the principles of safe handling for potent pharmaceutical compounds and available information on similar molecules. A thorough risk assessment should be conducted prior to handling.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to minimize exposure risk. The following table summarizes the recommended PPE for laboratory activities involving this compound.

Activity Recommended PPE Rationale
Weighing and Dispensing (as a powder) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with a face shield- Disposable solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile gloves)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of fine powders. Full respiratory protection and double gloving provide enhanced barriers against contamination.
Solution Preparation - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls like a fume hood are the primary means of protection.
In Vitro / In Vivo Dosing - Lab coat- Safety glasses- Appropriate chemical-resistant glovesFocus on preventing skin and eye contact. The specific procedure will dictate the need for additional containment.
General Laboratory Operations - Lab coat- Safety glasses- GlovesStandard laboratory practice to protect against incidental contact.
First Aid Measures

In the event of exposure, immediate action is critical. The following table outlines first aid procedures based on general guidance for handling research chemicals.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and wash before reuse. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure
Unused Compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed, and labeled hazardous waste container.
Contaminated PPE (e.g., gloves, lab coat) Carefully doff PPE to avoid self-contamination. Place in a sealed bag or container labeled as hazardous waste.
Aqueous Waste Collect in a sealed, labeled container. Do not mix with other waste streams unless compatibility is confirmed. The container should be clearly labeled with the chemical name and concentration.

Experimental Workflow for Safe Handling

A systematic approach is crucial for safely handling potent research compounds like this compound. The following diagram outlines the key steps from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Information (MSDS/Handling Guide) B Conduct Risk Assessment A->B C Prepare Work Area (e.g., Fume Hood, Spill Kit) B->C D Don Appropriate PPE C->D E Perform Experiment (Weighing, Solution Prep, etc.) D->E F Decontaminate Work Surfaces E->F G Segregate and Label Waste F->G H Doff PPE Correctly G->H I Dispose of Waste Properly H->I

Caption: A logical workflow for the safe handling of potent research compounds.

Signaling Pathway Considerations

This compound is an antagonist of αV integrins. These integrins are involved in cell adhesion and signaling pathways that regulate cell proliferation, migration, and survival. While a detailed signaling diagram is beyond the scope of this safety guide, researchers should be aware that by handling this compound, they are working with a substance designed to modulate these fundamental cellular processes.

It is important to note that while the Safety Data Sheets for similar αV integrin antagonists like Cilengitide and Abrilumab do not classify them as hazardous substances, the product information for Cilengitide advises treating it as hazardous until more information is available.[1][2][3] Therefore, a conservative approach to PPE and handling is strongly recommended for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.